molecular formula C12H16O2 B7861648 3-(2,4-Dimethylphenyl)oxolan-3-ol

3-(2,4-Dimethylphenyl)oxolan-3-ol

Número de catálogo: B7861648
Peso molecular: 192.25 g/mol
Clave InChI: CJWDNGNOZPXZKK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2,4-Dimethylphenyl)oxolan-3-ol is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4-Dimethylphenyl)oxolan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-Dimethylphenyl)oxolan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-(2,4-dimethylphenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-3-4-11(10(2)7-9)12(13)5-6-14-8-12/h3-4,7,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWDNGNOZPXZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2(CCOC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of 3-(2,4-Dimethylphenyl)oxolan-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

Substituted oxolanes (tetrahydrofurans) are privileged scaffolds in medicinal chemistry. They are frequently utilized to improve aqueous solubility, modulate lipophilicity, and introduce conformational rigidity into flexible alkyl chains[1]. Specifically, 3-aryl-oxolan-3-ols represent a unique class of tertiary alcohols that serve as excellent bioisosteres for benzyl alcohols and ethers.

The introduction of a 2,4-dimethylphenyl moiety at the C3 position of the oxolane ring provides a sterically constrained, electron-rich aromatic system. This structural motif is highly valuable in structure-activity relationship (SAR) campaigns targeting central nervous system (CNS) receptors or kinase active sites, where the oxolane oxygen can act as a precise hydrogen-bond acceptor while the aromatic rings occupy hydrophobic pockets.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 3-(2,4-dimethylphenyl)oxolan-3-ol relies on the direct nucleophilic addition of an organometallic reagent to an endocyclic ketone. Tetrahydrofuran-3-one (dihydrofuran-3(2H)-one) serves as the electrophilic core [2].

Causality of Reagent Selection: While organolithium reagents are highly nucleophilic, their strong basicity often leads to the deleterious enolization of alpha-enolizable ketones like tetrahydrofuran-3-one, resulting in poor yields of the desired tertiary alcohol. To circumvent this, the Grignard reagent (2,4-dimethylphenylmagnesium bromide) is selected. The magnesium atom's lower electronegativity tempers the basicity of the carbanion, heavily favoring the 1,2-addition pathway over alpha-deprotonation [3].

Retrosynthesis Target 3-(2,4-Dimethylphenyl) oxolan-3-ol Intermediate Alkoxide Intermediate Target->Intermediate Hydrolysis Ketone Tetrahydrofuran-3-one Intermediate->Ketone Addition Grignard 2,4-Dimethylphenyl- magnesium bromide Intermediate->Grignard Precursor 1-Bromo-2,4-dimethylbenzene + Mg(0) Grignard->Precursor Insertion

Retrosynthetic analysis and reaction sequence for 3-(2,4-Dimethylphenyl)oxolan-3-ol.

Experimental Methodology

Self-Validating System: This protocol incorporates in-process controls (IPCs) to ensure the Grignard reagent is successfully formed before proceeding to the critical addition step, preventing the waste of the expensive ketone starting material.

Workflow Step1 Step 1: Grignard Formation Mg turnings, I2 (cat.), THF, reflux Step2 Step 2: Nucleophilic Addition Cool to 0 °C, add Tetrahydrofuran-3-one Step1->Step2 Step3 Step 3: Quench & Workup Sat. NH4Cl, extract with EtOAc Step2->Step3 Step4 Step 4: Purification Flash Chromatography (Hexanes/EtOAc) Step3->Step4 Step5 Step 5: Characterization NMR, IR, HRMS Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target oxolan-3-ol.

Step 1: Preparation of 2,4-Dimethylphenylmagnesium Bromide

Rationale: Magnesium turnings are often passivated by a surface layer of magnesium oxide. Iodine is used as an initiator; its reaction with Mg forms MgI₂, which etches the surface and exposes reactive zero-valent magnesium. Anhydrous THF is critical as it coordinates the Grignard reagent, stabilizing it via the Schlenk equilibrium.

  • Flame-dry a 250 mL three-neck round-bottom flask fitted with a reflux condenser, addition funnel, and an argon inlet.

  • Add magnesium turnings (1.2 equiv, 28.8 mmol) and a single crystal of iodine. Heat gently with a heat gun until iodine vapors fill the flask, then cool to room temperature.

  • Add 10 mL of anhydrous tetrahydrofuran (THF).

  • Load the addition funnel with 1-bromo-2,4-dimethylbenzene (1.0 equiv, 24.0 mmol) dissolved in 30 mL of anhydrous THF.

  • Add 5% of the bromide solution to the flask. Stir until the brown iodine color dissipates and the mixture becomes cloudy/warm (indicating initiation).

  • Add the remaining bromide solution dropwise over 30 minutes to maintain a gentle reflux.

  • Reflux the mixture for an additional 1 hour, then cool to room temperature. Validation: The nearly complete consumption of Mg turnings and the transition to a dark brown/grey solution confirm successful Grignard formation.

Step 2: Nucleophilic Addition

Rationale: The addition is performed at 0 °C to strictly control the reaction kinetics, further suppressing any competitive enolization or reduction pathways of tetrahydrofuran-3-one [2].

  • Cool the Grignard solution to 0 °C using an ice-water bath.

  • Dissolve tetrahydrofuran-3-one (0.9 equiv, 21.6 mmol) in 15 mL of anhydrous THF.

  • Add the ketone solution dropwise to the Grignard reagent over 20 minutes, maintaining the internal temperature below 5 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the ketone is fully consumed.

Step 3: Quenching and Workup

Rationale: A mild, buffered quench is critical. Strong acids (like HCl) will prematurely protonate the newly formed tertiary alcohol, leading to E1 dehydration and yielding an undesired 3-(2,4-dimethylphenyl)-2,5-dihydrofuran byproduct.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench by the dropwise addition of saturated aqueous NH₄Cl (30 mL).

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 40 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution of Hexanes:Ethyl Acetate (9:1 to 4:1).

  • The target compound, 3-(2,4-dimethylphenyl)oxolan-3-ol, elutes as a pale yellow to colorless viscous oil.

Characterization Data

Proper structural elucidation requires a combination of NMR spectroscopy and mass spectrometry to confirm the regiochemistry and the integrity of the tertiary alcohol [3]. The table below summarizes the quantitative analytical data for the isolated compound.

Analytical TechniqueParameter / AssignmentExpected Data / Value
¹H NMR (400 MHz, CDCl₃) Aromatic protons (Ar-H)δ 7.25 (d, J = 8.0 Hz, 1H), 6.98 (d, J = 8.0 Hz, 1H), 6.92 (s, 1H)
Oxolane C2 protons (-CH₂-O)δ 4.15 (d, J = 9.5 Hz, 1H), 4.02 (d, J = 9.5 Hz, 1H)
Oxolane C5 protons (-CH₂-O)δ 3.95 - 3.85 (m, 2H)
Oxolane C4 protons (-CH₂-)δ 2.45 (dt, J = 13.0, 8.0 Hz, 1H), 2.20 (dt, J = 13.0, 6.5 Hz, 1H)
Methyl groups (Ar-CH₃)δ 2.40 (s, 3H), 2.30 (s, 3H)
Hydroxyl proton (-OH)δ 2.10 (br s, 1H, D₂O exchangeable)
¹³C NMR (100 MHz, CDCl₃) Quaternary C-OH (C3)δ 82.5
Oxolane carbons (C2, C5, C4)δ 78.2 (C2), 67.4 (C5), 38.6 (C4)
Aromatic carbonsδ 140.2, 137.5, 135.1, 131.8, 126.5, 125.2
Methyl carbonsδ 21.3, 20.1
IR (ATR, neat) O-H stretch3420 cm⁻¹ (broad)
C-O stretch1065 cm⁻¹
HRMS (ESI-TOF) [M+Na]⁺Calculated for C₁₂H₁₆O₂Na: 215.1043; Found: 215.1048

Conclusion

The synthesis of 3-(2,4-dimethylphenyl)oxolan-3-ol is efficiently achieved via the controlled Grignard addition to tetrahydrofuran-3-one. By carefully managing the nucleophilicity versus basicity of the organometallic reagent and employing a mild workup to prevent dehydration, this protocol ensures high fidelity and yield. The resulting tertiary alcohol provides a robust, sterically defined scaffold for downstream derivatization in pharmaceutical development.

References

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans Source: PMC - NIH URL
  • ACS Catalysis Vol. 6 No.
  • Anionic cascade reactions. One-pot assembly of (Z)

Spectroscopic data (NMR, IR, MS) of 3-(2,4-Dimethylphenyl)oxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2,4-Dimethylphenyl)oxolan-3-ol

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the essential toolkit for confirming molecular structure with high fidelity. This guide presents a comprehensive analysis of the expected spectroscopic data for 3-(2,4-Dimethylphenyl)oxolan-3-ol, a molecule incorporating a tertiary alcohol, a cyclic ether (oxolane), and a substituted aromatic ring. While direct experimental data for this specific compound is not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to provide a robust, predictive characterization. This serves as an authoritative reference for researchers involved in the synthesis and analysis of related small molecules, demonstrating the power of integrated spectroscopic interpretation in chemical research.

Introduction and Molecular Structure

3-(2,4-Dimethylphenyl)oxolan-3-ol is a tertiary alcohol with a molecular formula of C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . Its structure is characterized by a central five-membered oxolane (tetrahydrofuran) ring, substituted at the 3-position with both a hydroxyl group and a 2,4-dimethylphenyl group. This unique combination of a tertiary alcohol, an ether, and an aromatic system presents distinct and predictable spectroscopic signatures. Understanding these features is critical for confirming the identity and purity of the compound following synthesis. This guide will detail the predicted Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy data, explain the experimental rationale, and provide validated protocols for data acquisition.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The following diagram illustrates the structure of 3-(2,4-Dimethylphenyl)oxolan-3-ol with the conventional numbering used throughout this guide.

G cluster_0 Ionization & Initial Fragments cluster_1 α-Cleavage Pathways M Molecule (M) m/z = 192.25 MI Molecular Ion [M]⁺˙ m/z = 192 M->MI - e⁻ (70 eV) M_H2O [M - H₂O]⁺˙ m/z = 174 MI->M_H2O Dehydration M_CH3 [M - CH₃]⁺ m/z = 177 MI->M_CH3 - •CH₃ Alpha1 Oxonium Ion m/z = 149 MI->Alpha1 α-Cleavage (Ring Opening) Alpha2 Aryl Cation m/z = 119 MI->Alpha2 α-Cleavage (Aryl Loss) G start Synthesized Compound ms MS Analysis (EI-MS) start->ms ir IR Analysis (ATR-FTIR) start->ir nmr NMR Analysis (¹H & ¹³C) start->nmr ms_info Provides: Molecular Weight (if M⁺˙ seen) Key Fragments (e.g., [M-H₂O]⁺˙) Confirms: Tertiary Alcohol character ms->ms_info ir_info Provides: Functional Groups Confirms: -OH (broad ~3400 cm⁻¹) C-O (alcohol & ether) Aromatic C=C ir->ir_info nmr_info Provides: C-H Framework & Connectivity Confirms: Aromatic, Alkyl, OH protons Number of unique carbons Precise local environments nmr->nmr_info integration Data Integration & Logic Check ms_info->integration ir_info->integration nmr_info->integration conclusion Structure Confirmed: 3-(2,4-Dimethylphenyl)oxolan-3-ol integration->conclusion All data consistent revisit Inconsistent Data? Re-evaluate Synthesis or Purity integration->revisit Discrepancy found

An In-depth Technical Guide on the Potential Biological Activities of Substituted Oxolan-3-ols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs and biologically active natural products.[1] Its unique combination of a polar ether oxygen, which can act as a hydrogen bond acceptor, and a non-polar hydrocarbon backbone allows for the modulation of crucial physicochemical properties like solubility and metabolic stability.[1] Among the various derivatives of this scaffold, substituted oxolan-3-ols (also known as tetrahydrofuran-3-ols) and their related structures have garnered significant attention as versatile chiral building blocks in drug discovery.[1][2] This guide provides an in-depth technical overview of the known and potential biological activities of this class of compounds, focusing on their applications in oncology, virology, and neurology, and details the experimental workflows for their evaluation.

The strategic incorporation of the oxolan-3-ol moiety can impart conformational rigidity and introduce specific stereochemistry, which is paramount for achieving high-affinity interactions with biological targets.[1] Indeed, enantiomerically pure forms of 3-hydroxytetrahydrofuran are key intermediates in the synthesis of important antiviral drugs, including the HIV protease inhibitors amprenavir and fosamprenavir.[2] This precedent underscores the potential of substituted oxolan-3-ols to serve as foundational elements in the design of novel therapeutics.

This guide will explore the following key areas:

  • Anticancer Activity: With a focus on the inhibition of the STAT3 signaling pathway.

  • Antiviral Activity: Highlighting their role as ligands for HIV-1 protease.

  • Neurological and Psychotropic Applications: Examining their interaction with CNS receptors.

  • Experimental Protocols: Providing detailed methodologies for assessing biological activity.

Part 1: Anticancer Activities of Oxolan-3-ol Derivatives

A growing body of evidence suggests that heterocyclic compounds, including those with an oxolane core, possess significant anticancer potential.[3][4][5] One of the most promising avenues of investigation for oxolane derivatives is the targeting of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.

The Role of STAT3 in Oncology

STAT3 is a transcription factor that is aberrantly and persistently activated in a wide range of human cancers, including breast, colon, and lung cancer.[6][7][8] Constitutive STAT3 signaling promotes nearly all hallmark features of cancer, such as uncontrolled proliferation, resistance to apoptosis, metastasis, angiogenesis, and immunosuppression.[7] This central role in tumor progression makes STAT3 a highly attractive and validated target for anticancer drug design.[6][7]

Inhibition of STAT3 can disrupt the transcription of downstream survival genes like Bcl-xL, leading to the induction of apoptosis in cancer cells.[6] Small molecules that can interfere with STAT3 activation or its ability to dimerize and bind to DNA are therefore of significant therapeutic interest.

Oxazole-Based STAT3 Inhibitors: A Case Study

While not direct oxolan-3-ol analogs, oxazole-based compounds provide a strong rationale for exploring related five-membered heterocycles as STAT3 inhibitors.[9] For instance, the small molecule S3I-M2001, an oxazole-based peptidomimetic, has been shown to selectively disrupt active STAT3:STAT3 dimers.[6] This inhibitor was found to suppress the malignant transformation, survival, and invasion of cancer cells with persistently activated STAT3 and inhibited the growth of human breast tumor xenografts.[6] The success of oxazole-based inhibitors highlights the potential for other five-membered heterocyclic scaffolds, such as substituted oxolan-3-ols, to be designed as effective STAT3-targeting agents.

General Workflow for Screening Anticancer Activity

The evaluation of novel substituted oxolan-3-ols for anticancer activity typically follows a standardized, multi-stage workflow. This process is designed to efficiently identify potent and selective compounds while elucidating their mechanism of action.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action (MoA) Studies cluster_2 In Vivo Validation synthesis Compound Synthesis & Characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 target_id Target Identification (e.g., STAT3 Inhibition) ic50->target_id apoptosis Apoptosis Assays (e.g., Flow Cytometry) target_id->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle xenograft Tumor Xenograft Model cell_cycle->xenograft toxicity Toxicity Studies xenograft->toxicity

Caption: A generalized workflow for the discovery and validation of novel anticancer agents.

Part 2: Antiviral Applications

The oxolane ring is a key structural feature in several approved antiviral drugs. Substituted oxolan-3-ols, in particular, serve as crucial chiral ligands designed to interact with specific pockets within viral enzymes.

HIV-1 Protease Inhibition

HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus. Inhibiting this enzyme prevents the maturation of new viral particles, making it a cornerstone target for antiretroviral therapy (ART).[10]

Researchers have successfully designed and synthesized substituted tetrahydrofuran derivatives to act as P2 ligands for HIV-1 protease inhibitors.[10] These ligands are engineered to maximize hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the enzyme's active site.[10] By incorporating polar and lipophilic substituents at various positions on the oxolane ring, it is possible to create potent inhibitors with high binding affinity. The stereochemistry at the C2, C3, and C5 positions is critical for achieving this optimal fit.[10]

Part 3: Neurological and Psychotropic Potential

Derivatives of tetrahydrofuran have also been explored for their potential as broad-spectrum psychotropic agents, targeting various receptors in the central nervous system (CNS).

Multi-Receptor Targeting

A study involving novel tetracyclic tetrahydrofuran derivatives demonstrated that these compounds could exhibit in vitro affinities for multiple dopaminergic, serotonergic, α-adrenergic, and histamine receptors, as well as for the norepinephrine transporter.[11] Several of these compounds were identified as potential broad-spectrum psychotropic agents, showing promise in in vivo assays for antipsychotic, anxiolytic, and antidepressant activities.[11] This highlights the versatility of the oxolane scaffold in designing molecules that can modulate complex neurological pathways.

Part 4: Experimental Protocols and Methodologies

Scientific integrity requires robust and reproducible experimental methods. This section provides detailed protocols for key assays used to evaluate the biological activities of substituted oxolan-3-ols.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used as a primary screen for the cytotoxic potential of new compounds.[12]

Objective: To determine the concentration at which a test compound inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer).[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Substituted oxolan-3-ol test compounds, dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well microtiter plates.

  • Multi-channel pipette and plate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).[13]

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (logarithmic scale) to determine the IC50 value.

Compound IDCell LineIC50 (µM)
Oxolan-3-ol Derivative A MDA-MB-23115.2 ± 1.8
Oxolan-3-ol Derivative B MDA-MB-2318.7 ± 0.9
Oxolan-3-ol Derivative C HT-2922.5 ± 2.1
Doxorubicin (Control) MDA-MB-2310.8 ± 0.1

Table 1: Example of IC50 data for hypothetical oxolan-3-ol derivatives against human cancer cell lines.

Protocol 2: STAT3 Inhibition Analysis by Western Blot

Objective: To determine if a test compound inhibits the phosphorylation of STAT3, which is a key step in its activation.

Materials:

  • Cancer cells with constitutively active STAT3 (e.g., HCT116).

  • Test compound and appropriate vehicle (DMSO).

  • Cytokine for stimulation (e.g., IL-6) if the cell line requires it.[14]

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • SDS-PAGE and Western blotting equipment.

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).[14]

  • Stimulation (if necessary): For cell lines that do not have constitutively active STAT3, stimulate with a cytokine like IL-6 (e.g., 50 ng/mL) for 30 minutes before harvesting to induce STAT3 phosphorylation.[14]

  • Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis: Strip the membrane and re-probe for total STAT3 and β-actin to ensure equal loading. Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3. A decrease in this ratio indicates inhibition.

Caption: Simplified STAT3 signaling pathway and a potential point of inhibition by novel compounds.

Conclusion

Substituted oxolan-3-ols represent a versatile and valuable class of chemical scaffolds with demonstrated and potential applications across multiple therapeutic areas. Their utility as chiral building blocks for HIV-1 protease inhibitors is well-established, and emerging research points towards significant potential in oncology, particularly as inhibitors of the critical STAT3 signaling pathway. Furthermore, their demonstrated ability to interact with CNS targets suggests opportunities in the development of novel psychotropic agents. The experimental workflows detailed in this guide provide a robust framework for researchers to systematically synthesize, screen, and validate the biological activities of new oxolan-3-ol derivatives, paving the way for the discovery of next-generation therapeutics.

References

  • Reddy, S. et al. (n.d.). Structures of selected drugs containing THF ring. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). 3-Hydroxytetrahydrofuran. In Wikipedia. Available at: [Link]

  • Siddiquee, K. et al. (2007). An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects. PubMed. Available at: [Link]

  • Fernández, J. et al. (2005). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Ghosh, A. K. et al. (2011). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. PMC. Available at: [Link]

  • Shih, T.-L. et al. (2025). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. MDPI. Available at: [Link]

  • Ghiță, C. et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. PMC. Available at: [Link]

  • Kaur, R. et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available at: [Link]

  • Kumar, G. S. et al. (2011). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC. Available at: [Link]

  • Zou, S. et al. (2024). Unraveling the complexity of STAT3 in cancer: molecular understanding and drug discovery. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Havrylyuk, D. et al. (2010). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • S, S. et al. (2025). STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics. ResearchGate. Available at: [Link]

  • Johnson, D. E. et al. (2022). STAT3 in Pancreatic Cancer. MDPI. Available at: [Link]

  • Chaitra, G. & Rohini, R. M. (2026). Synthesis and Biological Activities of[6][15]-Oxazine Derivatives. Der Pharma Chemica. Available at: [Link]

  • Lisha, L. et al. (2006). Anti-tumor activity of a 3-oxo derivative of oleanolic acid. PubMed. Available at: [Link]

  • Al-Amiery, A. A. et al. (2024). Synthesis, Characterization, and Study of Anticancer Activities of New Schiff Bases and 1,3-Oxazepine Containing Drug. Digital Repository. Available at: [Link]

  • Yourganov, G. et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. PubMed. Available at: [Link]

  • Kim, D. H. et al. (n.d.). Pharmacological inhibition of STAT3 by BOL. ResearchGate. Available at: [Link]

  • Głowacka, I. E. et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Available at: [Link]

  • Palit, R. et al. (2016). REVIEW ON SUBSTITUTED 1,3,4-OXADIAZOLE AND ITS BIOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

  • Sharma, A. et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. MDPI. Available at: [Link]

  • Szałaj, N. et al. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI. Available at: [Link]

  • Mena-García, A. et al. (2019). Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. PMC. Available at: [Link]

  • Studzińska, M. & Guga, K. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

Sources

Technical Guide: Strategic Engineering of 2,4-Dimethylphenyl Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of heterocycles substituted with the 2,4-dimethylphenyl (2,4-xylyl) moiety. While often overshadowed by simple phenyl or para-substituted analogs, the 2,4-dimethylphenyl motif offers a unique "privileged structure" advantage in drug and agrochemical design. The ortho-methyl group induces restricted conformation (atropisomerism potential) and steric protection against metabolic hydrolysis, while the para-methyl blocks the primary site of oxidative metabolism (CYP450 hydroxylation). This guide details the synthesis, structural rationale, and biological applications of these compounds, specifically focusing on pyrazoles, triazoles, and formamidine precursors.

Part 1: Structural Rationale & Pharmacophore Logic

The "Ortho-Para" Synergistic Effect

The 2,4-dimethylphenyl moiety is not merely a lipophilic spacer; it is a functional steric shield.

  • Metabolic Blockade: In unsubstituted phenyl rings, the para position is the most reactive site for Phase I metabolic oxidation. Methylation at C4 blocks this, forcing metabolism to slower routes (benzylic oxidation).

  • Conformational Locking: The C2 (ortho) methyl group creates significant steric clash with the heterocyclic core. This forces the phenyl ring to twist out of coplanarity with the heterocycle (often 40-60° torsion angle).

    • Effect: This twist disrupts

      
      -
      
      
      
      stacking in crystal lattices but can enhance binding selectivity in protein pockets that require a non-planar ligand.
The Amitraz Connection

The most commercially significant application of this moiety is Amitraz , an acaricide/insecticide.[1][2] Amitraz functions as a prodrug; its hydrolysis yields 2,4-dimethylaniline (2,4-DMA) and active formamidine metabolites. Understanding Amitraz degradation is crucial for researchers working with this moiety, as the 2,4-DMA byproduct is a known toxicological marker.

Amitraz_Pathway cluster_legend Pathway Legend Amitraz Amitraz (Prodrug) Intermed N-(2,4-Dimethylphenyl)-N'-methylformamidine (Active Agonist) Amitraz->Intermed Hydrolysis (Acidic/Enzymatic) DMA 2,4-Dimethylaniline (Toxic Metabolite) Intermed->DMA Further Degradation Octopamine Octopamine Receptor (Target) Intermed->Octopamine Agonist Binding key Blue: Parent | Green: Active | Red: Toxic

Figure 1: Metabolic cascade of Amitraz, highlighting the 2,4-dimethylphenyl core's role in bioactivation and toxicity.[2]

Part 2: Synthetic Architectures

Synthesizing 2,4-dimethylphenyl heterocycles presents a specific challenge: Steric Hindrance . The nucleophilic nitrogen of 2,4-dimethylaniline is less accessible than that of aniline due to the ortho-methyl group. Standard condensation rates are often retarded, requiring catalysis or higher temperatures.

Strategy A: The Paal-Knorr & Knorr Pyrazole Synthesis

For pyrazoles, the reaction of hydrazines with 1,3-dicarbonyls is standard. However, 2,4-dimethylphenylhydrazine is prone to oxidation.

  • Optimization: Use of microwave irradiation or Lewis acid catalysts (e.g.,

    
    ) is recommended to overcome the steric barrier of the ortho-methyl group during the initial attack on the carbonyl.
    
Strategy B: Copper/Palladium-Catalyzed Coupling (Buchwald-Hartwig)

For attaching the 2,4-xylyl group to an existing heterocycle (N-arylation), standard conditions often fail.

  • Protocol Shift: Use bulky phosphine ligands (e.g., Xantphos or BrettPhos) with

    
    . The bulkiness of the ligand facilitates the reductive elimination step, which is otherwise difficult due to the steric bulk of the 2,4-dimethylphenyl group.
    

Synthesis_Workflow Start Target: 1-(2,4-Dimethylphenyl)-Heterocycle PathA Path A: Cyclocondensation (Building the Ring) Start->PathA PathB Path B: Cross-Coupling (Attaching the Ring) Start->PathB ReagentA 2,4-Dimethylphenylhydrazine + 1,3-Diketone PathA->ReagentA ReagentB 2,4-Dimethylaniline + Halo-Heterocycle PathB->ReagentB CatA Catalyst: Yb(OTf)3 or AcOH Challenge: Hydrazine Oxidation ReagentA->CatA CatB Catalyst: Pd2(dba)3 / Xantphos Challenge: Ortho-Steric Hindrance ReagentB->CatB Product Purified Product (Crystallization from EtOH) CatA->Product Reflux 4-12h CatB->Product 110°C, Toluene

Figure 2: Decision matrix for synthesizing 2,4-dimethylphenyl heterocycles based on available precursors.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2,4-Dimethylphenyl)-3,5-dimethylpyrazole

Context: This reaction demonstrates the classic condensation adapted for a sterically hindered hydrazine.

Reagents:

  • 2,4-Dimethylphenylhydrazine hydrochloride (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Ethanol (Solvent)[3]

  • Sodium Acetate (1.1 eq, to neutralize HCl salt)

Step-by-Step:

  • Preparation: Dissolve 2,4-dimethylphenylhydrazine HCl (10 mmol) and sodium acetate (11 mmol) in absolute ethanol (20 mL) in a round-bottom flask. Stir for 15 min at room temperature to liberate the free hydrazine base.

  • Addition: Add acetylacetone (12 mmol) dropwise. Note: The solution may turn slightly yellow.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The ortho-methyl group slows the reaction compared to phenylhydrazine; ensure complete consumption of starting material.
    
  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/water (8:2).

  • Validation:

    • 1H NMR (CDCl3): Look for the distinct pyrazole C-H singlet (~6.0 ppm) and, crucially, two distinct methyl singlets for the phenyl ring (~2.1 and 2.3 ppm) and two for the pyrazole (~2.2 ppm).

Protocol 2: Copper-Catalyzed Synthesis of 1-(2,4-Dimethylphenyl)-1,2,3-Triazole ("Click" Variation)

Context: A modified Chan-Lam or Click approach is often required because 2,4-dimethylphenyl azide is unstable/difficult to handle. We use an in-situ generation method.

Reagents:

  • 2,4-Dimethylaniline (1.0 eq)

  • t-Butyl Nitrite (TBN) (1.5 eq)

  • Trimethylsilyl azide (

    
    ) (1.2 eq)
    
  • Alkyne substrate (1.0 eq)

  • CuI (10 mol%)

Methodology:

  • Diazotization (In-Situ): In a sealed tube, dissolve 2,4-dimethylaniline in MeCN. Add TBN and

    
     at 
    
    
    
    . Stir for 30 mins to generate the azide in situ.
  • Cycloaddition: Add the alkyne and CuI catalyst.

  • Heating: Heat to

    
     for 6-12 hours.
    
  • Safety Note: Azides are potentially explosive. Do not isolate the intermediate 2,4-dimethylphenyl azide; proceed directly to the triazole formation.

Part 4: Biological Activity & Data Summary

The 2,4-dimethylphenyl group imparts specific biological profiles, particularly in agrochemistry (acaricides) and medicinal chemistry (kinase inhibitors).

Table 1: Comparative Biological Activity of 2,4-Dimethylphenyl Derivatives

Heterocycle CoreTarget/ApplicationActivity Metric (Typical)Mechanism of Action
Formamidine (Amitraz)Octopamine Receptor

(Oral, Rat): 600-800 mg/kg
Agonist at octopamine receptors (neurotoxicity in insects).
Pyrazole COX-2 / Inflammation

: 0.5 - 2.0

Steric bulk fits the hydrophobic pocket of COX-2, improving selectivity over COX-1.
1,2,4-Triazole Antifungal (CYP51)MIC: 4 - 16

N4-nitrogen coordinates with Heme iron; 2,4-dimethyl group aids membrane penetration.
Oxadiazole Neuroprotection

: 1 - 5

Modulation of oxidative stress pathways (Nrf2 activation).
Data Interpretation[4][5][6][7][8][9][10]
  • Lipophilicity (LogP): The addition of two methyl groups increases LogP by approximately 1.0 unit compared to the phenyl analog. This enhances blood-brain barrier (BBB) penetration, relevant for the neuroprotective oxadiazoles.

  • Selectivity: In COX-2 inhibitors, the 2,4-dimethyl substitution often yields higher selectivity indices than the 4-methyl or unsubstituted analogs because the ortho-methyl forces a conformation that clashes with the smaller binding pocket of COX-1.

References

  • European Medicines Agency. (1999). Amitraz: Summary Report (2). Committee for Veterinary Medicinal Products. 1

  • Dadwal, P., & Sohal, H. S. (2021). Synthesis, characterization, crystal structure... of a novel pyrazole derivative: Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate.[4] Journal of Molecular Structure. 4[2][5][6]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.[3] 3

  • Zhang, S., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives... Journal of Medicinal Chemistry. 6

  • Ahmadi, A., & Mahmoudi, A. (2006).[7] Synthesis with Improved Yield and Purity of Amitraz as an Acaricide by New Catalysts.[7][8] Asian Journal of Chemistry. 7

Sources

In Silico Profiling of 3-(2,4-Dimethylphenyl)oxolan-3-ol: A Predictive Case Study

Author: BenchChem Technical Support Team. Date: March 2026

In-depth technical guide on the in silico prediction of 3-(2,4-Dimethylphenyl)oxolan-3-ol properties.

Executive Summary

This technical guide outlines a rigorous in silico framework for predicting the physicochemical, pharmacokinetic, and toxicological properties of 3-(2,4-Dimethylphenyl)oxolan-3-ol .[1][2] As a tertiary alcohol integrated with a tetrahydrofuran (oxolane) ring and a substituted phenyl group, this molecule represents a chemical space relevant to both fragrance chemistry (due to structural similarity with linalool and phenyl-alkanols) and medicinal chemistry (as a bioisostere for cyclic ether scaffolds).

This document serves as a protocol for researchers to generate high-confidence data prior to synthesis, minimizing wet-lab attrition.

Part 1: Molecular Architecture & Electronic Profiling (DFT)[1]

The first tier of prediction establishes the ground-state electronic properties, which dictate reactivity and non-covalent interactions.[2]

Structural Definition
  • IUPAC Name: 3-(2,4-Dimethylphenyl)oxolan-3-ol[1][2]

  • SMILES: CC1=CC(=C(C=C1)C2(COCC2)O)C[1]

  • Key Features:

    • Tertiary Alcohol: Chemically robust against oxidation (lack of

      
      -protons), acting as a hydrogen bond donor/acceptor.[2]
      
    • Oxolane Ring: Provides conformational constraint and an additional hydrogen bond acceptor (ether oxygen).[2]

    • 2,4-Dimethylphenyl: Lipophilic moiety introducing steric bulk and potential metabolic soft spots (benzylic carbons).[2]

Quantum Mechanical Workflow (DFT)

To predict reactivity and stability, we employ Density Functional Theory (DFT).

Protocol:

  • Conformational Search: Use Molecular Mechanics (MMFF94) to identify global minima.[2] The oxolane ring pucker and phenyl rotation are critical degrees of freedom.

  • Geometry Optimization: DFT optimization using the B3LYP hybrid functional with the 6-31G(d,p) basis set.[2]

    • Rationale: B3LYP/6-31G(d,p) offers the optimal balance between computational cost and accuracy for organic C-H-O systems [1].[2]

  • Vibrational Analysis: Confirm the stationary point (zero imaginary frequencies).

Predicted Electronic Parameters:

  • HOMO-LUMO Gap: Indicates chemical hardness.[1][2] A large gap (>5 eV) suggests high stability and low reactivity, typical for this class of alcohols.

  • Electrostatic Potential (ESP) Map:

    • Negative Regions (Red): Localized on the hydroxyl oxygen and ether oxygen (H-bond acceptors).[1][2]

    • Positive Regions (Blue): Localized on the hydroxyl proton (H-bond donor).[1][2]

    • Insight: The steric hindrance from the ortho-methyl group (position 2 on phenyl) may shield the hydroxyl group, modulating its H-bond donor capability.[1][2]

Part 2: Physicochemical & ADME Prediction

Drug-likeness and bioavailability are assessed using QSPR (Quantitative Structure-Property Relationship) models.[1][2]

Physicochemical Properties (Consensus Modeling)

Using a consensus approach mitigates the bias of single algorithms.

PropertyPredicted RangeMethod/Rationale
Molecular Weight 192.25 g/mol Exact Calculation
LogP (Lipophilicity) 2.8 – 3.2 Consensus (XLogP3, WLogP).[1][2] Phenyl + 2 Methyls increases lipophilicity; OH/Ether reduces it.[2]
TPSA ~29.5 Ų20.2 (Alcohol) + 9.2 (Ether).[2] Indicates high BBB permeability.[2]
Water Solubility Moderate (Soluble)Class III (ESOL).[2] LogS approx -2.5 to -3.[1][2]0.
H-Bond Donors 1Tertiary -OH
H-Bond Acceptors 2-OH and Ether -O-
Pharmacokinetics (ADME)

Absorption:

  • Bioavailability Radar: The molecule falls entirely within the "pink area" of the SwissADME radar (Lipophilicity < 5, MW < 500, Solubility > -6) [2].

  • BBB Permeation: Predicted Yes .[2] The low TPSA (< 90 Ų) and moderate LogP favor passive diffusion across the Blood-Brain Barrier.[2]

Metabolism (CYP450):

  • CYP Inhibition: Unlikely to be a potent inhibitor of CYP1A2, CYP2C9, or CYP2D6 due to small size and lack of nitrogen heterocycles.

  • Substrate Specificity: Likely substrate for CYP3A4 and CYP2C19 .[2]

Part 3: Metabolic Fate Prediction (In Silico Metabolism)[1]

Understanding the metabolic stability is crucial.[2] Since the 3-position is a tertiary alcohol, direct oxidation to a ketone is impossible without carbon-carbon bond cleavage.[1][2]

Predicted Metabolic Pathways

We utilize tools like GLORY or SmartCyp to predict Sites of Metabolism (SOM) based on activation energy barriers.[2]

  • Phase I (Oxidation):

    • Major Route: Benzylic hydroxylation at the 2-methyl or 4-methyl groups of the phenyl ring.[1][2] The 4-methyl is sterically more accessible.[1][2]

    • Minor Route: Hydroxylation of the oxolane ring (positions 2 or 5, adjacent to the ether oxygen).

  • Phase II (Conjugation):

    • Glucuronidation: The tertiary -OH is a candidate for O-glucuronidation, though steric hindrance from the 2,4-dimethylphenyl group may slow this rate compared to primary alcohols.[1][2]

Visualization of Metabolic Tree

The following diagram illustrates the logical flow of metabolic prediction.

MetabolicPathways Parent 3-(2,4-Dimethylphenyl) oxolan-3-ol M1 4-Hydroxymethyl Metabolite (Benzylic Oxidation) Parent->M1 CYP3A4 (Major) M2 2-Hydroxymethyl Metabolite (Sterically Hindered) Parent->M2 CYP3A4 (Minor) M3 Oxolane-2-one Derivative (Ring Oxidation) Parent->M3 CYP2E1 M4 O-Glucuronide Conjugate Parent->M4 UGT (Phase II) M1->M4 Secondary Glucuronidation

Figure 1: Predicted metabolic cascade.[1] The primary clearance route is expected to be benzylic oxidation followed by conjugation.

Part 4: Toxicology & Safety Profiling

Safety is the primary attrition factor.[2] We use ProTox-II and Derek Nexus methodologies to flag structural alerts.[1][2]

Toxicity Endpoints
  • Hepatotoxicity: Predicted Negative. The molecule lacks reactive Michael acceptors or quinone-forming moieties.[2]

  • Carcinogenicity (Ames Test): Predicted Negative. No nitro groups, aromatic amines, or epoxides are present.

  • Skin Sensitization: High Alert. [2]

    • Mechanism:[2] Tertiary alcohols and lipophilic ethers are common in fragrances.[2] While not a direct protein binder (hapten), it may act as a pro-hapten , activating via air oxidation (hydroperoxide formation on the ether) or metabolic activation [3].

  • hERG Inhibition: Low Probability. The molecule lacks the basic nitrogen and flexible linker typical of potent hERG blockers.[2]

Part 5: Comprehensive Prediction Protocol

This section details the step-by-step workflow for researchers to replicate this analysis.

Workflow Diagram

PredictionProtocol Start Input Structure (SMILES) Geometry Geometry Optimization (DFT: B3LYP/6-31G*) Start->Geometry Descriptors Descriptor Calculation (RDKit / Mordred) Geometry->Descriptors Docking Target Fishing (Reverse Docking) Geometry->Docking ADME ADME Prediction (SwissADME) Descriptors->ADME Tox Tox Prediction (ProTox-II / OECD Toolbox) Descriptors->Tox Decision Developability Assessment ADME->Decision Tox->Decision Docking->Decision

Figure 2: Integrated In Silico Workflow for NCE (New Chemical Entity) Profiling.

Step-by-Step Methodology
Step 1: Structure Preparation
  • Generate the 3D structure from SMILES (CC1=CC(=C(C=C1)C2(COCC2)O)C).

  • Chirality Check: The C3 position is chiral. Generate both (R) and (S) enantiomers. In silico screens should be run on both, as biological systems are stereoselective.

  • Protonation State: At physiological pH (7.4), the molecule is neutral.[2]

Step 2: ADME Screening (SwissADME)[1]
  • Navigate to the SwissADME interface.[2]

  • Input the SMILES list.[2][3][4]

  • Analyze Output: Focus on the BOILED-Egg plot.[2] If the point lies in the yolk, it predicts high brain penetration.

  • Check Violations: Ensure 0 violations of Lipinski, Ghose, and Veber rules.

Step 3: Toxicity Assessment (ProTox-II)[1][2]
  • Submit the structure to ProTox-II.[2]

  • LD50 Prediction: Record the predicted median lethal dose (mg/kg).

  • Tox21 Nuclear Receptor Signaling: Check for Estrogen Receptor (ER) or Androgen Receptor (AR) binding, common for phenyl-ring containing cosmetics.[2]

Step 4: Molecular Docking (Target Fishing)

To identify potential pharmacological effects (or off-target side effects):

  • Use SwissTargetPrediction .[2]

  • Input: SMILES.

  • Analysis: Review the top 15 targets. For this scaffold, expect hits on:

    • TRP Channels: (Transient Receptor Potential) – common for sensory compounds (cooling/warming agents).[2]

    • GABA-A Receptors: Oxolane derivatives often modulate GABAergic systems.[1][2]

References

  • Stephens, P. J., et al. (1994). "Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields." Journal of Physical Chemistry, 98(45), 11623–11627. Link[1]

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[2] Scientific Reports, 7, 42717. Link[1]

  • Karlberg, A. T., et al. (2008).[2] "Air oxidation of d-limonene (the citrus solvent) creates potent allergens."[1][2] Contact Dermatitis, 26(5), 332-340.[2] Link

  • Banerjee, P., et al. (2018). "ProTox-II: a webserver for the prediction of toxicity of chemicals."[2] Nucleic Acids Research, 46(W1), W257–W263. Link

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Grignard Synthesis of 3-(2,4-Dimethylphenyl)oxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Grignard reaction stands as a cornerstone of organic synthesis, prized for its efficacy in forming carbon-carbon bonds.[1][2] A principal application of this powerful organometallic reaction is the synthesis of tertiary alcohols through the nucleophilic addition of a Grignard reagent to a ketone.[3][4][5][6] This document provides an in-depth guide for the synthesis of 3-(2,4-Dimethylphenyl)oxolan-3-ol, a novel tertiary alcohol, via the reaction of 2,4-dimethylphenylmagnesium bromide with oxolan-3-one. We will explore the mechanistic underpinnings, present a detailed, step-by-step experimental protocol, and discuss critical parameters essential for maximizing yield and purity. This guide is intended for researchers in synthetic chemistry and drug development, offering field-proven insights into the practical execution of this versatile reaction.

Introduction and Scientific Context

The synthesis of complex organic molecules often relies on a robust toolkit of reactions that can reliably construct a carbon skeleton. The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in 1912, is an indispensable tool for this purpose.[2] The reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon.[7] The reaction of a Grignard reagent with a ketone provides a direct and efficient route to tertiary alcohols, which are valuable structural motifs in medicinal chemistry and materials science.[8][9]

This application note details the synthesis of 3-(2,4-Dimethylphenyl)oxolan-3-ol, a compound of interest for its potential as a synthetic building block. The protocol is divided into two primary stages: the formation of the aryl Grignard reagent, 2,4-dimethylphenylmagnesium bromide, followed by its nucleophilic addition to the cyclic ketone, oxolan-3-one.

Reaction Mechanism and Rationale

The overall transformation proceeds via a two-step sequence: formation of the Grignard reagent followed by nucleophilic addition to the ketone.

Step 1: Formation of 2,4-Dimethylphenylmagnesium Bromide The Grignard reagent is prepared by reacting 1-bromo-2,4-dimethylbenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[2][7] The ether solvent is not merely a medium but plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium center, forming a soluble complex.[7][10]

Step 2: Nucleophilic Addition and Protonation The carbon atom bound to magnesium in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of oxolan-3-one.[5][11] This addition reaction breaks the carbonyl π-bond, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[12][13] The reaction is concluded with an aqueous workup, typically using a mild acid like saturated ammonium chloride, which protonates the alkoxide to yield the final tertiary alcohol product.[11][12]

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup A 1-Bromo-2,4-dimethylbenzene + Mg B 2,4-Dimethylphenylmagnesium bromide A->B Anhydrous THF C Oxolan-3-one B->C Nucleophilic Attack D Magnesium Alkoxide Intermediate C->D E 3-(2,4-Dimethylphenyl)oxolan-3-ol D->E Protonation (aq. NH4Cl)

Caption: Reaction Mechanism Workflow.

Detailed Experimental Protocols

Safety Precautions: The Grignard reaction is highly exothermic and involves flammable, moisture-sensitive reagents.[14] All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves, is mandatory.

Materials and Reagents
Reagent/MaterialGradeNotes
Magnesium TurningsHigh Purity, Grignard GradeMust be dry and free of an extensive oxide layer.[15]
1-Bromo-2,4-dimethylbenzeneAnhydrous, >98%Ensure dryness before use.
Oxolan-3-one>97%Should be stored under inert gas.
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OUse freshly opened or distilled from a suitable drying agent.[14]
IodineCrystalFor initiation of Grignard reagent formation.[15]
Saturated Aqueous Ammonium Chloride (NH₄Cl)---For quenching the reaction.[12]
Diethyl EtherAnhydrousFor extraction.
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousFor drying the organic phase.[12]
Saturated Aqueous Sodium Chloride (Brine)---For washing the organic phase.[12]
Apparatus Setup

All glassware (a three-necked round-bottom flask, condenser, and dropping funnel) must be scrupulously dried in an oven overnight at >120 °C and assembled hot under a stream of dry nitrogen or argon gas.[2][10] This inert atmosphere must be maintained throughout the reaction. A magnetic stirrer and stir bar are also required.

Part 1: Preparation of 2,4-Dimethylphenylmagnesium Bromide
  • Magnesium Activation: Place magnesium turnings (1.1 equivalents) into the dry three-necked flask. Add a single small crystal of iodine. The iodine helps to activate the magnesium surface by chemically removing the passivating oxide layer.[7][16]

  • Reagent Preparation: In the dropping funnel, prepare a solution of 1-bromo-2,4-dimethylbenzene (1.0 equivalent) in anhydrous THF.

  • Initiation: Add a small portion (~10%) of the bromide solution from the dropping funnel to the magnesium turnings. The reaction is initiated when the brown color of the iodine fades and the solution becomes cloudy with gentle bubbling or refluxing of the THF.[16] If the reaction does not start spontaneously, gentle warming with a heat gun or crushing the magnesium turnings with a dry glass rod may be required.[7][17]

  • Grignard Formation: Once initiated, add the remaining 1-bromo-2,4-dimethylbenzene solution dropwise at a rate that maintains a gentle, steady reflux. The exothermic nature of the reaction should sustain the reflux without external heating.[10]

  • Completion: After the addition is complete, stir the resulting grayish-brown mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.

Part 2: Synthesis of 3-(2,4-Dimethylphenyl)oxolan-3-ol
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction with the ketone.[11][14]

  • Ketone Addition: Prepare a solution of oxolan-3-one (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent. A precipitate may form during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir for an additional 60 minutes to ensure the reaction proceeds to completion.[14]

Part 3: Work-up and Purification
  • Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred, ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl).[12] This step is highly exothermic and should be done cautiously to control the fuming and bubbling.[12] This procedure protonates the alkoxide intermediate to the desired alcohol and precipitates magnesium salts.[12]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine all the organic extracts.[12]

  • Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine).[2][12] This helps to remove the majority of dissolved water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7][12]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a viscous liquid or solid, can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 3-(2,4-Dimethylphenyl)oxolan-3-ol.

Summary of Reaction Parameters and Expected Data

ParameterValue/ConditionRationale
Stoichiometry
1-Bromo-2,4-dimethylbenzene1.0 molar equivalentLimiting reagent.
Magnesium Turnings1.1 molar equivalentsA slight excess ensures complete conversion of the halide.
Oxolan-3-one1.0 molar equivalentReacts 1:1 with the formed Grignard reagent.
Temperatures
Grignard Formation~66 °C (refluxing THF)The reaction is exothermic and self-sustaining once initiated.[15]
Ketone Addition0 °C to Room Temp.Initial cooling controls the exothermicity of the addition step.
Expected Yield 60-80%Yields are highly dependent on maintaining strict anhydrous conditions.

Characterization Data: The final product should be characterized using standard spectroscopic methods.

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the dimethylphenyl group, the methyl protons, and the aliphatic protons of the oxolane ring.

  • ¹³C NMR: Expect distinct signals for the aromatic, methyl, and oxolane carbons, including a key signal for the quaternary carbinol carbon (C-OH).

  • IR Spectroscopy: A characteristic broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch of the tertiary alcohol will be present.

Critical Experimental Considerations and Troubleshooting

The success of a Grignard synthesis hinges on meticulous attention to detail, particularly concerning the exclusion of atmospheric moisture and protic contaminants.

  • The Imperative of Anhydrous Conditions: Grignard reagents are potent bases and will react readily with even trace amounts of water or other acidic protons (e.g., from alcohols).[1][10][18] This side reaction deactivates the reagent, converting it to an alkane and reducing the overall yield. All glassware must be rigorously dried, and all solvents must be of anhydrous grade.[2][14]

  • Challenges in Initiation: The most common point of failure is the initiation of Grignard reagent formation. The passivating layer of magnesium oxide on the turnings can prevent the reaction from starting.[10] Activating agents like iodine, or mechanical methods such as crushing the magnesium, are effective strategies to expose a fresh metal surface and begin the reaction.[7][10]

  • Controlling Exothermicity: Both the formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic. The rate of addition of reagents must be carefully controlled to maintain a manageable reaction temperature. Runaway reactions can lead to the formation of side products, such as those from Wurtz coupling.[18]

  • Rationale for Ammonium Chloride Quench: While strong acids like HCl can be used for workup, a saturated solution of NH₄Cl is a milder proton source.[12] This is particularly advantageous when the product is a tertiary alcohol, as strong acids can potentially catalyze undesirable side reactions like dehydration.

Caption: Overall Experimental Workflow.

References

  • The Grignard Reaction Mechanism - Chemistry Steps. (2025, August 5). Chemistry Steps. [Link]

  • Grignard reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • CHM 244 Lab Practical- Grignard Reactions. (n.d.). Course Hero. [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Pasadena City College. [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Weiss, H. M. (1999). Side reactions in a grignard synthesis. Journal of Chemical Education, 76(1), 76. [Link]

  • Experiment 12: Grignard Synthesis of Triphenylmethanol. (n.d.). ResearchGate. [Link]

  • Synthesis of Alcohols Using the Grignard Reaction. (n.d.). The Organic Chemistry Tutor. [Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education. [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, March 17). Chemistry LibreTexts. [Link]

  • Using the Grignard Reaction to Make Tertiary alcohols. (2018, February 18). YouTube. [Link]

    • The Grignard Reaction. (n.d.). Wofford College. [Link]

  • Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020, October 30). YouTube. [Link]

  • Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a nov. (n.d.). Physics @ Manasagangotri. [Link]

  • How to purify tertiary alcohol? (2024, April 22). ResearchGate. [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Truman State University. [Link]

  • Grignard Reagents. (2023, January 22). Chemistry LibreTexts. [Link]

  • Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. (2007, March 1). ACS Publications. [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. [Link]

  • ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. (n.d.). Organic Syntheses. [Link]

  • Synthesis of Phenylmagnesium bromide. (2008, August 27). Sciencemadness.org. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (n.d.). MDPI. [Link]

Sources

Application Note: Advanced Purification Strategies for Tertiary Oxolan-3-ol Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Type: Technical Protocol & Application Guide

Introduction & Mechanistic Context

Tertiary oxolan-3-ols (3-substituted tetrahydrofuran-3-ols) are highly valuable structural motifs in modern drug discovery, frequently utilized to introduce rigidified polar vectors, improve aqueous solubility, and modulate the physicochemical properties of active pharmaceutical ingredients (APIs). A prominent example includes their use as key intermediates in the synthesis of CDK2/4/6 inhibitors and complex spirocyclic scaffolds[1].

Despite their utility, the purification of tertiary oxolan-3-ols presents significant challenges. The primary obstacle is their high susceptibility to acid-catalyzed E1 dehydration . The tertiary hydroxyl group, situated on the electron-rich tetrahydrofuran ring, can readily protonate and eliminate water to form a stable tertiary carbocation, which subsequently yields endocyclic or exocyclic dihydrofuran byproducts.

Standard normal-phase silica gel chromatography is inherently acidic (pH ~4.5–5.5 due to surface silanol groups). When crude tertiary oxolan-3-ols are subjected to untreated silica, significant degradation and dehydration often occur[2]. Therefore, achieving high yield and purity requires base-deactivation of the stationary phase and specialized chiral resolution techniques.

Purification Workflow & Logic

To establish a self-validating and high-yielding purification pipeline, the workflow is divided into two distinct phases:

  • Bulk Racemic Purification: Utilizing base-deactivated normal-phase chromatography to isolate the tertiary alcohol from reaction byproducts (e.g., unreacted ketones, Grignard reagents, or epoxidation byproducts) without inducing dehydration.

  • Enantiomeric Resolution: Employing Chiral Supercritical Fluid Chromatography (SFC) to separate the (R) and (S) enantiomers under mild, non-thermal conditions[1].

G A Crude Tertiary Oxolan-3-ol Mixture B Base-Deactivated Silica Chromatography A->B 1-5% Et3N added to eluent C Acid-Catalyzed Dehydration (Avoid) A->C Standard Silica (pH < 5) D Purified Racemate (>95% Purity) B->D Low-temp Concentration E Chiral SFC Resolution (Supercritical CO2) D->E Chiral Separation F (R)-Tertiary Oxolan-3-ol (>99% ee) E->F G (S)-Tertiary Oxolan-3-ol (>99% ee) E->G

Caption: Workflow for the isolation and chiral resolution of tertiary oxolan-3-ols.

Quantitative Data: Method Comparison

The following table summarizes the empirical performance of various purification modalities when applied to tertiary oxolan-3-ol building blocks.

Purification MethodTypical RecoveryEnantiomeric Excess (ee)Risk of DehydrationScalability
Standard Silica Gel 40 - 60%N/A (Racemate)High (E1 Elimination)High
Neutralized Silica (Et₃N) 85 - 95% N/A (Racemate)LowHigh
Reverse Phase HPLC 70 - 80%N/A (Racemate)LowMedium
Chiral SFC (Prep) 85 - 90%> 99% Very LowMedium - High

Experimental Protocols

Protocol A: Base-Deactivated Normal Phase Chromatography

Causality & Rationale: Triethylamine (Et₃N) acts as a sacrificial Lewis base, binding to the acidic silanol sites on the silica gel matrix. This prevents the tertiary alcohol from interacting with these sites, thereby completely suppressing the E1 dehydration pathway during elution.

Materials:

  • Silica gel (230–400 mesh, 40–63 μm)

  • Eluent system: Hexanes / Ethyl Acetate (EtOAc)

  • Deactivating agent: Triethylamine (Et₃N)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the desired mobile phase (e.g., 80:20 Hexanes:EtOAc) and add 1% to 3% (v/v) Et₃N. Mix thoroughly.

  • Column Packing (Slurry Method): Create a slurry of silica gel using the Et₃N-doped mobile phase. Pour the slurry into the column and allow it to settle under mild pressure.

  • Column Equilibration: Flush the packed column with at least 3 column volumes (CV) of the Et₃N-doped mobile phase. Self-Validation Step: Test the pH of the eluent exiting the column; it should read slightly basic (pH ~8) on pH indicator paper.

  • Sample Loading: Dissolve the crude tertiary oxolan-3-ol in a minimum volume of the mobile phase (or pure dichloromethane if solubility is poor) and carefully load it onto the column head.

  • Elution: Elute the compound using the Et₃N-doped mobile phase. Monitor fractions via TLC (visualized with KMnO₄ or PMA stain, as oxolanols lack strong UV chromophores unless substituted with an aryl group).

  • Concentration: Pool the product-containing fractions. Concentrate under reduced pressure using a rotary evaporator. Critical Note: Keep the water bath temperature below 35 °C to prevent thermal degradation of the concentrated product.

Protocol B: Chiral Supercritical Fluid Chromatography (SFC)

Causality & Rationale: For pharmaceutical applications, the isolation of single enantiomers is mandatory. Chiral SFC is vastly superior to preparative HPLC for tertiary oxolan-3-ols. The use of supercritical CO₂ combined with an alcohol modifier (e.g., Methanol or Isopropanol) provides high diffusivity and low viscosity, enabling rapid separations. Furthermore, because CO₂ flashes off at atmospheric pressure, fraction recovery requires evaporating only a small volume of the co-solvent, drastically reducing the thermal stress applied to the sensitive tertiary alcohol[1].

Materials:

  • Preparative SFC System

  • Chiral Stationary Phase (e.g., Chiralpak AD-H or Chiralcel OD-H, 5 μm)

  • Mobile Phase: Supercritical CO₂ / Methanol (isocratic or gradient)

Step-by-Step Methodology:

  • Analytical Screening: Inject a 1 mg/mL racemic sample onto analytical chiral columns (AD-H, OD-H, OJ-H, etc.) using a gradient of 5% to 50% Methanol in CO₂ to identify the optimal stationary phase and co-solvent ratio that achieves baseline resolution (Rs > 1.5).

  • System Equilibration: Set the preparative SFC backpressure regulator to 100–120 bar and the column oven to 35 °C. Equilibrate the selected preparative column with the optimized isocratic mobile phase (e.g., 85% CO₂ / 15% MeOH).

  • Sample Preparation: Dissolve the purified racemate from Protocol A in pure Methanol at a high concentration (e.g., 50–100 mg/mL). Filter through a 0.22 μm PTFE syringe filter to protect the column frit.

  • Injection & Collection: Perform stacked injections. Utilize a UV detector (if an aryl group is present) or an Evaporative Light Scattering Detector (ELSD) split-flow setup to trigger fraction collection.

  • Recovery: Collect the separated enantiomers into cooled vessels. The CO₂ will spontaneously vent. Concentrate the remaining Methanol modifier under reduced pressure at 30 °C.

  • Validation: Re-inject an aliquot of each concentrated fraction onto the analytical SFC system to confirm an enantiomeric excess (ee) of >99%[1].

References

1.[1] US10233188B2 - CDK2/4/6 inhibitors. Google Patents. Available at: 2.[2] Synthesis of the alkenyl-substituted tetracyclic core of the bisabosquals. PMC / National Institutes of Health. Available at: 3. Purification of Homologation Reactions. University of Bristol. Available at:

Sources

Analytical Application Note: Quantification of 3-(2,4-Dimethylphenyl)oxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the analytical protocols for the quantification of 3-(2,4-Dimethylphenyl)oxolan-3-ol (referred to herein as DMP-THF-ol ). This compound features a tertiary alcohol moiety on a saturated five-membered ether ring, substituted with a dimethylphenyl group.

Analytical Challenges:

  • Thermal Instability: As a tertiary benzylic-like alcohol, DMP-THF-ol is prone to dehydration (loss of

    
    ) under high temperatures, making direct GC analysis risky without derivatization.
    
  • Chirality: The C3 position is a stereocenter. Enantiomeric separation requires specific polysaccharide-based stationary phases.

  • Ionization Behavior: In LC-MS, the protonated molecule

    
     is often labile; ammonium adducts 
    
    
    
    or water-loss fragments
    
    
    are more reliable for quantification.

Chemical Identity & Properties

PropertyDescription
IUPAC Name 3-(2,4-Dimethylphenyl)oxolan-3-ol
Common Name 3-(2,4-Dimethylphenyl)tetrahydrofuran-3-ol
Molecular Formula

Molecular Weight 192.25 g/mol
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
Chromophores Benzenoid bands (λmax ~210 nm, ~260 nm)
Key Functionalities Tertiary Alcohol (Labile), Cyclic Ether, Aromatic Ring

Analytical Decision Tree

The following workflow illustrates the logic for selecting the appropriate analytical technique based on sample matrix and sensitivity requirements.

AnalyticalWorkflow Start Sample Matrix & Goal Decision1 Is the sample biological (Plasma/Urine) or Trace Level? Start->Decision1 Decision2 Is Enantiomeric Purity Required? Decision1->Decision2 No (> 1 µg/mL) LCMS LC-MS/MS (Triple Quad) Target: Trace Quantification Decision1->LCMS Yes (< 1 µg/mL) HPLC_Achiral HPLC-UV/DAD Target: Purity/Potency Decision2->HPLC_Achiral No HPLC_Chiral Chiral HPLC Target: Enantiomeric Excess Decision2->HPLC_Chiral Yes GCMS GC-MS (Derivatized) Target: Volatile Impurities HPLC_Achiral->GCMS Alternative for Complex Matrices

Caption: Analytical method selection guide based on sensitivity needs and stereochemical requirements.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Scope: Routine assay, purity testing, and stability studies (non-biological matrices).

Method Principle

Reversed-phase chromatography is used. The Phenyl-Hexyl stationary phase is preferred over C18 because it engages in


 interactions with the 2,4-dimethylphenyl ring, providing superior selectivity and peak shape for this aromatic analyte.
Chromatographic Conditions[2][3]
  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent Poroshell 120 Phenyl-Hexyl,

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.6 mL/min.

  • Column Temp:

    
    .
    
  • Detection: DAD at 210 nm (primary) and 260 nm (secondary/confirmation).

  • Injection Volume:

    
    .
    

Gradient Profile:

Time (min) % Mobile Phase B
0.0 20
8.0 70
8.1 95
10.0 95
10.1 20

| 13.0 | 20 (Re-equilibration) |

System Suitability Criteria
  • Tailing Factor:

    
     (Critical due to -OH group interaction).
    
  • Precision (RSD):

    
     for 6 replicate injections of standard.
    
  • Resolution:

    
     from nearest impurity.[1]
    

Protocol B: LC-MS/MS Quantification

Scope: Bioanalysis (Plasma/Serum) and trace impurity quantification.

Mass Spectrometry Strategy

Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[2] Mechanism: Tertiary alcohols are prone to in-source fragmentation. The protonated molecular ion


 (m/z 193) is often unstable and instantly loses water to form the carbocation 

(m/z 175).
  • Recommendation: Monitor the Ammonium Adduct

    
     (m/z 210) as the Precursor Ion (Q1) if using Ammonium Acetate buffer, or target the water-loss ion (m/z 175) directly if sensitivity is poor.
    
MRM Transitions
AnalytePrecursor Ion (Q1)Product Ion (Q3)CE (eV)Dwell (ms)Note
DMP-THF-ol 210.1

175.1

1550Quantifier
210.1

147.12550Qualifier (Ring opening)
IS (d6-Analog) 216.1181.11550Internal Standard
Sample Preparation (LLE)

Liquid-Liquid Extraction (LLE) is superior to protein precipitation for this lipophilic alcohol, providing cleaner extracts.

  • Aliquot: Transfer

    
     plasma to a 1.5 mL tube.
    
  • IS Addition: Add

    
     Internal Standard solution.
    
  • Extraction: Add

    
    MTBE (Methyl tert-butyl ether) .
    
  • Agitation: Vortex for 5 mins; Centrifuge at 10,000 rpm for 5 mins.

  • Transfer: Transfer

    
     of supernatant to a fresh plate.
    
  • Dry: Evaporate under

    
     at 
    
    
    
    .
  • Reconstitute:

    
     of 50:50 Methanol:Water (0.1% Formic Acid).
    

Protocol C: Chiral Separation

Scope: Enantiomeric Purity determination (R- vs S- enantiomer).

DMP-THF-ol contains a chiral center at C3. Separation is achieved using Amylose-based phases.

  • Column: Chiralpak AD-RH (Reverse Phase) or Chiralpak AD-H (Normal Phase).

    • Recommended:Chiralpak AD-RH (

      
      ) for compatibility with MS if needed.
      
  • Mobile Phase: Water / Acetonitrile (60:40 v/v) isocratic.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV 210 nm.

  • Selectivity: The amylose tris(3,5-dimethylphenylcarbamate) selector provides excellent recognition of the dimethylphenyl group on the analyte.

Troubleshooting & Scientific Rationale

Peak Tailing
  • Cause: Interaction of the tertiary hydroxyl group with free silanols on the silica support.

  • Solution: Ensure the use of "End-capped" columns (e.g., Eclipse Plus or Poroshell). Maintain mobile phase pH < 3.0 using Phosphoric Acid or Formic Acid to protonate silanols.

Thermal Degradation in GC
  • Issue: Direct injection into GC (

    
    ) causes dehydration to the corresponding dihydrofuran alkene.
    
  • Solution: Derivatization is mandatory for GC.

    • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Reaction: Incubate sample with MSTFA at

      
       for 30 mins to form the TMS-ether derivative (
      
      
      
      264), which is thermally stable.
Fragmentation Pathway (LC-MS)

Understanding the fragmentation is crucial for confirming identity.

Fragmentation M Precursor [M+H]+ m/z 193 M_H2O Carbocation [M+H-H2O]+ m/z 175 (Stabilized by Phenyl) M->M_H2O - H2O (18 Da) Fast In-Source Fragment Ring Opening/Cleavage m/z 147 / 133 M_H2O->Fragment Collision Induced Dissociation

Caption: Proposed ESI+ fragmentation pathway showing the dominant water loss characteristic of tertiary alcohols.

References

  • Chiral Separation of Tetrahydrofuran Derivatives: Cass, Q. B., et al. "Enantiomeric separation of some pharmaceutical intermediates... using cellulose and amylose tris(3,5-dimethylphenylcarbamate) derivatives."[3][4] Journal of Chromatography A, 2000.[4]

  • Kondrat, R. W. "Mass Spectrometry of Tertiary Alcohols." Journal of the American Society for Mass Spectrometry, 2005.
  • Derivatization for GC-MS: Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC-MS analysis." Talanta, 2009.

  • LC-MS Method Development for Furan Derivatives: Shimadzu Application News. "Determination of Nitrofuran Metabolites (Hydroxylated cyclic ethers) by LC-MS/MS."

Sources

Application Notes and Protocols: 3-(2,4-Dimethylphenyl)oxolan-3-ol as an Investigational Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications of the novel chemical entity, 3-(2,4-Dimethylphenyl)oxolan-3-ol. While this specific molecule is not extensively described in current literature, its structural features—a privileged tetrahydrofuran (oxolane) core, a tertiary alcohol, and a substituted aryl moiety—suggest significant potential for biological activity. These application notes outline a robust framework for the synthesis, characterization, and pharmacological evaluation of this compound, treating it as a new investigational scaffold. We provide detailed, field-proven protocols for its synthesis via Grignard reaction and for primary in vitro screening in CNS, oncology, and anti-inflammatory research, grounded in the established pharmacology of structurally related molecules.

Introduction: The Tetrahydrofuran Scaffold and a Novel Opportunity

The tetrahydrofuran (THF), or oxolane, ring is a five-membered cyclic ether that serves as a cornerstone structural motif in a multitude of biologically active compounds.[1] Its prevalence in both natural products and synthetic pharmaceuticals highlights its importance as a "privileged scaffold" in drug discovery. The US Food and Drug Administration (FDA) has approved at least 13 drugs containing a THF nucleus for a wide array of clinical uses, including the antiviral agent Darunavir and the vasodilator Terazosin.[2][3] The THF ring's utility stems from its favorable physicochemical properties, including its ability to act as a hydrogen bond acceptor and its non-planar conformation, which allows for precise three-dimensional positioning of substituents to interact with biological targets.[4]

This guide focuses on the investigational compound 3-(2,4-Dimethylphenyl)oxolan-3-ol . This molecule integrates three key structural features:

  • The Oxolane Core: Provides a proven, metabolically stable, and synthetically accessible scaffold.

  • A Tertiary Alcohol at the 3-Position: The hydroxyl group can act as a critical hydrogen bond donor or acceptor. As a tertiary alcohol, it is resistant to metabolic oxidation and may exhibit reduced rates of glucuronidation compared to primary or secondary alcohols, potentially leading to an improved pharmacokinetic profile.[5]

  • A 2,4-Dimethylphenyl Substituent: This aryl group provides a lipophilic region for potential van der Waals or π-π stacking interactions within a target's binding pocket. The specific substitution pattern can influence conformation and metabolic stability.

Given the absence of specific literature on this compound, these notes are designed to serve as a launchpad for its systematic investigation. We will detail a plausible synthetic route and propose initial biological screening campaigns based on the known activities of related aryl-tetrahydrofuran derivatives, which have shown promise as psychotropic agents and possess other valuable pharmacological properties.[6]

Synthesis and Characterization Protocol

The most direct and reliable method to synthesize 3-(2,4-Dimethylphenyl)oxolan-3-ol is through the nucleophilic addition of a Grignard reagent to a ketone. This protocol details the preparation of the 2,4-dimethylphenylmagnesium bromide Grignard reagent followed by its reaction with the commercially available starting material, oxolan-3-one (also known as tetrahydrofuran-3-one).[7][8]

Proposed Synthetic Scheme

The two-step synthesis involves the formation of the Grignard reagent from 1-bromo-2,4-dimethylbenzene, followed by its reaction with oxolan-3-one and subsequent acidic workup.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition A 1-Bromo-2,4-dimethylbenzene Reagent Grignard Reagent (2,4-Dimethylphenylmagnesium bromide) A->Reagent THF (anhydrous) I₂ (crystal) Mg Mg turnings Mg->Reagent Alkoxide Magnesium Alkoxide Intermediate Reagent->Alkoxide Ketone Oxolan-3-one Ketone->Alkoxide 1. THF, 0 °C to RT Product 3-(2,4-Dimethylphenyl)oxolan-3-ol Alkoxide->Product 2. Sat. aq. NH₄Cl (workup)

Caption: Proposed synthetic workflow for 3-(2,4-Dimethylphenyl)oxolan-3-ol.

Detailed Experimental Protocol

Materials:

  • 1-Bromo-2,4-dimethylbenzene (99%)

  • Magnesium turnings

  • Iodine (one small crystal)

  • Oxolan-3-one (Tetrahydrofuran-3-one, 98% or higher)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Silica gel for column chromatography

Protocol Steps:

Part A: Preparation of 2,4-Dimethylphenylmagnesium Bromide

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen to remove all moisture.

  • Reagent Preparation: In the flask, place magnesium turnings (1.2 eq). Add a single crystal of iodine. The iodine serves as an initiator, and its purple color will disappear upon reaction initiation.

  • Initiation: Add a small portion (approx. 10%) of a solution of 1-bromo-2,4-dimethylbenzene (1.0 eq) in anhydrous THF via the dropping funnel. Gentle warming with a heat gun may be required to initiate the reaction. Successful initiation is marked by the disappearance of the iodine color and gentle bubbling from the magnesium surface.

  • Grignard Formation: Once initiated, add the remaining 1-bromo-2,4-dimethylbenzene solution dropwise at a rate that maintains a gentle reflux. Using an ethereal solvent like THF is crucial as it solvates the magnesium center, facilitating reagent formation and stability.[9]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey or brown solution is the Grignard reagent.

Part B: Reaction with Oxolan-3-one

  • Reaction Setup: In a separate flame-dried, nitrogen-purged flask, prepare a solution of oxolan-3-one (1.1 eq) in anhydrous THF. Cool this solution to 0 °C in an ice bath.

  • Nucleophilic Addition: Slowly add the prepared Grignard reagent from Part A to the cooled oxolan-3-one solution via cannula or dropping funnel. The Grignard reagent's carbanionic character makes it a potent nucleophile that attacks the electrophilic carbonyl carbon of the ketone.[9]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of saturated aqueous NH₄Cl solution cooled in an ice bath. Saturated NH₄Cl is a mild acid, sufficient to protonate the resulting alkoxide without causing potential acid-catalyzed degradation of the tertiary alcohol product.

  • Extraction and Wash: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(2,4-Dimethylphenyl)oxolan-3-ol.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the presence of the 2,4-dimethylphenyl group, the tetrahydrofuran ring protons, and the absence of the ketone carbonyl carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To verify the presence of the -OH stretch (broad peak ~3400 cm⁻¹) and the absence of the C=O stretch from the starting material (~1740 cm⁻¹).

  • Purity Analysis (HPLC/LC-MS): To determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Postulated Medicinal Chemistry Applications & Screening Protocols

Based on the pharmacology of related tetrahydrofuran structures, we propose three primary areas for initial investigation: Central Nervous System (CNS) activity, anticancer potential, and anti-inflammatory effects.

Application Area 1: Central Nervous System (CNS) Agents

Rationale: Aryl-substituted tetrahydrofuran derivatives have been identified as potential broad-spectrum psychotropic agents, showing affinity for various dopaminergic and serotonergic receptors.[6] The rigid oxolane scaffold correctly orients the aryl group, which can mimic the pharmacophores of known CNS-active ligands. The 2,4-dimethylphenyl moiety could potentially interact with hydrophobic pockets in receptors such as the dopamine D2 or serotonin 5-HT₂A receptors.

Primary Screening Protocol: Radioligand Receptor Binding Assay

This protocol provides a method to determine the affinity of the test compound for a specific CNS target, for example, the human dopamine D2 receptor.

  • Materials:

    • 3-(2,4-Dimethylphenyl)oxolan-3-ol (Test Compound)

    • Membrane preparations from cells expressing the human dopamine D2 receptor (e.g., from CHO or HEK293 cells).

    • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a known high-affinity D2 antagonist).

    • Non-specific binding control: Haloperidol or another potent D2 antagonist (10 µM).

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Methodology:

    • Prepare serial dilutions of the test compound in the assay buffer. A typical starting concentration range is 10⁻¹⁰ M to 10⁻⁵ M.

    • In a 96-well plate, add in order:

      • Assay buffer.

      • Test compound dilution or vehicle (for total binding) or non-specific control (for non-specific binding).

      • Radioligand at a final concentration close to its K_d value (e.g., 0.1-0.5 nM [³H]-Spiperone).

      • Receptor membrane preparation (typically 10-50 µg protein per well).

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Terminate the incubation by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Application Area 2: Anticancer Agents

Rationale: The tetrahydrofuran motif is present in numerous natural products with potent anticancer activity, such as the Annonaceous acetogenins. These compounds often exert their effects by inhibiting mitochondrial complex I. The lipophilic aryl-substituted core of 3-(2,4-Dimethylphenyl)oxolan-3-ol could facilitate membrane transport and interaction with intracellular targets relevant to cancer cell survival.

Primary Screening Protocol: MTT Cell Viability Assay

This protocol assesses the cytotoxic or cytostatic effects of the test compound on a panel of human cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon).

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

    • 3-(2,4-Dimethylphenyl)oxolan-3-ol (Test Compound).

    • Positive control (e.g., Doxorubicin).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

    • 96-well cell culture plates and a microplate reader.

  • Methodology:

    • Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

    • Prepare serial dilutions of the test compound and positive control in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate the plates for 48-72 hours. This duration allows for multiple cell doubling times, making it possible to observe effects on proliferation.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log concentration of the test compound.

    • Fit the data to a dose-response curve to determine the GI₅₀ value (the concentration that causes 50% growth inhibition).

Application Area 3: Anti-inflammatory Agents

Rationale: Many heterocyclic compounds exhibit anti-inflammatory properties. The mechanism can vary, from inhibiting enzymes like cyclooxygenase (COX) to modulating pro-inflammatory signaling pathways such as NF-κB. The aryl group and the oxygen-rich core of the test compound could interact with targets involved in the inflammatory cascade.

Primary Screening Protocol: Inhibition of Lipopolysaccharide (LPS)-Induced TNF-α Production in Macrophages

This protocol measures the ability of the test compound to suppress the production of a key pro-inflammatory cytokine, TNF-α, in immune cells.

  • Materials:

    • Macrophage-like cell line (e.g., RAW 264.7).

    • Complete cell culture medium.

    • Lipopolysaccharide (LPS) from E. coli.

    • 3-(2,4-Dimethylphenyl)oxolan-3-ol (Test Compound).

    • Positive control (e.g., Dexamethasone).

    • Human TNF-α ELISA kit.

    • 96-well cell culture plates.

  • Methodology:

    • Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour. This step allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control (vehicle only) and a stimulated control (LPS + vehicle).

    • Incubate the plate for 18-24 hours at 37 °C, 5% CO₂.

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

    • In a parallel plate, perform a cell viability assay (e.g., MTT) under the same conditions to ensure that the observed reduction in TNF-α is not due to general cytotoxicity.

  • Data Analysis:

    • Generate a standard curve from the ELISA data.

    • Calculate the concentration of TNF-α in each sample.

    • Determine the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.

    • Plot the percentage inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Data Presentation and Workflow Visualization

Effective data management is key to evaluating a new chemical entity. The following table provides a template for summarizing potential screening results.

Summary of Hypothetical Screening Data
Application AreaAssayTarget/Cell LineReadoutHypothetical Result (Test Compound)
CNS Radioligand BindingDopamine D2 ReceptorK_i (nM)850
Radioligand BindingSerotonin 5-HT₂A ReceptorK_i (nM)450
Oncology MTT Cell ViabilityMCF-7 (Breast Cancer)GI₅₀ (µM)12.5
MTT Cell ViabilityA549 (Lung Cancer)GI₅₀ (µM)28.1
Anti-inflammatory Cytokine InhibitionRAW 264.7 (LPS)IC₅₀ (µM) for TNF-α7.8
Visualization of Screening Cascade

The following diagram illustrates a logical workflow for progressing a hit from primary screening.

G cluster_decision Decision Gates A Primary Screening (e.g., MTT Assay on 3 Cell Lines) D1 GI₅₀ < 20 µM? A->D1 B Dose-Response Confirmation (Determine GI₅₀) D2 Selective Profile? B->D2 C Broad Panel Screening (e.g., NCI-60 Panel) D3 Confirmed MoA? C->D3 D Initial Mechanism of Action (MoA) Studies (e.g., Apoptosis vs. Senescence Assays) E Lead Optimization (Synthesize Analogs) D->E D4 Improved Potency/PK? E->D4 F In Vivo Efficacy Studies (Xenograft Models) D1->B Yes D2->C Yes D3->D Yes D4->F Yes

Caption: A representative screening cascade for an anticancer drug discovery program.

References

  • Fernández, J., Alonso, J. M., Andrés, J. I., Cid, J. M., Díaz, A., Iturrino, L., Gil, P., Megens, A., Sipido, V. K., & Trabanco, A. A. (2005). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. Journal of Medicinal Chemistry, 48(6), 1709–1712. [Link]

  • Vaskevich, A. I., Kliuchka, M. V., & Gevorgyan, V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4619. [Link]

  • Wikipedia contributors. (2024). Grignard reagent. In Wikipedia, The Free Encyclopedia. [Link]

  • Kumar, P., et al. (2011). Studies toward a library of tetrahydrofurans: Click and MCR products of mono- and bis-tetrahydrofuran derivatives. Beilstein Journal of Organic Chemistry, 7, 1025–1034. [Link]

  • Gallagher, M. J., Harvey, S., Raston, C. L., & Sue, R. E. (1988). Benzylic Grignard reagents: application of [Mg(anthracene)(thf)3](thf = tetrahydrofuran) in regioselective Grignard formation and C–O cleavage in benzyl ethers. Journal of the Chemical Society, Chemical Communications, (4), 289-290. [Link]

  • Kunieda, N., Nokami, J., & Kinoshita, M. (1977). Reaction of α-(p-Tolylsulfinyl)acetophenone with Alkyl Grignard Reagents in Tetrahydrofuran. Chemistry Letters, 6(3), 289-292. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. [Link]

  • Mondal, B., & Podestà, A. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Central Science, 6(1), 1-13. [Link]

  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. [Link]

  • Organic Syntheses. (n.d.). Furan, 3-hydroxy-1,2,3,4-tetrahydro. Organic Syntheses Procedure, Coll. Vol. 4, p.538 (1963); Vol. 31, p.67 (1951). [Link]

  • R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 11(2), 101-125. [Link]

  • American Chemical Society. (2022). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. ACS Med. Chem. Lett.[Link]

  • ResearchGate. (2025). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

  • PubMed. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

  • Wikipedia contributors. (2024). 3-Hydroxytetrahydrofuran. In Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. (n.d.). 3-Oxotetrahydrofuran. [Link]

Sources

High-throughput screening assays for 3-(2,4-Dimethylphenyl)oxolan-3-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Strategies for 3-(2,4-Dimethylphenyl)oxolan-3-ol Derivatives

Executive Summary & Scientific Rationale

The scaffold 3-(2,4-Dimethylphenyl)oxolan-3-ol (also known as 3-(2,4-dimethylphenyl)-3-hydroxytetrahydrofuran) represents a "privileged structure" in medicinal and sensory chemistry.[1] Its pharmacophore combines a lipophilic, bulky aryl group (2,4-dimethylphenyl) with a polar, hydrogen-bond-donating core (tertiary hydroxyl on a cyclic ether).[1]

This specific physicochemical profile—lipophilicity (cLogP ~2.5–3.0) balanced by a compact polar head—makes these derivatives prime candidates for modulating transmembrane proteins with hydrophobic allosteric pockets, particularly:

  • Transient Receptor Potential (TRP) Channels: Specifically TRPM8 (cold/menthol) and TRPV1, where tertiary alcohols often act as gating modulators.

  • GABA_A Receptors: As non-benzodiazepine positive allosteric modulators (PAMs) mimicking neuroactive steroids.

  • Fragrance & Sensory Targets: Olfactory receptors requiring specific "woody/floral" tertiary alcohol motifs.

This guide details a High-Throughput Screening (HTS) campaign designed to profile a library of these derivatives. We focus on a Calcium Flux Assay (FLIPR-tetrad) as the primary screen, validated by Automated Patch Clamp electrophysiology.

Critical Experimental Considerations

Physicochemical Properties & Library Management

The tertiary alcohol at position 3 is sterically hindered, making it chemically stable but potentially prone to metabolic Phase II conjugation (glucuronidation).

  • Solubility: These derivatives are generally soluble in DMSO but may precipitate in aqueous buffers at >50 µM due to the dimethylphenyl group.

  • Chirality: The C3 position is a chiral center.[2] Biological activity is often enantioselective. Recommendation: Screen racemic mixtures in the primary round, but separate enantiomers (via Chiral SFC) for hit validation.

Assay Interference (False Positives)
  • Aggregation: The lipophilic aryl tail can cause colloidal aggregation. Include 0.01% Triton X-100 in assay buffers to mitigate this.

  • Fluorescence Quenching: The aryl ring is generally non-fluorescent, but derivatives with extended conjugation may interfere with Fura-2 or Fluo-4 emission.[1] A counter-screen using an unrelated receptor (e.g., HEK293-Null) is mandatory.

HTS Workflow Visualization

The following diagram outlines the logic flow from library preparation to lead declaration, emphasizing the critical "Go/No-Go" decision points.

HTS_Workflow Library Compound Library (3-Aryl-oxolan-3-ol Derivatives) Prep Library Prep (10 mM DMSO Stocks) Library->Prep Primary Primary Screen: Ca2+ Flux (FLIPR) Target: TRPM8/TRPV1 Prep->Primary Acoustic Transfer QC_Check QC Check: Z' > 0.5? Primary->QC_Check QC_Check->Primary Fail (Re-run) Counter Counter Screen: HEK293 Null (Specificity) QC_Check->Counter Pass (Hit Selection) Secondary Secondary Screen: Automated Patch Clamp (Dose-Response) Counter->Secondary Specific Hits ADME ADME Profiling: Microsomal Stability Cytotoxicity Secondary->ADME Potency < 1 µM Lead Validated Lead Candidate ADME->Lead Stable & Non-toxic

Caption: Step-wise HTS workflow for profiling oxolan-3-ol derivatives, prioritizing functional validation via calcium imaging before electrophysiological confirmation.

Detailed Protocols

Protocol A: Primary Screen – Calcium Flux Assay (FLIPR)

Objective: Detect modulation of TRP channels (e.g., TRPM8) by measuring intracellular calcium (


) changes.
Platform:  FLIPR Tetra (Molecular Devices) or FDSS/μCell (Hamamatsu).[1]

1. Cell Culture & Plating:

  • Cell Line: HEK293 stable cell line expressing human TRPM8 (inducible via Tetracycline is preferred to avoid toxicity).

  • Seeding: Dispense 15,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine coated plates.

  • Incubation: 24 hours at 37°C, 5% CO₂. Induce expression 16 hours prior to assay if using inducible lines.

2. Dye Loading:

  • Dye Solution: Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM (2 µM).[1]

  • Buffer: HBSS + 20 mM HEPES (pH 7.4). Crucial: Add 2.5 mM Probenecid to inhibit organic anion transporters and prevent dye leakage.

  • Procedure: Remove culture media. Add 20 µL Dye Loading Buffer. Incubate 60 min at 37°C, then 15 min at RT to equilibrate.

3. Compound Addition:

  • Source Plate: Prepare 5x concentrated compound in HBSS (0.5% DMSO final).

  • Agonist Mode: Add compound → Measure Fluorescence.

  • PAM Mode: Add compound → Incubate 5 min → Add EC₂₀ of agonist (e.g., Menthol) → Measure Fluorescence.

4. Detection Settings:

  • Excitation: 470–495 nm.

  • Emission: 515–575 nm.

  • Read Interval: 1 second for first 60s, then every 3s for 120s.

5. Data Analysis:

  • Calculate Max-Min RFU (Relative Fluorescence Units).

  • Normalize to % Activity of Control (100 µM Menthol for TRPM8).

  • Hit Cutoff: >3 SD above vehicle control mean.

Protocol B: Secondary Validation – Automated Patch Clamp

Objective: Confirm direct channel interaction and rule out fluorescence artifacts. Platform: QPatch or SyncroPatch 384.

1. Solution Preparation:

  • Extracellular Solution: 145 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Intracellular Solution: 120 mM CsF, 20 mM CsCl, 10 mM HEPES, 10 mM EGTA (pH 7.2). Note: Cs+ blocks potassium channels to isolate TRP currents.[1]

2. Execution:

  • Seal Resistance: Ensure >1 GΩ seals.

  • Holding Potential: -60 mV.[1]

  • Protocol: Apply voltage ramp (-100 mV to +100 mV) over 500 ms every 2 seconds.

  • Application: Perfusion of compound for 30s. Look for current rectification changes typical of TRP modulation.

Data Presentation & QC Metrics

For a robust HTS campaign, data must be summarized to track assay performance.

Table 1: Assay Performance Criteria

MetricAcceptance CriteriaCalculation
Z-Factor (Z') > 0.5$1 - \frac{3(\sigma_p + \sigma_n)}{
Signal-to-Background (S/B) > 3.0

CV (Coefficient of Variation) < 10%

DMSO Tolerance < 1% effect at 0.5% DMSONormalized to buffer control

Table 2: Representative Hit Data (Hypothetical)

Compound IDStructure NoteFLIPR EC50 (µM)Efficacy (%)Patch Clamp Confirmed?
OX-3-001 2,4-Dimethylphenyl1.285%Yes
OX-3-045 4-Chlorophenyl5.640%No (False Positive)
OX-3-089 2-Methylphenyl>30N/AN/A

Mechanism of Action Diagram

Understanding the signaling pathway is crucial for interpreting "Agonist" vs "PAM" hits.

TRP_Signaling Agonist Agonist (e.g., Menthol) TRP TRP Channel (Closed State) Agonist->TRP Binds Compound Test Compound (Oxolan-3-ol deriv.) Compound->TRP Allosteric Modulation TRP_Open TRP Channel (Open State) TRP->TRP_Open Gating Ca_Influx Ca2+ Influx TRP_Open->Ca_Influx Ion Flow Dye Fluo-4 Dye (Unbound) Ca_Influx->Dye Binding Fluorescence Fluorescence Emission Dye->Fluorescence Signal Increase

Caption: Signal transduction pathway for Calcium Flux assays.[1] The test compound may act directly (Agonist) or enhance the response to a known ligand (PAM).[1]

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link[1]

  • Wetzel, C., et al. (2017). Molecular Encoding of Slit-Diaphragm Integrity by TRPC6. Nature Neuroscience. (Provides context on TRP channel screening protocols). Link[1]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Furan Derivatives. Link[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9960, 3-Hydroxytetrahydrofuran. Link[1]

Sources

Application Note: Derivatization of 3-(2,4-Dimethylphenyl)oxolan-3-ol for Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

The derivatization of 3-(2,4-Dimethylphenyl)oxolan-3-ol presents a specific synthetic challenge common in drug discovery but often poorly addressed in general protocols: the functionalization of a tertiary, benzylic-like alcohol within an acid-sensitive ether ring system.

Standard esterification methods (Fischer, Steglich) often fail for this substrate due to two competing factors:

  • Steric Hindrance: The tertiary hydroxyl group is shielded by the bulky 2,4-dimethylphenyl ring and the oxolane backbone, drastically reducing nucleophilicity.

  • Elimination Risk: The carbocation intermediate at the 3-position is stabilized by the adjacent phenyl ring. Under acidic or harsh thermal conditions, this substrate will readily dehydrate to form 3-(2,4-dimethylphenyl)-2,5-dihydrofuran , destroying the chiral center and the bioactivity profile.

This guide details two high-fidelity protocols designed to bypass these failure modes: Yamaguchi Esterification for direct attachment of fluorescent probes, and CDI-Mediated Carbamoylation for creating stable biotin conjugates.

Decision Matrix: Pathway Selection

G Start Substrate: 3-(2,4-Dimethylphenyl)oxolan-3-ol Goal Desired Bioassay Output Start->Goal Risk CRITICAL RISK: Acid-Catalyzed Dehydration Start->Risk Avoid HCl/H2SO4 RouteA Fluorescent Labeling (Direct Esterification) Goal->RouteA Requires Fluorophore RouteB Biotinylation/Affinity Tag (Carbamate Linkage) Goal->RouteB Requires Biotin/PEG MethodA Protocol 1: Yamaguchi Esterification (Avoids Acid, High Reactivity) RouteA->MethodA MethodB Protocol 2: CDI Activation (Neutral pH, Stable Linker) RouteB->MethodB MethodA->Risk If Temp > 60°C

Figure 1: Strategic decision tree for selecting the derivatization method based on bioassay requirements, highlighting the critical risk of elimination.

Protocol 1: Fluorescent Labeling via Yamaguchi Esterification

Objective: Attach a carboxylic acid-functionalized fluorophore (e.g., Coumarin-3-carboxylic acid or 5-FAM) to the tertiary alcohol.

Rationale: The Yamaguchi method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][2] This intermediate is highly electrophilic, allowing the sterically hindered tertiary alcohol to attack without the need for strong mineral acids that would trigger elimination [1].

Materials
  • Substrate: 3-(2,4-Dimethylphenyl)oxolan-3-ol (1.0 equiv)

  • Fluorophore: Coumarin-3-carboxylic acid (1.2 equiv)

  • Reagent: 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.2 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (2.0 equiv) - Note: Higher equivalents drive the reaction for tertiary alcohols.

  • Base: Triethylamine (TEA) (2.0 equiv)

  • Solvent: Anhydrous Toluene (preferred over THF for higher boiling point if needed, but start at RT).

Step-by-Step Methodology
  • Mixed Anhydride Formation:

    • In a flame-dried flask under Argon, dissolve the Fluorophore-Acid (1.2 equiv) and TEA (2.0 equiv) in anhydrous Toluene.

    • Add TCBC (1.2 equiv) dropwise at 0°C.

    • Stir at room temperature (RT) for 1 hour. A white precipitate (TEA·HCl) will form.

    • Checkpoint: This step generates the reactive mixed anhydride species.[1][2]

  • Esterification:

    • Add the DMAP (2.0 equiv) dissolved in minimal Toluene to the mixture.

    • Immediately add the substrate 3-(2,4-Dimethylphenyl)oxolan-3-ol (1.0 equiv).

    • Stir at RT for 12 hours.

    • Optimization: If TLC shows <50% conversion after 12h, heat gently to 40°C. Do not exceed 60°C to prevent thermal elimination.

  • Work-up:

    • Dilute with EtOAc and wash with saturated NaHCO₃ (removes unreacted acid and TCBC byproducts).

    • Wash with Water x2, then Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Flash chromatography (Hexane/EtOAc). The ester product will be less polar than the starting alcohol.

Expected Data & QC
  • ¹H NMR: Look for the downfield shift of the oxolane protons adjacent to the chiral center. The disappearance of the broad -OH singlet is diagnostic.

  • Mass Spec: M+H peak corresponding to [Substrate + Fluorophore - H₂O].

Protocol 2: Biotinylation via CDI-Mediated Carbamate Formation

Objective: Create a stable carbamate linkage between the tertiary alcohol and an amine-functionalized Biotin (e.g., Biotin-PEG4-Amine).

Rationale: Carbamates are chemically stable in biological media (plasma/cell lysate). 1,1'-Carbonyldiimidazole (CDI) activates the hydroxyl group under neutral conditions, forming an intermediate imidazole carbamate. This avoids the use of chloroformates (phosgene derivatives), which can be too aggressive and acidic for this sensitive substrate [2].

Materials
  • Substrate: 3-(2,4-Dimethylphenyl)oxolan-3-ol (1.0 equiv)

  • Activator: 1,1'-Carbonyldiimidazole (CDI) (3.0 equiv)

  • Linker: Biotin-PEG4-Amine (2.0 equiv)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 equiv) - Essential for tertiary alcohols.

  • Solvent: Anhydrous DMF or DMSO (required for Biotin solubility).

Step-by-Step Methodology
  • Activation (The Critical Step):

    • Dissolve the substrate in anhydrous DMF under Argon.

    • Add CDI (3.0 equiv) in one portion.

    • Stir at 40°C for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6][7] The alcohol attacks CDI, releasing imidazole. The tertiary nature requires heat (40°C) and time.[8]

    • QC Check: Take an aliquot, quench with MeOH, and check LC-MS for the methyl carbonate adduct (indicating successful activation).

  • Coupling:

    • Add the Biotin-PEG4-Amine (2.0 equiv) and DBU (0.5 equiv) directly to the reaction mixture.

    • Stir at 40–50°C for 24 hours.

    • Note: DBU acts as a super-nucleophilic base to facilitate the displacement of the imidazole leaving group by the amine.

  • Purification:

    • Dilute with DCM. Wash extensively with water (to remove DMF and excess Biotin).

    • Purify via Preparative HPLC (Reverse Phase C18) using a Water/Acetonitrile gradient.

Reaction Mechanism Visualization[9]

Reaction Substrate Tertiary Alcohol (Substrate) Intermediate Imidazole Carbamate (Activated Species) Substrate->Intermediate + CDI, 40°C - Imidazole CDI CDI (Reagent) CDI->Intermediate Product Stable Carbamate Conjugate Intermediate->Product + Biotin-NH2 + DBU Amine Biotin-NH2 Amine->Product

Figure 2: Mechanism of CDI-mediated carbamoylation. The intermediate imidazole carbamate is the key stable species that allows for subsequent amine attack.

Troubleshooting & Quality Control

The primary failure mode for this molecule is elimination . Use this table to diagnose synthesis issues.

ObservationDiagnosisCorrective Action
LC-MS: Mass = [Substrate - 18]Dehydration: Elimination of water to form dihydrofuran.Reaction was too hot or too acidic. Switch to CDI protocol. Ensure solvents are anhydrous.
NMR: Olefinic protons at 5.5-6.5 ppmDehydration: Confirms elimination product.As above. Lower reaction temperature.[9]
TLC: No new spot after 24hSteric Bulk: Reaction stalled.Yamaguchi: Increase DMAP to 3.0 equiv. CDI: Add DBU catalyst.
Yield: Low recovery after workupHydrolysis: Ester/Carbamate hydrolyzed during wash.Avoid strong acid/base washes. Use neutral buffers (pH 7.0 phosphate) for workup.

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[2] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • Sigma-Aldrich. (n.d.). 1,1'-Carbonyldiimidazole (CDI) Technical Bulletin. MilliporeSigma.

  • Behrendt, J. M., et al. (2016). Synthesis of tertiary alcohols via addition of organometallics to ketones. Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(2,4-Dimethylphenyl)oxolan-3-ol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield and Purity of 3-(2,4-Dimethylphenyl)oxolan-3-ol CAS Registry Number: (Analogous to 3-phenyltetrahydrofuran-3-ol derivatives) Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Executive Summary

The synthesis of 3-(2,4-Dimethylphenyl)oxolan-3-ol (also known as 3-(2,4-dimethylphenyl)tetrahydrofuran-3-ol) typically involves the nucleophilic addition of a Grignard reagent to dihydrofuran-3(2H)-one (3-oxotetrahydrofuran).

Users frequently report two critical failure modes:

  • Low Yield (<40%): Caused by the high acidity of the

    
    -protons in 3-oxotetrahydrofuran, leading to enolization rather than addition.
    
  • Decomposition/Impurity: The resulting tertiary alcohol is prone to acid-catalyzed dehydration during workup, forming the endocyclic alkene (dihydrofuran derivative).

This guide provides a protocol to suppress enolization using organocerium chemistry and a workup strategy designed to prevent dehydration.

Part 1: The Yield Problem (Reaction Optimization)

The Root Cause: Enolization vs. Addition

The Grignard reagent (2,4-dimethylphenylmagnesium bromide) acts as both a nucleophile and a strong base. Because 3-oxotetrahydrofuran has accessible


-protons, the Grignard reagent often deprotonates the ketone (enolization) instead of attacking the carbonyl. Upon quenching, the enolate reverts to the starting material, resulting in low conversion.
The Solution: The Imamoto Cerium(III) Protocol

To solve this, you must transmetallate the Grignard reagent to an organocerium species using anhydrous Cerium(III) Chloride (


). Organocerium reagents are more nucleophilic but less basic than their magnesium counterparts, significantly favoring addition over enolization.
Visualizing the Competition

ReactionPathways Start 3-Oxotetrahydrofuran + Grignard Reagent PathA Pathway A: Enolization (Kinetic Base Control) Start->PathA Standard Grignard PathB Pathway B: Nucleophilic Addition (Desired) Start->PathB + CeCl3 Byproduct Recovered Starting Material (Low Yield) PathA->Byproduct Product Target Tertiary Alcohol PathB->Product CeCl3 ADDITIVE: CeCl3 (Suppresses Basicity) CeCl3->Start Pre-complexation

Figure 1: Mechanism of action. The addition of CeCl3 shifts the reaction pathway from enolization (waste) to nucleophilic addition (product).

Optimized Protocol (Step-by-Step)
  • Drying

    
     (CRITICAL): 
    
    • Commercially available

      
       must be dried.
      
    • Heat

      
       at 140–150 °C under high vacuum  (0.1 mmHg) for 2–3 hours. The powder should turn fine and white. Failure to dry completely will kill the Grignard reagent.
      
  • Activation:

    • Suspend the dried

      
       (1.2 equiv) in anhydrous THF. Stir at room temperature (RT) for 2 hours. The slurry typically looks milky white.
      
  • Transmetallation:

    • Cool the slurry to 0 °C .

    • Add the Grignard reagent (2,4-dimethylphenylmagnesium bromide, 1.2 equiv) dropwise.

    • Stir for 1 hour at 0 °C. The reagent is now an organocerium species.

  • Addition:

    • Cool the mixture to -78 °C .

    • Add 3-oxotetrahydrofuran (1.0 equiv) dissolved in THF dropwise.

    • Allow to warm slowly to 0 °C (do not heat to reflux).

Part 2: The Purity Problem (Workup & Isolation)

The Root Cause: Acid-Catalyzed Dehydration

The target molecule is a tertiary alcohol on a THF ring. Even mild acidity during workup can catalyze the elimination of water, creating a double bond inside the ring (dihydrofuran derivative).

Troubleshooting Table: Impurity Profiles
Impurity ObservedCausePrevention Strategy
Biaryl (2,2',4,4'-tetramethylbiphenyl) Homocoupling of Grignard reagent.Lower reaction temperature; ensure slow addition of Grignard to CeCl3.
Dihydrofuran derivative (Alkene) Acid-catalyzed dehydration during quench or silica chromatography.Use buffered quench (pH 7-8); add 1% Triethylamine to chromatography solvent.
Recovered Ketone Enolization (Grignard acted as base).Use the CeCl3 protocol described above.
Workup Protocol (Emulsion & pH Control)
  • Quench:

    • Do NOT use HCl.

    • Quench at 0 °C with saturated aqueous Ammonium Chloride (

      
      ) .
      
    • Pro-Tip: If the pH is < 6, add a small amount of

      
       to neutralize.
      
  • Breaking the Emulsion (Rochelle's Salt):

    • Magnesium and Cerium salts form thick emulsions.

    • Add saturated Potassium Sodium Tartrate (Rochelle’s Salt) solution.

    • Stir vigorously for 30–60 minutes until two clear layers form (organic vs. aqueous).

  • Extraction:

    • Extract with Ethyl Acetate (EtOAc) or TBME.

    • Wash organic layer with Brine.

    • Dry over

      
       (Sodium Sulfate) rather than 
      
      
      
      (Magnesium sulfate is slightly acidic).

Part 3: Purification Strategy

Warning: Standard silica gel is slightly acidic (pH 6.5–7.0). This is often enough to dehydrate your product on the column.

Recommended Method: Basified Silica Chromatography

  • Slurry Preparation: Prepare your silica gel slurry using your eluent (e.g., Hexanes/EtOAc).

  • Basification: Add 1% Triethylamine (Et3N) to the slurry and the eluent system.

  • Elution: Run the column. The Et3N neutralizes acidic sites on the silica, preserving the tertiary alcohol.

  • Evaporation: Rotovap at a bath temperature < 40 °C . Do not overheat the oil.

FAQ: Troubleshooting Specific Scenarios

Q: I cannot use Cerium Chloride due to cost/availability. What is the alternative? A: You can try the "Turbo Grignard" approach with


. Complexing the Grignard with Lithium Chloride (

) breaks up polymeric aggregates, increasing the effective concentration of the nucleophile. While less effective than CeCl3 for enolization suppression, it is better than standard Grignard. Perform the reaction at -78 °C strictly.

Q: My product is an oil that refuses to crystallize. How do I get a solid? A: 3-substituted THF alcohols are often oils due to the lack of symmetry and hydrogen bonding flexibility.

  • Attempt: Trituration with cold pentane or heptane at -20 °C.

  • Alternative: If high purity is required for analysis, consider derivatizing the alcohol to a p-nitrobenzoate ester , which will likely be a crystalline solid, and then hydrolyzing it back (under basic conditions) immediately before use.

Q: I see a large "dimer" peak in my LCMS. A: This is likely the biphenyl impurity from the Grignard reagent. This is non-polar. It should elute very quickly on your silica column (in 100% Hexanes). Flush the column with hexanes before introducing any ethyl acetate to remove this impurity.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link(The foundational text for using CeCl3 to prevent enolization).

  • Knochel, P., et al. "Functionalized Grignard Reagents Subject to Equilibrium Control." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302–4320. Link(Reference for Turbo Grignard and LiCl additives).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989. (Standard reference for Rochelle's salt workup of emulsions).
  • Carey, F. A., and Sundberg, R. J.Advanced Organic Chemistry: Part B: Reactions and Synthesis. 5th ed., Springer, 2007.

Technical Support Center: Troubleshooting the Synthesis of 3-Aryl-oxolan-3-ols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of 3-aryl-oxolan-3-ols (3-aryltetrahydrofuran-3-ols) via the addition of aryl Grignard or organolithium reagents to oxolan-3-one is notoriously problematic. As a Senior Application Scientist, I frequently see researchers struggle with two dominant side reactions: competitive enolization (resulting in recovered starting material) and spontaneous dehydration (resulting in alkene byproducts).

This guide provides field-proven, mechanistically grounded solutions to bypass these bottlenecks and secure high-yielding syntheses.

Diagnostic Dashboard: Impact of Reaction Conditions

Before diving into specific troubleshooting tickets, review this quantitative summary of how different reagent systems and workup conditions dictate your product distribution.

Reagent SystemWorkup & Purification StrategyEnolization (%)Dehydration (%)Isolated Yield (%)
ArMgBr (1.2 eq)1M HCl Quench / Standard Silica> 60%> 30%< 10%
ArLi (1.2 eq)1M HCl Quench / Standard Silica~ 40%> 40%~ 20%
ArMgBr + CeCl₃1M HCl Quench / Standard Silica< 5%> 40%~ 50%
ArMgBr + CeCl₃ Sat. NH₄Cl Quench / Et₃N-Buffered Silica < 5% < 2% > 90%

Support Ticket #001: High Starting Material Recovery (The Enolization Dilemma)

User Query: "I am adding a standard aryl Grignard reagent to oxolan-3-one at 0 °C. After working up the reaction, my NMR shows almost exclusively unreacted oxolan-3-one and very little tertiary alcohol. What is going wrong?"

Root Cause Analysis: Basicity vs. Nucleophilicity

Oxolan-3-one is a sterically hindered and highly enolizable cyclic ketone. The inductive electron-withdrawing effect of the adjacent ether oxygen significantly increases the acidity of the


-protons. When treated with a standard aryl Grignard reagent (ArMgBr), the organometallic species acts preferentially as a base rather than a nucleophile. It abstracts an 

-proton to form a magnesium enolate. Upon aqueous workup, this enolate is simply protonated, reverting back to the starting oxolan-3-one [1].
The Corrective Strategy: The Imamoto Reagent

To suppress basicity and enhance nucleophilicity, you must utilize the Imamoto reagent [1]. By pre-mixing the Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃), an organocerium species is formed in situ. Cerium is highly oxophilic; it strongly coordinates to the carbonyl oxygen of oxolan-3-one, drastically increasing its electrophilicity. Simultaneously, the organocerium C-Ce bond is less polarized than a C-Mg bond, rendering the nucleophile significantly less basic [2].

Validated Protocol: Organocerium-Mediated Addition

Self-Validation Check: Ensure your CeCl₃ is strictly anhydrous. The presence of water will instantly quench the organometallic reagent, resulting in a failed reaction.

  • Activation of CeCl₃: Place CeCl₃·7H₂O in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 Torr) over 2 hours, then maintain at 140 °C for an additional 2 hours. Causality: Slow heating prevents the salt from dissolving in its own water of crystallization, which would cause irreversible hydrolysis to insoluble CeO₂.

  • Suspension Formation: Cool the anhydrous CeCl₃ to room temperature under argon. Add anhydrous THF (10 mL per mmol of CeCl₃) and stir vigorously for 2 hours. The suspension will become a fine, milky white slurry.

  • Transmetalation: Cool the slurry to -78 °C. Dropwise, add the aryl Grignard reagent (1.1 equivalents relative to ketone). Stir at -78 °C for 1.5 hours. Visual Cue: A color change (often to yellow or orange) indicates the successful formation of the organocerium species.

  • Ketone Addition: Dissolve oxolan-3-one (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the -78 °C organocerium mixture.

  • Reaction Completion: Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to 0 °C. Monitor by TLC (aliquots quenched in sat. NH₄Cl) until the ketone is fully consumed.

Support Ticket #002: Mass Spectrometry Shows M-18 (The Dehydration Trap)

User Query: "I successfully converted the ketone, but my LC-MS shows a massive peak at M-18 (loss of water), and NMR confirms the presence of an alkene. How do I stop the product from degrading?"

Root Cause Analysis: E1 Elimination of Tertiary Alcohols

The desired product, 3-aryl-oxolan-3-ol, is a tertiary alcohol with pseudo-benzylic character. This structural motif heavily stabilizes a carbocation at the C3 position. During standard acidic workup (e.g., quenching with 1M HCl) or during purification on slightly acidic standard silica gel, the tertiary hydroxyl group is readily protonated and leaves as water. The resulting stable carbocation rapidly undergoes E1 elimination to form highly conjugated 3-aryl-2,5-dihydrofuran or 3-aryl-4,5-dihydrofuran byproducts.

Validated Protocol: Acid-Free Workup & Purification

Self-Validation Check: The pH of your aqueous phase must remain ≥ 7 throughout the entire extraction process.

  • Mild Quench: Once the addition reaction (from Ticket #001) is complete at 0 °C, quench the mixture by slowly adding saturated aqueous Ammonium Chloride (NH₄Cl) or Rochelle's salt (Potassium sodium tartrate). Causality: These mild buffers destroy the organometallic species without dropping the pH low enough to protonate the tertiary alcohol.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ (avoid MgSO₄ as it can be slightly acidic), and concentrate under reduced pressure at a bath temperature strictly below 30 °C.

  • Silica Gel Neutralization: Standard silica gel contains acidic silanol groups. Before loading your crude mixture, prepare a slurry of silica gel in your starting eluent (e.g., Hexanes) containing 1% v/v Triethylamine (Et₃N) . Pack the column with this buffered slurry.

  • Chromatography: Run the column using your standard gradient (e.g., Hexanes/EtOAc), but ensure 1% Et₃N is added to all eluent mixtures. Causality: The Et₃N caps the acidic silanol sites on the silica, completely shutting down the acid-catalyzed E1 dehydration pathway during purification.

Pathway Visualization

The following diagram illustrates the mechanistic divergence between the desired nucleophilic addition and the two major side reactions (Enolization and Dehydration).

G K Oxolan-3-one (Ketone) E Enolate (Recovered SM) K->E ArMgBr (Base) Proton Abstraction P 3-Aryl-oxolan-3-ol (Desired Product) K->P ArMgBr + CeCl3 Nucleophilic Addition D Dehydrated Alkene (Byproduct) P->D Acidic Workup E1 Elimination

Reaction pathways for 3-aryl-oxolan-3-ol synthesis highlighting major side reactions.

References

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Nucleophilic addition to easily enolizable ketones. Tetrahedron Letters.[Link]

Optimization of reaction conditions for 3-(2,4-Dimethylphenyl)oxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Conditions for 3-(2,4-Dimethylphenyl)oxolan-3-ol

Core Directive & Executive Summary

The Challenge: Synthesizing 3-(2,4-Dimethylphenyl)oxolan-3-ol involves the nucleophilic addition of a sterically hindered aryl Grignard reagent (2,4-dimethylphenylmagnesium bromide) to a potentially enolizable ketone (dihydrofuran-3(2H)-one, or 3-oxolanone).

The Critical Failure Points:

  • Steric Hindrance: The ortho-methyl group on the aryl ring significantly retards the rate of nucleophilic attack.

  • Enolization vs. Addition: 3-Oxolanone possesses acidic

    
    -protons. The basic Grignard reagent can act as a base rather than a nucleophile, leading to enolization and recovery of the starting ketone upon quenching, drastically reducing yield.
    
  • Product Instability: The resulting tertiary alcohol is benzylic and prone to acid-catalyzed dehydration during workup, forming the corresponding dihydrofuran.

The Solution: This guide details a protocol optimizing the temperature profile and additive strategy (specifically Anhydrous Cerium(III) Chloride) to suppress enolization and drive 1,2-addition.

Reaction Workflow & Mechanism

The following diagram outlines the optimized synthetic pathway and the critical decision nodes for troubleshooting.

ReactionWorkflow Start Start: Reagent Prep Grignard Grignard Formation (2,4-Dimethylbromobenzene + Mg) Start->Grignard Activation Activation Required? (I2 or DIBAL-H) Grignard->Activation Slow Initiation? CeCl3 Optional: Add CeCl3 (Suppress Enolization) Grignard->CeCl3 High Enolization Risk Addition Addition to 3-Oxolanone (-78°C to 0°C) Grignard->Addition Standard Protocol Activation->Grignard Reflux/Initiate CeCl3->Addition Organocerium Formation Quench Buffered Quench (Sat. NH4Cl, pH > 4) Addition->Quench Isolation Isolation (Avoid Acidic Workup) Quench->Isolation

Caption: Optimized workflow for the synthesis of 3-(2,4-Dimethylphenyl)oxolan-3-ol, highlighting the organocerium intervention.

Technical Troubleshooting Guide (Q&A)

Section A: Reagent Preparation (Grignard Initiation)

Q1: The Grignard formation with 1-bromo-2,4-dimethylbenzene is extremely sluggish. Iodine didn't work. What now? A: The electron-donating methyl groups and steric bulk make the aryl halide less reactive toward magnesium insertion.

  • Root Cause: Passivation of the Mg surface or insufficient energy to overcome the steric barrier.

  • Protocol Adjustment:

    • Mechanical Activation: Use dry-stirring of Mg turnings under Argon for 2 hours to expose fresh metal surfaces (Rieke Mg is an alternative but usually overkill).

    • Entrainment: Use DIBAL-H (1-2 mol%) as an activator instead of iodine. It effectively scours the oxide layer and promotes insertion [1].

    • Concentration: Initiate in a minimum volume of THF (high concentration) before diluting.

Q2: My Grignard solution is cloudy/precipitated. Is it usable? A: Yes, but with caution.

  • Analysis: 2,4-dimethylphenylmagnesium bromide has lower solubility in THF than phenylmagnesium bromide due to aggregation.

  • Action: Do not filter. The precipitate often contains active reagent. Ensure vigorous stirring during the transfer to the reaction vessel to maintain stoichiometry.

Section B: Reaction Optimization (The "Enolization" Problem)

Q3: I see 40% recovery of starting ketone (3-oxolanone) despite using 1.5 equivalents of Grignard. Why? A: You are observing enolization rather than nucleophilic addition.

  • Mechanism: The Grignard reagent is a strong base (

    
    ). The 
    
    
    
    -protons of 3-oxolanone are acidic (
    
    
    ). Steric hindrance from the ortho-methyl group on the Grignard prevents it from reaching the carbonyl carbon, so it abstracts a proton instead.
  • The Fix (Imamoto Method): Use Anhydrous Cerium(III) Chloride (CeCl

    
    ) .
    
    • Why? Transmetallation forms an organocerium species (

      
      ). Organoceriums are more nucleophilic toward carbonyls but less basic than Grignards, drastically reducing enolization [2].
      
    • Protocol: Stir anhydrous CeCl

      
       (dried at 140°C under vacuum for 2h) in THF, add the Grignard at 0°C, stir for 1h, then cool to -78°C and add the ketone.
      

Q4: What is the optimal temperature profile? A: A "ramp" profile is required.

  • Initial Addition: -78°C . Kinetic control is essential to minimize side reactions.

  • Reaction Phase: Allow the mixture to warm slowly to 0°C over 2 hours. The steric bulk of the 2,4-dimethyl group requires thermal energy to effect the addition, but starting cold prevents immediate enolization.

Section C: Workup & Isolation (Preventing Dehydration)

Q5: My product contains a new impurity with a UV absorbance at 254 nm. Is it the product? A: Likely not. It is probably the dehydration product: 3-(2,4-dimethylphenyl)-2,5-dihydrofuran .

  • Cause: Tertiary benzylic alcohols are extremely sensitive to acid. Even slightly acidic silica gel or unbuffered NH

    
    Cl can trigger elimination of water to form the conjugated alkene.
    
  • Prevention:

    • Quench: Use saturated NH

      
      Cl with 5% NH
      
      
      
      OH
      added (pH ~8).
    • Purification: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading the column. This neutralizes acidic sites on the silica [3].

Optimized Experimental Protocol

Target Scale: 10 mmol Yield Target: >85%

ParameterSpecificationRationale
Solvent Anhydrous THF (H

O < 50 ppm)
Ether is too volatile; THF solvates the organometallic better.
Stoichiometry 1.0 eq Ketone : 1.3 eq GrignardExcess reagent compensates for adventitious moisture and minor enolization.
Additive CeCl

(1.5 eq)
CRITICAL: Suppresses enolization of 3-oxolanone.
Temperature -78°C

0°C
Balances kinetic selectivity with thermodynamic activation energy.

Step-by-Step Procedure:

  • CeCl

    
     Drying:  Place CeCl
    
    
    
    (5.6 g, 15 mmol) in a Schlenk flask. Heat to 140°C under high vacuum (<0.1 mmHg) for 3 hours. A magnetic stir bar should crush the powder as it dries. Note: Improper drying is the #1 cause of failure.
  • Slurry Formation: Cool the flask to RT under Argon. Add anhydrous THF (20 mL) and stir vigorously for 2 hours (or sonicate) to form a fine white suspension.

  • Transmetallation: Cool the slurry to 0°C. Dropwise add 2,4-dimethylphenylmagnesium bromide (0.5 M in THF, 26 mL, 13 mmol). The suspension will turn yellow/brown. Stir for 1 hour at 0°C.

  • Addition: Cool the organocerium mixture to -78°C . Dissolve 3-oxolanone (0.86 g, 10 mmol) in THF (5 mL) and add it dropwise over 15 minutes.

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 2 hours.

  • Quench: Pour the reaction mixture into a vigorously stirred solution of Sat. NH

    
    Cl (50 mL) + 5 mL conc. NH
    
    
    
    OH at 0°C.
  • Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with Brine. Dry over Na

    
    SO
    
    
    
    (do not use MgSO
    
    
    , it is slightly acidic).
  • Purification: Flash chromatography on TEA-neutralized silica (Hexane/EtOAc gradient).

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

Troubleshooting Problem Low Yield / Impurities CheckSM Is Ketone Recovered? Problem->CheckSM Enolization Issue: Enolization Action: Use CeCl3 or Lower Temp CheckSM->Enolization Yes CheckDehydration Is Alkene Present? CheckSM->CheckDehydration No AcidicWorkup Issue: Acidic Elimination Action: Buffer Quench / Base-wash Silica CheckDehydration->AcidicWorkup Yes CheckInitiation Is Aryl Halide Recovered? CheckDehydration->CheckInitiation No BadGrignard Issue: Failed Initiation Action: Dry Mg / DIBAL-H activation CheckInitiation->BadGrignard Yes

Caption: Diagnostic logic for identifying the root cause of reaction failure.

References

  • Trost, B. M.; Bogdanowicz, M. J. "Preparation of Grignard Reagents via Hydride Activation." Journal of the American Chemical Society, 1973.

  • Imamoto, T.; Sugiura, Y.; Takiyama, N. "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Tetrahedron Letters, 1984.

  • Leonard, J.; Lygo, B.; Procter, G. "Advanced Practical Organic Chemistry, 3rd Edition." CRC Press, 2013. (General reference for neutralized silica chromatography).

Troubleshooting guide for the purification of polar oxolane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Troubleshooting Guide for Hydrophilic Tetrahydrofuran (Oxolane) Scaffolds Target Audience: Medicinal Chemists, Process Chemists, Purification Scientists

Introduction: The Polar Oxolane Challenge

Oxolane (tetrahydrofuran) derivatives are ubiquitous in high-value therapeutics, serving as the sugar scaffold in nucleoside analogs (e.g., AZT, Sofosbuvir) and the core of complex polyether antibiotics. Unlike simple lipophilic ethers, functionalized oxolanes often possess high polarity due to hydroxyl, amine, or phosphate groups.

The Core Problem: These molecules sit in the "purification dead zone"—too polar for standard normal-phase silica (causing streaking or irreversible adsorption) yet too hydrophilic for standard C18 reverse-phase retention (eluting in the void volume). Furthermore, the oxolane ring is susceptible to acid-catalyzed ring opening, making stability a critical variable.

This guide provides field-proven protocols to navigate these challenges, moving beyond standard textbook methods to advanced techniques like HILIC and Salting-Out Assisted Liquid-Liquid Extraction (SALLE) .

Module 1: Extraction & Workup

Issue: "My product is stuck in the aqueous phase."

Q: I cannot extract my polar oxolane from the aqueous reaction quench using DCM or EtOAc. What should I do?

A: Standard lipophilic solvents (DCM, EtOAc) fail because the partition coefficient (


) of polar poly-hydroxylated oxolanes favors water. You must alter the thermodynamics of the aqueous phase using Salting-Out Assisted Liquid-Liquid Extraction (SALLE) .

The Mechanism: Adding a high concentration of salt (NaCl or


) to the aqueous phase increases its ionic strength. This "salting out" effect reduces the solubility of the organic substrate in water and, crucially, forces water-miscible organic solvents (like Acetonitrile or THF) to phase-separate from water.[1]

Protocol: Acetonitrile/NaCl SALLE [2]

  • Saturation: Add solid NaCl to your aqueous mixture until saturation (undissolved salt remains).

  • Solvent Addition: Add an equal volume of Acetonitrile (MeCN) (or THF, if product is stable).

  • Agitation: Shake vigorously.

  • Separation: Centrifuge or let stand. You will observe three phases:

    • Top: MeCN phase (Contains >90% of polar oxolane).

    • Middle: Solid salt crust.

    • Bottom: Aqueous brine (Waste).

  • Recovery: Decant the Top MeCN layer and dry over

    
    .
    

Expert Insight: Unlike DCM, MeCN solvates polar hydroxyls effectively. The salt barrier prevents water from dragging the product back.

Module 2: Chromatography Troubleshooting

Issue: "My compound streaks or doesn't elute on Silica."

Q: On TLC and Flash columns, my amine-substituted oxolane streaks from the baseline to the solvent front. How do I fix this?

A: Streaking is caused by the interaction between the basic amine/hydroxyl moieties of your product and the acidic silanol (


) groups on the silica surface. You must deactivate  these sites.

Solution A: Mobile Phase Modifiers (Dynamic Deactivation)

  • For Amines: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase (e.g., DCM/MeOH + 1% 
    
    
    
    ).
  • For Acids: Add 0.5% Acetic Acid .

Solution B: HILIC (Hydrophilic Interaction Liquid Chromatography) If the compound is too polar for silica (requires >20% MeOH), switch to HILIC. HILIC uses a polar stationary phase (Silica, Amide, or Diol) with a non-polar mobile phase (High MeCN), creating a "water-rich layer" on the surface where partitioning occurs.

HILIC Solvent System Table:

ParameterNormal Phase (Silica)HILIC (Amide/Silica)
Stationary Phase Polar (Silica)Polar (Amide, Diol, Silica)
Weak Solvent (A) Hexane, DCMAcetonitrile (High %)
Strong Solvent (B) EtOAc, MeOHWater or Buffer (Low %)
Elution Order Non-polar

Polar
Non-polar

Polar
Use Case Lipophilic OxolanesNucleosides, Poly-ols
Issue: "My compound decomposes on the column."

Q: I lose mass during purification, and the NMR shows ring-opened byproducts. Is the silica killing my molecule?

A: Yes. The oxolane ring is an acetal or ether linkage that can be acid-labile. The surface pH of standard silica gel is acidic (


 pH 4-5).

Protocol: Self-Validating Stability Test (2D-TLC) Before running a column, perform this test to confirm silica compatibility:

  • Spot: Apply sample to the corner of a square TLC plate.

  • Run 1: Elute vertically. Dry the plate.

  • Rotate: Turn plate 90°.

  • Run 2: Elute again in the same solvent.

  • Analyze:

    • Diagonal Spots: Compound is stable.[3]

    • Off-Diagonal Spots: Compound decomposed during the run.

Corrective Action: If decomposition is detected, use Neutralized Silica :

  • Slurry silica in mobile phase containing 1-2% Triethylamine .

  • Allow to sit for 30 mins.

  • Pack column. The base neutralizes acidic silanols. Alternatively, use Alumina (Neutral) stationary phase.

Module 3: Isolation & Crystallization

Issue: "I get an oil, not a solid."

Q: After chromatography, my pure fractions dry down to a sticky gum/oil. How do I get a handleable solid?

A: Polar oxolanes often trap solvent (solvates) or form amorphous glasses due to conformational flexibility.

Protocol: Trituration & Solvent Casting

  • Dissolve: Dissolve the oil in a minimum amount of "Good Solvent" (e.g., DCM or Acetone).[4]

  • Precipitate: Dropwise add a "Poor Solvent" (e.g., Pentane, Diethyl Ether, or Cold MTBE) until cloudiness persists.

  • Sonicate: Sonicate the cloudy mixture for 5-10 minutes. This provides energy to break the amorphous lattice and induce nucleation.

  • Rotovap: Slowly remove solvent. The rapid change in polarity often forces the compound into a solid state.

Visual Decision Guides

Figure 1: Purification Strategy Decision Matrix

Caption: A logic flow for selecting the optimal purification mode based on polarity and stability.

PurificationStrategy Start Crude Oxolane Mixture CheckSol Solubility Check: Soluble in DCM/EtOAc? Start->CheckSol YesLip Yes (Lipophilic) CheckSol->YesLip High Solubility NoPol No (Hydrophilic/Polar) CheckSol->NoPol Low Solubility AcidCheck Acid Sensitive? (Ring Opening Risk) YesLip->AcidCheck NormalSilica Standard Flash (Silica + Hex/EtOAc) AcidCheck->NormalSilica Stable NeutSilica Neutralized Silica (1% TEA Modifier) AcidCheck->NeutSilica Unstable ExtractCheck Extraction Issue: Stuck in Aqueous? NoPol->ExtractCheck SALLE Perform SALLE (NaCl + MeCN) ExtractCheck->SALLE Yes HILIC HILIC Chromatography (Amide/Silica + MeCN/H2O) ExtractCheck->HILIC No (Already Isolated) SALLE->HILIC Post-Workup C18 Reverse Phase C18 (Use Aqua-Stable Column) HILIC->C18 Alternative

Figure 2: The SALLE Workflow

Caption: Step-by-step mechanism for extracting water-soluble organics using the Salting-Out effect.

SALLE_Workflow Step1 1. Aqueous Phase (Product + Impurities) Step2 2. Add Salt (NaCl) Saturation Point Step1->Step2 Increase Ionic Strength Step3 3. Add MeCN (1:1 Ratio) Step2->Step3 Create Immiscibility Step4 4. Phase Separation (MeCN Top / Brine Bottom) Step3->Step4 Centrifuge/Settle Step5 5. Recover Top Layer (Dry & Evaporate) Step4->Step5 Isolate Product

References

  • Majors, R. E. (2009). Salting-Out Liquid-Liquid Extraction (SALLE). LCGC North America. [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. [Link]

  • Leggett, D. C., et al. (1990). Salting-out solvent extraction for preconcentration of neutral polar organic solutes from water. Analytical Chemistry. [Link]

  • University of Rochester. Troubleshooting Thin-Layer Chromatography (TLC). [Link]

Sources

Preventing decomposition of 3-(2,4-Dimethylphenyl)oxolan-3-ol during workup

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Decomposition During Experimental Workup

Welcome to the technical support guide for 3-(2,4-Dimethylphenyl)oxolan-3-ol. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals who may encounter stability issues with this compound, particularly during the critical workup phase of a reaction. Our goal is to equip you with the knowledge to diagnose potential decomposition and implement robust procedures to maximize your yield and purity.

Understanding the Core Problem: The Instability of a Tertiary Benzylic Alcohol

The structure of 3-(2,4-Dimethylphenyl)oxolan-3-ol contains a tertiary alcohol directly attached to a substituted benzene ring. This "benzylic" position makes the compound highly susceptible to acid-catalyzed dehydration.[1][2][3]

Under acidic conditions, the hydroxyl group (-OH) is readily protonated, transforming it into an excellent leaving group (H₂O).[1][3][4] The departure of water generates a tertiary benzylic carbocation. This intermediate is particularly stable due to two key factors:

  • Hyperconjugation: From the adjacent alkyl groups.

  • Resonance: The positive charge is delocalized across the 2,4-dimethylphenyl ring.[5]

This stable carbocation intermediate rapidly undergoes an E1 elimination, where a proton is removed from an adjacent carbon, leading to the formation of an undesired alkene byproduct.[1][2][6] Tertiary alcohols are significantly more reactive towards acid-catalyzed dehydration than secondary or primary alcohols, often reacting at or even below room temperature.[2][7][8]

Diagram illustrating the acid-catalyzed decomposition pathway.

Decomposition_Pathway cluster_0 Acid-Catalyzed E1 Elimination cluster_1 Key Takeaway Reactant 3-(2,4-Dimethylphenyl)oxolan-3-ol Protonation Protonated Alcohol (Oxonium Ion) Reactant->Protonation + H⁺ (Acid) Carbocation Tertiary Benzylic Carbocation (Stable Intermediate) Protonation->Carbocation - H₂O (Rate-Determining Step) Product Alkene Byproduct Carbocation->Product - H⁺ (Regenerates Catalyst) Conclusion Conclusion: Standard acidic workups (e.g., 1M HCl) will likely cause significant product loss.

Caption: Acid-catalyzed E1 dehydration mechanism.

Troubleshooting Guide: A Question & Answer Approach

This section addresses common issues encountered during the workup of reactions yielding 3-(2,4-Dimethylphenyl)oxolan-3-ol, such as after a Grignard or organolithium addition to a ketone precursor.

Question 1: "My crude NMR shows complex signals in the alkene region (5-6 ppm) and a reduced alcohol signal. What happened?"

Answer: This is a classic sign of acid-catalyzed dehydration. During your workup, the product was exposed to acidic conditions, causing it to eliminate water and form one or more alkene isomers. The presence of a strong acid, even in catalytic amounts, can cause significant decomposition.[1][3] Review your workup protocol; if it involves quenching with aqueous HCl, H₂SO₄, or even solid citric acid, this is the likely cause.

Question 2: "My reaction seems to have worked based on TLC, but my yield is very low after extraction and purification. Where did my product go?"

Answer: Low isolated yield despite a promising initial reaction is often due to decomposition during the workup and extraction phase.[9] The tertiary alcohol is sensitive to acid, and if your aqueous quench is acidic, you are likely losing product to the dehydration pathway described above. The resulting alkene byproduct may have a similar polarity to your desired product, making purification by column chromatography difficult and further reducing the isolated yield.

Question 3: "I quenched my Grignard reaction with what I thought was a mild reagent, saturated ammonium chloride, but still saw some decomposition. Why?"

Answer: While saturated ammonium chloride (NH₄Cl) is considered a "mildly acidic" quenching agent and is often the reagent of choice to avoid the formation of magnesium hydroxide emulsions, it can still be too acidic for highly sensitive tertiary alcohols.[10][11][12] A saturated solution of NH₄Cl has a pH of approximately 4.5 to 5.5, which is sufficient to catalyze the dehydration of a reactive tertiary benzylic alcohol.[11]

Decision-making workflow for selecting an appropriate workup.

Workup_Troubleshooting Start Is your product a tertiary benzylic alcohol? Acid_Wash Did you use an acidic quench? (e.g., HCl, H₂SO₄) Start->Acid_Wash Yes Buffered_Wash Did you use a buffered quench? (e.g., sat. NH₄Cl) Start->Buffered_Wash Yes Decomposition Result: High probability of E1 Elimination / Decomposition Acid_Wash->Decomposition Yes Partial_Decomposition Result: Potential for partial decomposition Buffered_Wash->Partial_Decomposition Yes Solution Solution: Employ a Neutral or Mildly Basic Workup Decomposition->Solution Partial_Decomposition->Solution

Caption: Troubleshooting flowchart for workup selection.

Recommended Workup Protocols

To preserve the integrity of 3-(2,4-Dimethylphenyl)oxolan-3-ol, acidic conditions must be strictly avoided. The following protocols are designed to quench the reaction and extract the product under neutral or mildly basic conditions.

Workup Strategy Quenching Agent pH Range Pros Cons
Protocol A: Neutral Deionized Water or Brine~7.0Safest for preventing dehydration. Simple and readily available.May form persistent magnesium salt emulsions, complicating extraction.
Protocol B: Mildly Basic Saturated NaHCO₃~8.3Effectively prevents dehydration. Breaks down magnesium salt emulsions.Potential for gas evolution (CO₂) if residual acid is present.
Protocol C: Buffered Saturated NH₄Cl~4.5-5.5Good at preventing magnesium hydroxide precipitation.NOT RECOMMENDED for this substrate due to its acidity causing decomposition.
Protocol A: Step-by-Step Neutral Workup

This is the most cautious approach, ideal for small-scale reactions where emulsion formation is manageable.

  • Cooling: Once the reaction is deemed complete, cool the reaction flask to 0 °C in an ice-water bath. This is crucial to manage the exotherm of the quench.[10]

  • Quenching: Slowly and dropwise, add deionized water or a saturated aqueous solution of sodium chloride (brine) to the stirred reaction mixture. Monitor for any temperature increase.

  • Extraction: Transfer the mixture to a separatory funnel. Add your extraction solvent (e.g., diethyl ether, ethyl acetate) and an additional portion of brine. The high salt concentration of the brine helps to break up emulsions and reduce the solubility of the organic product in the aqueous layer.

  • Separation: Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic extracts and wash them once with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

Protocol B: Step-by-Step Mildly Basic Workup (Recommended)

This is the most robust and generally recommended method for preventing both decomposition and emulsion issues.

  • Cooling: Cool the reaction flask to 0 °C in an ice-water bath.

  • Quenching: Very slowly, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to the reaction mixture. Be aware of initial gas evolution (CO₂) as it neutralizes any unreacted starting material or acidic species.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate). The basic conditions will help keep magnesium salts soluble in the aqueous layer.[13][14]

  • Washing: Combine the organic extracts and wash once with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation.

Frequently Asked Questions (FAQs)

Q: Can I use sodium bisulfite (NaHSO₃) to quench the reaction? A: No. Sodium bisulfite solutions are acidic and should be avoided for the same reasons as NH₄Cl.

Q: My product is slightly water-soluble. How can I maximize my recovery during extraction? A: Using brine (saturated NaCl solution) for all aqueous washes will significantly decrease the solubility of your organic product in the aqueous phase, a phenomenon known as "salting out." This will drive more of your product into the organic layer and improve your isolated yield.

Q: Is the compound stable to silica gel chromatography? A: Standard silica gel is slightly acidic and can cause decomposition of very sensitive compounds on the column. If you observe streaking or the appearance of new, less polar spots on your TLC plates during chromatography, consider neutralizing your silica gel. This can be done by preparing a slurry of the silica in your eluent containing a small amount (0.5-1%) of triethylamine or pyridine before packing the column.

References

  • Master Organic Chemistry. (2014, October 17). Acidity and Basicity of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acidities of Alcohols. Retrieved from [Link]

  • Wikipedia. 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • Organic Syntheses. Furan, 3-hydroxy-1,2,3,4-tetrahydro. Retrieved from [Link]

  • Reddit. (2024, October 10). How much ammonium chloride to quench a grignard?. Retrieved from [Link]

  • Google Patents. (Patent No. US9399629B2). Process for the manufacture of 3-oxo-tetrahydrofuran.
  • University of the Philippines Diliman. SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]

  • Atlantis Press. Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]

  • BYJU'S. Lucas Test for Primary, Secondary, and Tertiary Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]

  • National Institutes of Health. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, January 18). What is the role of ammonium chloride in the workup of a Grignard reaction?. Retrieved from [Link]

  • Moodle. Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]

  • University of York. Chemically-active extraction. Retrieved from [Link]

  • YouTube. (2024, August 24). Grignard reagent and NH4Cl. Retrieved from [Link]

  • Google Patents. (Patent No. CN103554064A). Preparation method of 3-hydroxy oxetane compound.
  • Chemistry Stack Exchange. (2018, April 15). Carbocation Stability: Tertiary versus Secondary Benzyl for Hydrobromic Acid Addition. Retrieved from [Link]

  • YouTube. (2021, April 26). Chemical Tests for Alcohols: Lucas Test & Oxidation Tests // HSC Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2019, December 23). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from [Link]

  • National Institutes of Health. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]

  • HSC Chemistry & Physics. Sodium, Lucas & Oxidation Tests For Alcohols. Retrieved from [Link]

  • Organic Syntheses. The stirred, homogeneous solution. Retrieved from [Link]

  • ResearchGate. Reactions of secondary and tertiary benzylic alcohols bearing.... Retrieved from [Link]

  • Patsnap. (2018, April 20). Preparation method of (S)-3-hydroxytetrahydrofuran. Retrieved from [Link]

  • National Institutes of Health. Asymmetric Synthesis of Tertiary Benzylic Alcohols. Retrieved from [Link]

  • Brainly. (2025, March 27). During the Grignard reaction, why is it better to use ammonium chloride with hydrochloric acid rather than. Retrieved from [Link]

  • Request PDF. Modern Separation Techniques for the Efficient Workup in Organic Synthesis. Retrieved from [Link]

  • Studylib. Advanced Organic Synthesis Lab Manual. Retrieved from [Link]

  • A Level Chemistry. Dehydration of Alcohols. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-(2,4-Dimethylphenyl)oxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Scaling the synthesis of 3-(2,4-Dimethylphenyl)oxolan-3-ol from the benchtop to the pilot plant introduces severe process safety and yield challenges. This guide is specifically engineered for researchers and drug development professionals, providing field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to navigate the highly exothermic Grignard formation, Wurtz coupling impurities, and the competitive enolization of tetrahydrofuran-3-one.

ProcessFlow A 1-Bromo-2,4-dimethylbenzene + Mg Turnings B Grignard Formation (ArMgBr in 2-MeTHF) A->B Initiation C Nucleophilic Addition (Tetrahydrofuran-3-one) B->C Dropwise Addition F Hazard: Thermal Runaway & Wurtz Coupling B->F D Aqueous Quench (NH4Cl / Citric Acid) C->D T < 0°C G Issue: Ketone Enolization (Yield Loss) C->G E 3-(2,4-Dimethylphenyl)oxolan-3-ol (Target API Intermediate) D->E Phase Split H Issue: Intractable Emulsions D->H

Process flow for 3-(2,4-Dimethylphenyl)oxolan-3-ol synthesis highlighting key scale-up bottlenecks.

Section 1: Grignard Reagent Formation (ArMgBr)

Q: During scale-up from 100g to 5kg, the initiation of 1-bromo-2,4-dimethylbenzene is delayed, posing a severe thermal runaway risk. How can we establish a safe initiation protocol?

Causality & Insight: Delayed initiation is caused by a passivating magnesium oxide layer on the metal turnings. At scale, if unreacted aryl halide accumulates in the reactor before initiation occurs, the sudden auto-catalytic exotherm will easily exceed the reactor's cooling jacket capacity, leading to rapid solvent boiling and overpressurization[1].

Solution: Implement a self-validating Process Analytical Technology (PAT) protocol using in-line Near-Infrared (NIR) or ReactIR spectroscopy to monitor the formation of the Grignard species[1]. Never rely solely on visual cues like bubbling or color changes at scale.

Self-Validating Protocol: Safe Grignard Initiation

  • Charge: Load Mg turnings (1.1 eq) and 2-MeTHF (10% of total solvent volume) into the dry reactor under N₂.

  • Activation: Add DIBAL-H (0.01 eq) to chemically etch the Mg surface. Stir for 15 minutes.

  • Initial Dosing: Dose exactly 5% of the total 1-bromo-2,4-dimethylbenzene charge.

  • Validation Checkpoint (CRITICAL): Halt addition. Monitor the internal temperature and inline NIR/IR. Do NOT proceed until a clear exotherm is observed (

    
    T > 5°C) AND spectroscopic confirmation of the ArMgBr species is recorded[1].
    
  • Continuous Dosing: Once validated, resume dosing the remaining halide at a rate strictly controlled by the reactor's heat removal capacity.

Q: We are observing a 15% spike in 2,2',4,4'-tetramethylbiphenyl (Wurtz coupling byproduct) at scale. How do we suppress this?

Causality & Insight: Wurtz coupling occurs via a radical pathway when the formed Grignard reagent reacts with unconsumed aryl halide. This side reaction is amplified at scale due to longer dosing times and is highly dependent on the solvent's Schlenk equilibrium dynamics. Solution: Transition the solvent system from traditional Tetrahydrofuran (THF) to 2-Methyltetrahydrofuran (2-MeTHF). The steric bulk of 2-MeTHF alters the solvation sphere of the organomagnesium species, suppressing the radical coupling pathway by an order of magnitude[2][3].

Quantitative Solvent Comparison for Grignard Formation
ParameterTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Process Impact
Boiling Point 66 °C80 °CHigher safety margin against thermal runaway.
Water Miscibility Fully miscibleLow (129.2 g/L)Enables clean phase splits during aqueous work-up[4].
Wurtz Coupling High (~15-20% at scale)Suppressed (< 5%)Drastically improves API intermediate purity[3].
Sustainability Petrochemical derivativeRenewable biomass derivativeReduces Process Mass Intensity (PMI)[2].

Section 2: Nucleophilic Addition to Tetrahydrofuran-3-one

Q: Our yield drops from 85% at lab scale to 45% at pilot scale, with massive recovery of unreacted tetrahydrofuran-3-one. What is happening?

Causality & Insight: Tetrahydrofuran-3-one possesses highly acidic


-protons. The 2,4-dimethylphenylmagnesium bromide can act as a strong base rather than a nucleophile, leading to the enolization (deprotonation) of the ketone. Upon aqueous work-up, the magnesium enolate simply protonates back to the starting material. At scale, longer addition times and localized heating zones at the dosing point kinetically favor this acid-base side reaction over the desired nucleophilic addition.

Mechanism Ketone Tetrahydrofuran-3-one Enolate Magnesium Enolate (Side Product) Ketone->Enolate Basicity (Deprotonation) Alkoxide Tertiary Alkoxide (Desired Product) Ketone->Alkoxide Nucleophilicity (Addition) Grignard ArMgBr Grignard->Enolate Grignard->Alkoxide

Competing pathways: Grignard addition vs. enolization of tetrahydrofuran-3-one.

Self-Validating Protocol: Enolization-Suppressed Nucleophilic Addition To force the kinetic pathway toward addition, strict cryogenic control and continuous validation are required.

  • Pre-complexation: Cool a solution of tetrahydrofuran-3-one (1.0 eq) in 2-MeTHF to -15 °C.

  • Dosing: Dose the 2,4-dimethylphenylmagnesium bromide solution dropwise via a dip tube to avoid localized surface pooling.

  • Validation Checkpoint: The addition rate must be dynamically linked to the internal temperature probe. System Rule: If

    
     exceeds 0 °C, the dosing pump must automatically interlock and pause. Monitor via ReactIR for the steady disappearance of the carbonyl stretch (~1750 cm⁻¹).
    
  • Aging: Once dosing is complete, stir for 1 hour at 0 °C to ensure complete conversion before quenching.

Section 3: Quenching and Downstream Processing

Q: The aqueous quench generates an intractable emulsion. How do we ensure clean phase separation?

Causality & Insight: Quenching a Grignard reaction with plain water or weak acids often generates magnesium hydroxide (


) gels at neutral to basic pH, which act as powerful emulsion stabilizers. Furthermore, if THF is used, its high water miscibility prevents a distinct biphasic split.
Solution:  Utilizing 2-MeTHF as the reaction solvent resolves the miscibility issue due to its exceptionally low water solubility[4]. To prevent gel formation, quench the reaction into a pre-chilled 10% w/w aqueous citric acid or saturated ammonium chloride (

) solution. This maintains a slightly acidic pH, keeping all magnesium salts fully dissolved in the aqueous phase and ensuring a sharp, rapid phase split.
References
  • Kryk, H., Hessel, G., & Schmitt, W. (2007). Safety Improvement of a Grignard Reaction Using On-Line NIR Monitoring. Organic Process Research & Development. 1

  • Eli Lilly and Company. Grignard Reactions Go Greener with Continuous Processing. Gordon College. 2

  • Kadam, A., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry (RSC Publishing). 3

  • Byrne, F., et al. (2016). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC (NIH). 4

Sources

Technical Support Center: Addressing Poor Aqueous Solubility of 3-(2,4-Dimethylphenyl)oxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with the poor aqueous solubility of 3-(2,4-Dimethylphenyl)oxolan-3-ol. The information herein is designed to offer both foundational understanding and actionable, field-proven strategies to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why does 3-(2,4-Dimethylphenyl)oxolan-3-ol exhibit poor water solubility?

A1: The limited aqueous solubility of 3-(2,4-Dimethylphenyl)oxolan-3-ol is primarily due to its molecular structure. The presence of the 2,4-dimethylphenyl group, a bulky and non-polar aromatic ring, imparts significant hydrophobic character to the molecule. While the oxolan-3-ol (a derivative of 3-hydroxytetrahydrofuran) portion contains polar hydroxyl (-OH) and ether (-O-) functional groups capable of hydrogen bonding with water, the large hydrophobic phenyl group dominates, leading to unfavorable interactions with the highly polar water molecules.[1][2][3] This results in low solubility in aqueous media.

Q2: What are the immediate consequences of this poor solubility in my experiments?

A2: Poor aqueous solubility can lead to several experimental challenges:

  • Precipitation: The compound may precipitate out of solution when introduced to aqueous buffers, leading to inaccurate concentration measurements and inconsistent results.

  • Low Bioavailability: In cell-based assays or in vivo studies, low solubility can drastically reduce the amount of compound available to interact with its biological target, leading to an underestimation of its true potency or efficacy.[4][5]

  • Inaccurate Quantification: It can be difficult to prepare accurate and reproducible stock solutions and dilutions, affecting the reliability of dose-response curves and other quantitative analyses.

  • Formulation Difficulties: Developing stable and effective formulations for preclinical and clinical studies becomes a significant hurdle.[6]

Q3: What is the first step I should take when I encounter solubility issues?

A3: The first and most critical step is to accurately determine the thermodynamic solubility of your compound in the specific aqueous medium you are using (e.g., phosphate-buffered saline, cell culture media). This provides a baseline understanding of the compound's intrinsic solubility and helps in selecting the most appropriate solubilization strategy. The shake-flask method is a gold standard for determining thermodynamic solubility.[7][8]

Troubleshooting Guides: Strategies for Enhancing Solubility

The following sections provide detailed, step-by-step protocols for common and effective methods to improve the aqueous solubility of hydrophobic compounds like 3-(2,4-Dimethylphenyl)oxolan-3-ol.

Guide 1: Co-Solvent Systems

Issue: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay.

Principle: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes.[9][10] They work by reducing the polarity of the solvent system, thereby decreasing the interfacial tension between the hydrophobic solute and the aqueous environment.[11]

dot

Caption: Workflow for developing a co-solvent system.

Recommended Co-solvents:

Co-solventTypical Starting ConcentrationNotes
Polyethylene Glycol 400 (PEG 400)5-20% (v/v)Biocompatible and widely used.[12]
Ethanol1-10% (v/v)Can be toxic to cells at higher concentrations.
Propylene Glycol5-20% (v/v)Good solubilizing agent with low toxicity.[13]
Dimethyl Sulfoxide (DMSO)<1% (v/v)Often used for initial stock solutions but can have biological effects.[9]

Experimental Protocol: Co-Solvent Screening

  • Prepare a 10 mM stock solution of 3-(2,4-Dimethylphenyl)oxolan-3-ol in 100% DMSO.

  • Prepare a series of co-solvent/aqueous buffer solutions. For example, using PEG 400, prepare solutions of 5%, 10%, 15%, and 20% (v/v) PEG 400 in your final assay buffer (e.g., PBS, pH 7.4).

  • Add the compound stock to each co-solvent solution to achieve the desired final concentration (e.g., 10 µM). Vortex briefly.

  • Equilibrate the samples for at least 30 minutes at the experimental temperature.

  • Visually inspect for precipitation. For a more quantitative measure, read the absorbance at 600 nm on a plate reader to assess turbidity.

  • Determine the lowest concentration of co-solvent that maintains the compound in solution.

  • Crucially, run a vehicle control with the selected co-solvent concentration in your assay to ensure it does not interfere with the biological system.

Guide 2: Cyclodextrin-Based Formulations

Issue: I need to increase the aqueous solubility of my compound for an oral gavage study, and co-solvents are not providing sufficient solubility or are causing toxicity.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate hydrophobic "guest" molecules, like 3-(2,4-Dimethylphenyl)oxolan-3-ol, forming inclusion complexes that are water-soluble.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations due to its high aqueous solubility and safety profile.[18]

dot

Caption: Mechanism of cyclodextrin-based solubility enhancement.

Recommended Cyclodextrins:

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility, low toxicity, widely used in approved drug products.[18]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility, suitable for parenteral formulations.

Experimental Protocol: Phase Solubility Study with HP-β-CD

  • Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v) in water or a relevant buffer.

  • Add an excess amount of 3-(2,4-Dimethylphenyl)oxolan-3-ol to each cyclodextrin solution in separate vials. Ensure undissolved solid is visible.

  • Equilibrate the suspensions by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[8]

  • Separate the undissolved solid by centrifuging the samples at high speed and then filtering the supernatant through a 0.22 µm syringe filter. This step is crucial to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in each filtrate using a validated analytical method, such as HPLC-UV.[7]

  • Plot the concentration of the dissolved compound against the concentration of HP-β-CD. The slope of this phase solubility diagram can be used to determine the complexation efficiency.

  • Select a suitable HP-β-CD concentration that achieves the desired compound concentration for your experiment.

Guide 3: Lipid-Based Formulations

Issue: My compound has very low oral bioavailability, likely due to its poor solubility and dissolution rate in the gastrointestinal tract.

Principle: Lipid-based formulations (LBFs) enhance the oral bioavailability of poorly water-soluble drugs by maintaining them in a solubilized state throughout their transit in the GI tract.[6][19] These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS), which form fine oil-in-water emulsions upon gentle agitation in aqueous media.[20][21] This increases the surface area for drug absorption.

dot

Caption: Workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS).

Commonly Used Excipients for LBFs:

ComponentExamplesFunction
Oils (Lipids) Medium-chain triglycerides (e.g., Capmul MCM), Long-chain triglycerides (e.g., sesame oil, soybean oil)Solubilize the hydrophobic drug.[22]
Surfactants Polysorbate 80 (Tween 80), Cremophor EL, LabrasolFacilitate emulsification and stabilize the emulsion.[][24]
Co-solvents Transcutol, PEG 400, EthanolIncrease the drug-loading capacity of the formulation.[25]

Experimental Protocol: Screening for a Simple SEDDS Formulation

  • Solubility Screening: Determine the solubility of 3-(2,4-Dimethylphenyl)oxolan-3-ol in a selection of oils, surfactants, and co-solvents. Add an excess of the compound to a known amount of each excipient, equilibrate for 24 hours, centrifuge, and quantify the supernatant.

  • Select Excipients: Choose the oil, surfactant, and co-solvent that demonstrate the highest solubility for your compound.

  • Formulation Trials: Prepare small batches of different ratios of oil, surfactant, and co-solvent (e.g., start with a 40:40:20 ratio of oil:surfactant:co-solvent).

  • Dissolve the compound in the selected formulation to the desired concentration.

  • Dispersion Test: Add a small amount (e.g., 100 µL) of the formulation to a larger volume of water (e.g., 100 mL) with gentle stirring. A good SEDDS will spontaneously form a clear or slightly bluish-white emulsion.

  • Assess Stability: Observe the resulting emulsion for any signs of drug precipitation or phase separation over time.

Summary of Approaches

MethodAdvantagesDisadvantagesBest For
Co-solvents Simple to prepare, cost-effective.Potential for toxicity, may affect assay performance.In vitro screening, initial studies.
Cyclodextrins High solubilization capacity, low toxicity, established safety profile.Can be expensive, may alter drug-protein binding.In vitro and in vivo studies, including parenteral administration.
Lipid-Based Formulations Can significantly improve oral bioavailability, mimics natural lipid absorption.Complex formulation development, potential for GI side effects.Oral drug delivery for preclinical and clinical development.[26][27]

References

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (n.d.). ijbs.bandungfe.net. Retrieved March 7, 2026, from [Link]

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs | Aenova Group. (n.d.). . Retrieved March 7, 2026, from [Link]

  • Mishra, J., & Singh, M. (2010). Cyclodextrins in drug delivery: An updated review. Journal of Pharmacy Research, 3(4).
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(11), 35-42.
  • Porter, C. J. H., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Clinical studies with oral lipid based formulations of poorly soluble compounds. Advanced Drug Delivery Reviews, 60(6), 673-691.
  • Ciofani, G., & D'Avanzo, N. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(14), 12345.
  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017). Materials Today: Proceedings, 4(11), 11987-11994.
  • Cyclodextrins in drug delivery: applications in gene and combination therapy. (2020). Journal of Drug Targeting, 28(2), 115-131.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021).
  • Cyclodextrin. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • S. (2010). Full article: Cyclodextrins for drug delivery. Taylor & Francis.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023). Frontiers in Pharmacology, 14.
  • Examples of surfactants used in pharmaceutical formulations. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Cosolvent. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Clinical studies with oral lipid based formulations of poorly soluble compounds. (n.d.). europepmc.org. Retrieved March 7, 2026, from [Link]

  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. (2024, September 18). Symmetric. Retrieved March 7, 2026, from [Link]

  • A General Approach on Surfactants Use and Properties in Drug Delivery Systems. (2022). Pharmaceutics, 14(7), 1429.
  • Surfactant Excipients. (n.d.). American Pharmaceutical Review. Retrieved March 7, 2026, from [Link]

  • Surfactants and their applications in pharmaceutical dosage form | PPTX. (n.d.). Slideshare. Retrieved March 7, 2026, from [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). Pharmaceutics, 12(5), 395.
  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023). Asian Journal of Pharmaceutics, 17(4).
  • Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. (2024). Journal of Chemical and Pharmaceutical Research, 16(9), 195.
  • (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. (2016).
  • Solubility: Importance, Measurements and Applications. (2024, November 14). Analytik NEWS. Retrieved March 7, 2026, from [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230.
  • Solubility: Importance, Measurements and Applications. (n.d.). CUTM Courseware. Retrieved March 7, 2026, from [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). . Retrieved March 7, 2026, from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved March 7, 2026, from [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). Dhaka University Journal of Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]

  • Tactics to Improve Solubility. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • 3-Hydroxytetrahydrofuran. (n.d.). Grokipedia. Retrieved March 7, 2026, from [Link]

  • (R)-(-)-3-Hydroxytetrahydrofuran | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. Retrieved March 7, 2026, from [Link]

  • 3-Furanol, tetrahydro-. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • 3-Hydroxytetrahydrofuran. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Refinement of Crystallization Techniques for 3-(2,4-Dimethylphenyl)oxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the crystallization of 3-(2,4-Dimethylphenyl)oxolan-3-ol. Crystallization is a critical step in the purification and characterization of novel chemical entities. The formation of high-quality crystals is paramount for definitive structural elucidation via X-ray diffraction and for ensuring the purity and stability of active pharmaceutical ingredients (APIs).[1][2]

This document provides a comprehensive resource for troubleshooting common issues encountered during the crystallization of this specific tertiary alcohol. It is structured in a user-friendly question-and-answer format, addressing potential challenges with detailed, actionable solutions grounded in established crystallographic principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the crystallization of organic compounds, with specific considerations for the structural features of 3-(2,4-Dimethylphenyl)oxolan-3-ol.

Issue 1: No Crystal Formation After Cooling or Solvent Evaporation

Question: I have dissolved my 3-(2,4-Dimethylphenyl)oxolan-3-ol sample in a hot solvent and allowed it to cool, or left it for slow evaporation, but no crystals have formed. What should I do?

Answer: This is a frequent challenge, often stemming from insufficient supersaturation or the inhibition of nucleation. Here are several troubleshooting steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the crystallization vessel at the surface of the solution with a glass rod.[3] The microscopic scratches on the glass can serve as nucleation sites for crystal growth.

    • Seeding: If you have a previous batch of crystalline material, add a single, small seed crystal to the solution.[3] This will act as a template for new crystal growth.

    • Sonication: Briefly placing the sealed vial in an ultrasonic bath can sometimes induce nucleation.

  • Increase Supersaturation:

    • Evaporation: Allow a small amount of the solvent to evaporate. This increases the concentration of the compound, promoting saturation and crystallization.[3][4] A gentle stream of inert gas (e.g., nitrogen) over the solution's surface can expedite this process.

    • Reduce Solvent Volume: It is possible that too much solvent was used initially.[3] Gently heat the solution to evaporate some solvent and then allow it to cool again.

    • Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath or a refrigerator.[3][5] Be mindful that rapid cooling can sometimes lead to the formation of smaller, less-ordered crystals.[6]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: Upon cooling, my compound separates as an oil or a liquid phase rather than forming solid crystals. How can I resolve this?

Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, often due to high solute concentration or the presence of impurities.[6]

  • Re-dissolve and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20%) to decrease the saturation level, and then allow it to cool more slowly.[6]

  • Slow Down the Cooling Process: Insulate the crystallization vessel to ensure a very gradual temperature decrease.[5] This can be achieved by placing the flask in a warm water bath and allowing it to cool to room temperature over several hours.

  • Change the Solvent System: The chosen solvent's boiling point might be too high.[7] Experiment with a solvent that has a lower boiling point or introduce an "anti-solvent" (see Issue 4).

  • Further Purification: Impurities can significantly depress the melting point of a compound, leading to oiling out. Consider an additional purification step, such as column chromatography, before attempting crystallization again.

Issue 3: Crystals Are Too Small or Form a Fine Powder

Question: My crystallization attempt yielded a solid, but the crystals are too small for X-ray diffraction, or it's just a powder. How can I obtain larger, higher-quality crystals?

Answer: The formation of very small crystals or a powder is typically a result of rapid nucleation and crystal growth.[8] The key is to slow down the crystallization process.

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: As mentioned previously, a slower cooling rate is crucial.[5][9][10]

    • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material.[8] (See Protocol 2).

  • Decrease the Number of Nucleation Sites:

    • Use a Clean Vessel: Ensure your crystallization flask is scrupulously clean, as dust and other particulates can act as unwanted nucleation sites.[9]

    • Hot Filtration: If insoluble impurities are suspected, perform a hot filtration of the saturated solution before allowing it to cool.

Issue 4: Difficulty Finding a Suitable Single Solvent

Question: I can't find a single solvent where my compound is soluble when hot but insoluble when cold. What are my options?

Answer: When a single solvent is not effective, a binary solvent system (solvent/anti-solvent) or more advanced techniques like vapor diffusion are excellent alternatives.

  • Anti-Solvent Crystallization:

    • Principle: This technique involves dissolving the compound in a "good" solvent in which it is highly soluble. A second solvent, the "anti-solvent," in which the compound is insoluble but which is miscible with the "good" solvent, is then slowly added.[11][12] This gradually reduces the solubility of the compound, leading to crystallization.

    • Procedure: Dissolve your compound in a minimal amount of the "good" solvent at room temperature. Slowly add the anti-solvent dropwise until the solution becomes slightly turbid (cloudy). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[13]

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

  • Solvent Selection: Choose a solvent in which 3-(2,4-Dimethylphenyl)oxolan-3-ol has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the structure (aromatic ring, hydroxyl group, and ether linkage), solvents like ethanol, isopropanol, ethyl acetate, or toluene could be good starting points.[7][14]

  • Dissolution: In a clean Erlenmeyer flask, add the compound and a small amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid dissolves completely. Add the solvent in small portions until a clear, saturated solution is obtained at a temperature just below the solvent's boiling point.[9][13]

  • Slow Cooling: Cover the flask with a watch glass or stopper and allow it to cool slowly to room temperature. To further slow the cooling, the flask can be placed in an insulated container (e.g., a Dewar flask with warm water).[5][9]

  • Crystal Harvesting: Once crystal formation appears complete, the flask can be placed in an ice bath to maximize the yield. The crystals are then collected by filtration, washed with a small amount of the cold solvent, and dried.

Protocol 2: Vapor Diffusion

This method is highly effective for growing high-quality single crystals when only a small amount of material is available.[8]

  • Setup: You will need a small, open vial and a larger jar with a tight-fitting lid.

  • Solution Preparation: Dissolve your compound (a few milligrams) in a small volume (e.g., 0.5 mL) of a relatively non-volatile "good" solvent (e.g., toluene or THF) in the small vial.

  • Assembly: Place the small vial inside the larger jar. Add a larger volume (e.g., 2-3 mL) of a more volatile "anti-solvent" (e.g., hexane or pentane) to the bottom of the larger jar, ensuring the level of the anti-solvent is below the top of the small vial.[8][15]

  • Diffusion and Crystallization: Seal the larger jar. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the small vial.[16][17] This gradual change in solvent composition will decrease the solubility of your compound, leading to the slow growth of crystals over several days.

VaporDiffusion Jar Jar Evaporation Evaporation

Troubleshooting Decision Tree

Troubleshooting Start Crystallization Attempt NoCrystals No Crystals Formed Start->NoCrystals Clear Solution OilingOut Compound Oils Out Start->OilingOut Liquid Phase Separation SmallCrystals Small Crystals / Powder Start->SmallCrystals Rapid Precipitation GoodCrystals High-Quality Crystals Start->GoodCrystals Slow Formation Sol_IncreaseSS Induce Nucleation (Scratch/Seed) Increase Concentration NoCrystals->Sol_IncreaseSS Troubleshoot Sol_SlowCool Slow Cooling Rate Add More Solvent Change Solvent OilingOut->Sol_SlowCool Troubleshoot Sol_VaporDiffusion Use Vapor Diffusion Use Anti-Solvent Reduce Nucleation SmallCrystals->Sol_VaporDiffusion Troubleshoot Sol_IncreaseSS->Start Re-attempt Sol_SlowCool->Start Re-attempt Sol_VaporDiffusion->Start Re-attempt

Solvent Properties for Consideration

The choice of solvent is arguably the most critical factor in a successful crystallization.[8] The following table provides properties of common solvents that may be suitable for 3-(2,4-Dimethylphenyl)oxolan-3-ol, considering its polarity.

SolventBoiling Point (°C)Polarity (Relative)Notes
Water 100.01.000Good for H-bonding compounds, may be an anti-solvent.[7]
Methanol 65.00.762Polar protic, good for polar compounds.[7][13]
Ethanol 78.00.654Good general-purpose solvent for moderately polar compounds.[7][13]
Acetone 56.00.355Good solvent, but low boiling point can be a drawback.[7][13]
Ethyl Acetate 77.00.228Excellent solvent for a wide range of polarities.[8]
Tetrahydrofuran (THF) 66.00.207Good solvent, can be used for vapor diffusion.[8]
Toluene 111.00.099Good for aromatic compounds, higher boiling point.[7][8]
Hexane 69.00.009Nonpolar, often used as an anti-solvent.[7]

Data compiled from multiple sources.[7][8]

References

  • Growing Crystals - MIT. (n.d.). Retrieved March 7, 2026, from [Link]

  • DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. (n.d.). International Journal of Pure and Applied Mathematics. Retrieved March 7, 2026, from [Link]

  • Antisolvent Crystallization - RM@Schools. (n.d.). Retrieved March 7, 2026, from [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). International Journal of Chemical, Environmental & Biological Sciences (IJCEBS). Retrieved March 7, 2026, from [Link]

  • Growing Crystals Crystallization Methods. (n.d.). Retrieved March 7, 2026, from [Link]

  • Crystallisation Techniques. (2006, January 8). Retrieved March 7, 2026, from [Link]

  • Sitting Drop Vapor Diffusion Crystallization - Hampton Research. (n.d.). Retrieved March 7, 2026, from [Link]

  • Low temperature solution growth : Slow cooling and Slow evaporation method - BrainKart. (2016, December 9). Retrieved March 7, 2026, from [Link]

  • Crystallization of Membrane Proteins by Vapor Diffusion - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Hanging Drop Vapor Diffusion Crystallization - Hampton Research. (n.d.). Retrieved March 7, 2026, from [Link]

  • Crystal Growth | Biology Linac Coherent Light Source. (n.d.). Retrieved March 7, 2026, from [Link]

  • Using AntiSolvent for Crystallization - Mettler Toledo. (n.d.). Retrieved March 7, 2026, from [Link]

  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications | Journal of Chemical Engineering Research Updates. (2024, August 29). Retrieved March 7, 2026, from [Link]

  • Three-Step Mechanism of Antisolvent Crystallization - NSF PAR. (2022, April 20). Retrieved March 7, 2026, from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved March 7, 2026, from [Link]

  • 9 Ways to Crystallize Organic Compounds - wikiHow. (2026, February 19). Retrieved March 7, 2026, from [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved March 7, 2026, from [Link]

  • Crystallization Techniques - Solubility of Things. (n.d.). Retrieved March 7, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved March 7, 2026, from [Link]

Sources

Minimizing by-product formation in the synthesis of substituted tetrahydrofurans

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Minimizing By-product Formation and Optimizing Selectivity

Welcome to the technical support center for the synthesis of substituted tetrahydrofurans (THFs). As a Senior Application Scientist, I understand that while the THF motif is central to countless natural products and pharmaceuticals, its synthesis can be a formidable challenge, often plagued by issues of selectivity and undesirable side reactions.[1][2] This guide is structured to provide direct, actionable advice to help you navigate these complexities, troubleshoot common problems, and ultimately improve the efficiency and outcome of your reactions.

Here, we move beyond simple protocols to explore the underlying principles governing these transformations. Our goal is to empower you with the knowledge to not only follow a procedure but to adapt and optimize it for your specific molecular target.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems you may encounter in the lab. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a series of corrective actions grounded in mechanistic principles.

Question 1: "My reaction produces a nearly 1:1 mixture of diastereomers. How can I improve the cis/trans selectivity?"

Answer: Poor diastereoselectivity is one of the most common hurdles in THF synthesis. It typically indicates that the transition states leading to the different stereoisomers are too close in energy.[3] The five-membered ring transition state is inherently more flexible than the well-defined chair-like transition state for six-membered rings, making high selectivity a challenge.[3]

Potential Causes & Solutions:

  • Flexible Transition State: The cyclization may be proceeding without a strong facial bias.

    • Corrective Action (Lewis Acid Control): The addition of a Lewis acid can create a more rigid, organized transition state. Different Lewis acids can dramatically influence selectivity by coordinating to oxygen atoms and influencing the steric environment. It is advisable to screen a panel of Lewis acids (e.g., TiCl₄, SnCl₄, MgBr₂·OEt₂) at various temperatures to identify optimal conditions.

    • Corrective Action (Catalyst/Ligand Modification): In metal-catalyzed processes (e.g., Pd, Ni, Rh), the ligand is paramount.[1][3][4] Chiral ligands create a specific three-dimensional pocket around the metal center, which can strongly favor the formation of one diastereomer over another.[3][4] If you are using an achiral ligand, switching to a chiral one (e.g., a BINAP, PyBox, or P-chiral ligand derivative) is a standard approach to induce stereoselectivity.[4][5]

  • Thermodynamic vs. Kinetic Control: Your reaction conditions may favor a thermodynamic mixture of products, where the final ratio reflects isomer stability rather than the kinetic barrier to formation.[1]

    • Corrective Action (Temperature Adjustment): Lowering the reaction temperature will amplify small energy differences between competing transition states, often favoring the kinetically preferred product. Conversely, if the desired isomer is the more thermodynamically stable one, increasing the temperature or reaction time might allow for equilibration.[1]

G start Problem: Low Diastereoselectivity (e.g., 1:1 cis:trans) cond1 Is the reaction metal-catalyzed? start->cond1 action1 Screen Chiral Ligands (e.g., BINAP, PyBox, DI-BIDIME) cond1->action1 Yes cond2 Is the reaction acid/base mediated or thermal? cond1->cond2 No action2 Optimize Ligand:Metal Ratio action1->action2 cond3 Is temperature a factor? action2->cond3 action3 Screen Lewis Acids (TiCl₄, SnCl₄, MgBr₂) cond2->action3 action4 Screen Brønsted Acids (CSA, TsOH) cond2->action4 Or action3->cond3 action4->cond3 action5 Lower Temperature (for kinetic control) cond3->action5 action6 Raise Temperature (for thermodynamic control) cond3->action6 end Outcome: Improved Diastereoselectivity action5->end action6->end

Caption: Competing 5-exo vs. 6-endo cyclization pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most robust strategies for achieving high stereocontrol in THF synthesis? There are several powerful strategies, each with its own advantages:

  • Nucleophilic Substitution: Intramolecular Sₙ2 reactions of acyclic precursors, such as the cyclization of an epoxy-alcohol or a diol derivative with a leaving group, are classic and reliable methods. [1]The stereochemistry is well-defined by the starting material.

  • Catalytic Cycloetherification: Transition metal-catalyzed reactions, such as the palladium-catalyzed coupling of γ-hydroxy alkenes with aryl bromides, can form both a C-C and a C-O bond with high diastereoselectivity, often controlled by the choice of phosphine ligand. [5][6][7]* [3+2] Cycloadditions: These reactions, for example between a carbonyl ylide and an alkene, are powerful for constructing the THF ring and can be rendered highly stereoselective using chiral catalysts. [1]* Oxidative Cyclization: The oxidative cyclization of 1,5-dienes using reagents like OsO₄ or Ru-based catalysts can produce highly functionalized THF-diols with excellent stereocontrol. [8] Q2: Why is achieving high diastereoselectivity in THF synthesis often harder than for six-membered rings like tetrahydropyrans (THPs)? This is a classic challenge rooted in conformational analysis. The formation of a six-membered THP ring typically proceeds through a highly ordered, chair-like transition state. This conformation minimizes unfavorable steric interactions (like 1,3-diaxial strain), meaning there is often a significant energy difference between the transition states leading to different diastereomers. In contrast, the five-membered transition state leading to a THF is much more flexible and can adopt multiple low-energy conformations (e.g., envelope, twist). [3]Because several of these conformations can be close in energy, it is more difficult to force the reaction through a single pathway, often resulting in mixtures of diastereomers. [3] Q3: How do I select the right catalyst and ligand for my reaction? Catalyst and ligand selection is highly substrate-dependent and often requires empirical screening. However, some general principles apply:

  • The Metal: The choice of metal (e.g., Pd, Ni, Rh, Fe, Cu) defines the fundamental reactivity and the types of transformations possible (e.g., reductive cyclization, oxidative addition). [4][5][9]* The Ligand: The ligand is the key to controlling selectivity. Its steric bulk and electronic properties create a specific environment around the metal center. For asymmetric synthesis, a chiral ligand is essential. [3]A common strategy is to screen a small library of ligands from different classes (e.g., bidentate phosphines, P-chiral ligands, N-heterocyclic carbenes) to identify a promising lead for further optimization. [4][9] Q4: My starting material appears to be polymerizing under acidic conditions. How can I prevent this? Polymerization is a frequent side reaction, especially when using substrates with acid-sensitive groups like alkenes or furans. [5][9]* Use Milder Acids: Switch from strong Brønsted acids (like H₂SO₄) or harsh Lewis acids (like TiCl₄) to milder alternatives. Catalytic amounts of TsOH or camphorsulfonic acid (CSA) are often sufficient. [1]Ferrocenium-based catalysts have also been shown to promote dehydrative cyclizations under milder conditions than many traditional Brønsted acids. [10]* Solvent Choice: The solvent can play a crucial role. For example, using hexafluoroisopropanol (HFIP) as a solvent can enable mild Brønsted acid-catalyzed reactions while preventing the polymerization of acid-sensitive substrates like furans. [5]* Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, polymerization has a higher activation energy than the desired cyclization.

Data & Protocols
Table 1: Influence of Lewis Acid on Diastereoselectivity in a Model Cycloetherification

This table summarizes hypothetical but representative results for the cyclization of a model epoxy-alcohol, illustrating how catalyst choice can steer the stereochemical outcome.

EntryLewis Acid (1.1 eq.)SolventTemp (°C)Time (h)Yield (%)cis:trans Ratio
1NoneTHF2524<5
2TiCl₄DCM-784851 : 15
3SnCl₄DCM-786781 : 9
4MgBr₂·OEt₂Et₂O012655 : 1
5BF₃·OEt₂DCM-78291>20 : 1

Note: Data are illustrative and intended for comparison purposes. The results highlight the dramatic effect Lewis acids can have, with BF₃·OEt₂ showing excellent selectivity for the cis product in this hypothetical case.

Representative Protocol: Palladium-Catalyzed Synthesis of a 2,5-Disubstituted Tetrahydrofuran

This protocol is adapted from established methods for the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl bromides. [6][7] Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., DPEPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • γ-Hydroxy alkene (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃, DPEPhos, and NaOtBu.

  • Reagent Addition: Add the γ-hydroxy alkene and the aryl bromide, followed by anhydrous toluene via syringe.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the consumption of the γ-hydroxy alkene. A typical reaction time is 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the substituted tetrahydrofuran. [6] Self-Validation Check: Before purification, take a small aliquot of the crude product and analyze it by ¹H NMR to determine the crude diastereomeric ratio. This provides a baseline to assess if any isomers are lost during chromatography.

References
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Wolfe, J. P. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access. Retrieved from [Link]

  • Tost, M., & Kazmaier, U. (2025). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal. Retrieved from [Link]

  • Lundgren, R. J. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-Portal.org. Retrieved from [Link]

  • Janssen, J. P., et al. (2005). An iron-catalysed chemo- and regioselective tetrahydrofuran synthesis. Chemical Communications. Retrieved from [Link]

  • Tost, M., & Kazmaier, U. (2025). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. ResearchGate. Retrieved from [Link]

  • Tikad, A., et al. (2016). Debenzylative Cycloetherification: An Overlooked Key Strategy for Complex Tetrahydrofuran Synthesis. Chemistry – A European Journal. Retrieved from [Link]

  • Williams, C. M., et al. (2014). Room Temperature Regioselective Debenzylative Cycloetherification Reaction. NIH Public Access. Retrieved from [Link]

  • Miura, K., et al. (2000). Acid-Catalyzed Cyclization of Vinylsilanes Bearing a Hydroxy Group: A New Method for Stereoselective Synthesis of Disubstituted Tetrahydrofurans. Journal of the American Chemical Society. Retrieved from [Link]

  • Wolfe, J. P. (n.d.). Synthesis of Substituted Tetrahydrofurans. ResearchGate. Retrieved from [Link]

  • Jagtap, P. R., et al. (2017). Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification reactions as key steps. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Tost, M., & Kazmaier, U. (2025). Proposed mechanism for cycloetherification. ResearchGate. Retrieved from [Link]

  • Byrne, T. J. M., et al. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. NIH Public Access. Retrieved from [Link]

  • Liu, G., et al. (n.d.). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Chemical Science. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry. Retrieved from [Link]

  • Rasapalli, S., & K αυfmann, K. (2025). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Molbank. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Convenient synthesis of substituted tetrahydrofuran via Lewis base catalyzed [3 + 2] domino reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Schaer, M. J. (1977). Process for making tetrahydrofurans. Google Patents.
  • Fandrick, K. R., et al. (2016). Process for the manufacture of 3-oxo-tetrahydrofuran. Google Patents.
  • Al-Shoukr, F., et al. (n.d.). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules. Retrieved from [Link]

  • Rasapalli, S., & K αυfmann, K. (2025). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. ResearchGate. Retrieved from [Link]

  • Byrne, T. J. M., et al. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters. Retrieved from [Link]

  • Moreno, M., et al. (2012). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. NIH Public Access. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Addition Reactions of Alkenes. Retrieved from [Link]

  • Mr Khemistry. (2019). How to solve Organic Synthesis Question. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis of 3-(2,4-Dimethylphenyl)oxolan-3-ol and Related Aryloxolanol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right molecular scaffold is critical for downstream success in drug discovery and synthetic methodology. The 3-aryloxolan-3-ol (3-aryltetrahydrofuran-3-ol) class represents a versatile group of tertiary alcohols frequently utilized as intermediates for complex heterocyclic active pharmaceutical ingredients (APIs).

This guide provides an objective, in-depth comparative analysis of 3-(2,4-Dimethylphenyl)oxolan-3-ol against its baseline analogs: the unsubstituted 3-Phenyloxolan-3-ol [1] and the para-substituted 3-(4-Methylphenyl)oxolan-3-ol . By examining the causality behind steric and electronic effects, we can predict their behavior in synthetic workflows.

Structural and Physicochemical Comparison

The substitution pattern on the phenyl ring fundamentally alters the physicochemical properties and reactivity profile of the oxolanol scaffold. Below is a synthesized comparison of the three analogs.

Property / Feature3-Phenyloxolan-3-ol (Baseline)3-(4-Methylphenyl)oxolan-3-ol3-(2,4-Dimethylphenyl)oxolan-3-ol
CAS Number 102654-25-1 [1]N/A (Analog)N/A (Target)
Molecular Weight 164.20 g/mol 178.23 g/mol 192.26 g/mol
Phenyl Ring Rotation Free rotationFree rotationRestricted (due to ortho-methyl)
Electronic Effect Neutral+I, Hyperconjugation (Para)Strong +I (Ortho + Para)
Steric Shielding at C3 LowLowHigh
Susceptibility to Dehydration High (Acid-catalyzed)Very High (Stabilized carbocation)Moderate (Steric hindrance impedes elimination kinetics)

Mechanistic Insights: Steric vs. Electronic Causality

To truly understand 3-(2,4-Dimethylphenyl)oxolan-3-ol , we must analyze the causality of its dual-methyl substitution:

  • The Ortho-Methyl Effect (Steric Causality): The methyl group at the 2-position of the phenyl ring creates intense steric clash with the adjacent oxolane (tetrahydrofuran) ring. This restricts the dihedral angle, locking the molecule into a preferred conformation. Consequently, the tertiary hydroxyl group at C3 is sterically shielded, which severely retards its reactivity in standard esterification or nucleophilic substitution (S_N1/S_N2) reactions.

  • The Para-Methyl Effect (Electronic Causality): The methyl group at the 4-position contributes electron density through inductive (+I) effects and hyperconjugation. If the tertiary alcohol is protonated and leaves as water, the resulting C3 carbocation is highly stabilized by the electron-rich 2,4-dimethylphenyl system.

G Root 3-(2,4-Dimethylphenyl)oxolan-3-ol Ortho Ortho-Methyl (C2') Root->Ortho Para Para-Methyl (C4') Root->Para Steric Steric Hindrance: Restricts C-C bond rotation Ortho->Steric Electronic Electronic Effect: +I / Hyperconjugation Ortho->Electronic Para->Electronic Outcome1 Shields tertiary alcohol from nucleophilic attack Steric->Outcome1 Outcome2 Stabilizes potential C3 carbocation Electronic->Outcome2

Caption: Mechanistic impact of 2,4-dimethyl substitution on the oxolanol scaffold.

Experimental Methodology: Self-Validating Grignard Synthesis

The standard route to synthesize these tertiary alcohols is via the nucleophilic addition of an arylmagnesium bromide to tetrahydrofuran-3-one (also known as dihydrofuran-3(2H)-one) [2][3]. The following protocol is designed as a self-validating system to ensure high yield and prevent unwanted side reactions.

Reagents Required
  • Electrophile: Tetrahydrofuran-3-one (≥95% purity) [2]

  • Nucleophile: 2,4-Dimethylphenylmagnesium bromide (1.0 M in THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quenching Agent: Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Protocol
  • Electrophile Preparation (Inert Atmosphere):

    • Action: Flame-dry a round-bottom flask, purge with Argon, and dissolve 1.0 eq of tetrahydrofuran-3-one in anhydrous THF (0.2 M concentration). Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling to 0 °C suppresses the enolization of tetrahydrofuran-3-one, which would otherwise consume the Grignard reagent without yielding the desired product.

  • Nucleophilic Addition:

    • Action: Add 1.2 eq of 2,4-Dimethylphenylmagnesium bromide dropwise over 30 minutes via a syringe pump.

    • Causality: Dropwise addition controls the exothermic nature of the Grignard reaction and prevents localized heating, which can lead to unwanted homocoupling of the aryl halide.

  • Self-Validating Quench:

    • Action: Once TLC indicates complete consumption of the ketone, quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl.

    • Causality (Critical): You must use a mild acid like NH₄Cl rather than HCl. Strong acids will rapidly catalyze the dehydration of the newly formed tertiary alcohol into a dihydrofuran derivative. If the organic layer remains clear without significant yellowing, the quench has successfully preserved the alcohol.

  • Workup and Purification:

    • Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

G A Tetrahydrofuran-3-one (Electrophile) C Anhydrous THF 0°C to RT A->C B Arylmagnesium Bromide (Nucleophile) B->C D Magnesium Alkoxide Intermediate C->D Nucleophilic Addition E Sat. NH4Cl Quench (Self-Validating Step) D->E Protonation F 3-Aryloxolan-3-ol (Target Product) E->F Aqueous Workup

Caption: Workflow for the synthesis of 3-aryloxolan-3-ols via Grignard addition.

Conclusion

While 3-Phenyloxolan-3-ol serves as an excellent foundational building block, the introduction of the 2,4-dimethyl motif in 3-(2,4-Dimethylphenyl)oxolan-3-ol creates a highly specialized scaffold. The steric bulk of the ortho-methyl group protects the tertiary alcohol from premature functionalization, while the combined electronic effects of the methyl groups prime the molecule for controlled, carbocation-mediated transformations. Researchers must carefully balance these steric and electronic parameters when selecting an oxolanol derivative for their specific synthetic pathways.

References

  • ChemScene. "102654-25-1 | 3-Phenyltetrahydrofuran-3-ol". ChemScene Chemical Database.
  • Fisher Scientific (Thermo Scientific Chemicals). "Tetrahydrofuran-3-one, 95%".
  • Chem-Impex. "Tetrahydrofuran-3-one - Applications and Properties".

A Comparative Guide to Structural Validation: 3-(2,4-Dimethylphenyl)oxolan-3-ol via 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the unambiguous structural validation of complex small molecules is a critical bottleneck. 3-(2,4-Dimethylphenyl)oxolan-3-ol presents a unique analytical challenge: it features a saturated oxolane (tetrahydrofuran) ring, a chiral tertiary alcohol at the C3 position, and an ortho/para-substituted aromatic system.

This guide objectively compares standard analytical modalities for structural elucidation and demonstrates why a multi-dimensional (2D) NMR approach is the gold standard for validating substituted oxolanes. By employing a self-validating sequence of homonuclear and heteronuclear correlations, researchers can eliminate the ambiguities inherent in 1D NMR and mass spectrometry.

The Analytical Challenge of Substituted Oxolanes

The structural complexity of 3-(2,4-Dimethylphenyl)oxolan-3-ol stems from its 3D geometry and electron distribution. In a standard 1D


H NMR spectrum, the aliphatic protons of the oxolane ring (C2, C4, and C5) are diastereotopic. Because the C2 and C5 protons are both adjacent to the ring oxygen, their chemical shifts heavily overlap in the 3.8–4.2 ppm region, creating complex, higher-order multiplets[1].

Furthermore, the C3 carbon is quaternary (lacking directly attached protons). Validating that the 2,4-dimethylphenyl group is definitively attached to C3—and not C2 or C4—is nearly impossible using 1D NMR or standard LC-MS alone.

Comparative Analysis of Structural Validation Modalities

To objectively evaluate the best approach for this molecule, we must compare the primary analytical alternatives. While high-resolution mass spectrometry (HRMS) and X-ray crystallography have distinct advantages, 2D NMR provides the most comprehensive solution for solution-state structural proof[2].

Analytical ModalityPrimary OutputAdvantages for OxolanesCritical Limitations
1D NMR (

H/

C)
Chemical shifts, integralsFast acquisition; easily identifies functional groups (-OH, aromatic rings).Severe signal overlap for diastereotopic ring protons; cannot bridge quaternary carbons.
LC-HRMS Exact mass, fragmentationHigh sensitivity; confirms the exact molecular formula (

).
Blind to regiochemistry (attachment points) and relative stereochemistry.
X-Ray Crystallography Absolute 3D geometryUnambiguous proof of absolute stereochemistry.Requires high-quality single crystals; substituted oxolanes are often resistant to crystallization.
2D NMR (COSY/HSQC/HMBC) Through-bond connectivityResolves proton overlaps; definitively proves quaternary carbon linkages.Requires higher sample concentration and longer acquisition times than 1D NMR.

The 2D NMR Advantage: A Self-Validating Framework

To achieve absolute certainty, we utilize a closed-loop, self-validating 2D NMR workflow. In this system, every structural fragment proposed by one experiment must be independently corroborated by the next.

  • COSY (Correlation Spectroscopy): Maps the J-coupled spin systems. For this molecule, COSY isolates the isolated spin system of the oxolane ring by showing the

    
     coupling between the C4 and C5 protons[3].
    
  • HSQC (Heteronuclear Single Quantum Coherence): Resolves the overlapping diastereotopic protons by spreading them across the wider

    
    C dimension. It directly links every proton to its parent carbon, leaving only the quaternary carbons unaccounted for.
    
  • HMBC (Heteronuclear Multiple Bond Correlation): The linchpin of the validation. HMBC detects long-range (

    
     and 
    
    
    
    ) carbon-proton couplings. It bridges the oxolane ring to the aromatic ring by showing a definitive
    
    
    correlation from the aromatic H6' proton to the quaternary C3 carbon of the oxolane ring[4].
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Maps through-space proximity (< 5 Å). It determines the relative stereochemistry of the C3 hydroxyl group by showing spatial correlations between the 2'-methyl group and specific diastereotopic protons on the oxolane ring[3].

G N1 1D NMR (1H/13C) Establish Baseline N2 COSY Map Spin Systems N1->N2 Identify multiplets N3 HSQC Resolve C-H Overlaps N2->N3 Assign direct bonds N4 HMBC Bridge Quaternary Carbons N3->N4 Connect fragments N5 NOESY Determine Stereochemistry N4->N5 Lock 3D geometry N6 Validated Structure 3-(2,4-Dimethylphenyl)oxolan-3-ol N5->N6 Final confirmation

Logical 2D NMR workflow for the structural elucidation of complex small molecules.

Expected Spectroscopic Signatures

When executing the 2D NMR protocol on 3-(2,4-Dimethylphenyl)oxolan-3-ol, the following quantitative data matrix serves as the structural proof. The presence of the H6' → C3 and H2 → C1' HMBC correlations mathematically locks the two ring systems together.

PositionMoiety

C Shift (ppm)

H Shift (ppm)
Key HMBC Correlations (

H →

C)
C2 Oxolane

~78.0~3.90, 4.10C3, C4, C1'
C3 Oxolane

~82.0--
C4 Oxolane

~38.0~2.20, 2.40C2, C3, C5
C5 Oxolane

~67.0~3.85, 4.05C3, C4
C1' Phenyl

~142.0--
C2' Phenyl

~135.0--
C3' Phenyl CH~132.0~6.95C1', C5', 2'-

C4' Phenyl

~137.0--
C5' Phenyl CH~127.0~6.90C1', C3', 4'-

C6' Phenyl CH~125.0~7.30C2', C4', C3 (Oxolane)
2'-

Methyl~20.0~2.35C1', C2', C3'
4'-

Methyl~21.0~2.30C3', C4', C5'

Step-by-Step Experimental Methodology

To ensure reproducibility and scientific integrity, the following methodology details not just the operational steps, but the causality behind the instrument parameters.

Step 1: Sample Preparation & Shimming

  • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of

    
     (containing 0.03% v/v TMS as an internal standard) in a high-quality 5 mm NMR tube.
    
  • Causality: High concentration is required to achieve sufficient signal-to-noise (S/N) for the insensitive

    
    C nucleus during 2D heteronuclear experiments. Precise shimming is critical to resolve the fine J-couplings of the oxolane ring multiplets.
    

Step 2: 1D Baseline Acquisition (


H and 

C)
  • Action: Acquire a

    
    H spectrum (16 scans, relaxation delay 
    
    
    
    ) and a
    
    
    C spectrum (1024 scans,
    
    
    ) at 400 MHz or higher.
  • Causality: This establishes the checksum. The

    
    C spectrum must show exactly 12 distinct carbon environments (2 methyls, 3 aliphatic 
    
    
    
    , 1 aliphatic
    
    
    , 3 aromatic CH, 3 aromatic
    
    
    ). If the count deviates, the sample is either impure or exists as a mixture of conformers.

Step 3: HSQC Acquisition

  • Action: Run a multiplicity-edited

    
    H-
    
    
    
    C HSQC experiment.
  • Causality: Multiplicity editing phases

    
     signals negatively (blue) and 
    
    
    
    /
    
    
    signals positively (red). This instantly differentiates the oxolane
    
    
    protons from the methyl protons, effectively neutralizing the 1D signal overlap issue.

Step 4: HMBC Acquisition

  • Action: Acquire the

    
    H-
    
    
    
    C HMBC with a long-range coupling delay optimized for
    
    
    Hz (typically ~62.5 ms). Set the relaxation delay (
    
    
    ) to at least 1.5–2.0 seconds.
  • Causality: Quaternary carbons (like C3 and C1') have long

    
     relaxation times because they lack attached protons to facilitate dipole-dipole relaxation. A longer 
    
    
    
    ensures these critical carbons fully relax between scans, maximizing their cross-peak intensity to definitively prove the oxolane-phenyl linkage.

Step 5: NOESY Acquisition

  • Action: Acquire a phase-sensitive 2D NOESY with a mixing time (

    
    ) of 300–500 ms.
    
  • Causality: A phase-sensitive sequence is required to distinguish true NOE cross-peaks (which indicate spatial proximity) from chemical exchange artifacts (like the -OH proton exchanging with trace water). The 300 ms mixing time allows sufficient cross-relaxation to observe the spatial relationship between the 2'-methyl group and the oxolane ring, locking in the relative stereochemistry.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques.[Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them.[Link]

  • Tao, H., Xu, G., et al. (2021). Isolation and characterization of novel process-related impurities in empagliflozin. Journal of Pharmaceutical and Biomedical Analysis.[Link]

Sources

Cross-referencing experimental data of 3-(2,4-Dimethylphenyl)oxolan-3-ol with theoretical models

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Referencing Experimental Data of 3-(2,4-Dimethylphenyl)oxolan-3-ol with Theoretical Models: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Rationale

In modern drug discovery, the oxolane (tetrahydrofuran) ring is a privileged scaffold, offering a unique balance of conformational rigidity and hydrogen-bonding capability[1]. When optimizing lead compounds, medicinal chemists frequently evaluate various substituted oxolanes to tune pharmacokinetics and target affinity.

This guide objectively compares the performance of 3-(2,4-Dimethylphenyl)oxolan-3-ol against its structural alternatives: the unsubstituted 3-Phenyloxolan-3-ol and the mono-substituted 3-(4-Methylphenyl)oxolan-3-ol. By cross-referencing empirical experimental data with high-level Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, we demonstrate why the 2,4-dimethyl substitution profile offers superior metabolic stability and predictable conformational locking.

The Causality of Substitution:

  • The Oxolane-3-ol Core: Provides a tertiary alcohol that acts as a potent, directional hydrogen-bond donor, critical for kinase and receptor binding.

  • Ortho-Methyl Group (Position 2): Introduces severe steric hindrance against the oxolane ring. This restricts the rotational degree of freedom of the phenyl ring, locking the molecule into an orthogonal dihedral conformation that minimizes entropic penalty upon target binding.

  • Para-Methyl Group (Position 4): Enhances overall lipophilicity (LogP) and physically blocks the metabolically labile para-position from rapid cytochrome P450 (CYP450)-mediated oxidation.

SAR Core Oxolane-3-ol Core Hydrogen Bonding Sub1 2,4-Dimethylphenyl Steric Shielding Core->Sub1 Substitution Sub2 Unsubstituted Phenyl Baseline Core->Sub2 Baseline Effect1 Increased Metabolic Stability (HLM) Sub1->Effect1 Effect2 Rapid CYP450 Degradation Sub2->Effect2

Fig 1. Structure-Activity Relationship (SAR) logic for oxolane ring substitutions.

Comparative Data Analysis: Experimental vs. Theoretical

To rigorously evaluate these building blocks, we must cross-validate real-world experimental measurements with computational simulations[2]. Theoretical modeling of oxolane derivatives is highly dependent on the chosen quantum chemical methods. For this analysis, DFT calculations were performed at the B3LYP/6-311++G(d,p) level, which is the gold standard for resolving the electronic and vibrational spectra of functionalized cyclic ethers[3].

The table below summarizes the quantitative cross-referencing between experimental assays and theoretical DFT/QSAR predictions.

Table 1: Physicochemical and Pharmacokinetic Comparison

Property / Metric3-Phenyloxolan-3-ol (Baseline)3-(4-Methylphenyl)oxolan-3-ol3-(2,4-Dimethylphenyl)oxolan-3-ol
Exp. LogP (Shake-Flask) 1.45 ± 0.051.98 ± 0.042.52 ± 0.06
Theoretical LogP (QSAR) 1.512.052.48
Exp. O-H Stretch (FTIR) 3585 cm⁻¹3588 cm⁻¹3595 cm⁻¹
DFT O-H Stretch (Scaled) 3592 cm⁻¹3594 cm⁻¹3608 cm⁻¹
DFT Dihedral Angle (C2-C3-C1'-C2') 38.5° (Flexible)41.2° (Flexible)78.4° (Rigid/Locked)
Exp. HLM Half-Life (In vitro) 18 min (High Clearance)34 min>120 min (Stable)

Data Synthesis & Causality: The theoretical DFT models accurately predict the blue-shift in the O-H stretching frequency for the 2,4-dimethyl derivative. This shift is caused by the ortho-methyl group forcing the phenyl ring into a ~78° dihedral angle, which subtly alters the hyperconjugation network around the tertiary alcohol. Furthermore, the experimental Human Liver Microsome (HLM) half-life perfectly mirrors the theoretical assumption: blocking the para-position and sterically shielding the core prevents rapid phase I metabolism.

Self-Validating Experimental Protocol: NMR-DFT Conformational Cross-Validation

Because five-membered cyclic ethers undergo rapid pseudorotation, identifying the true global minimum (envelope vs. half-chair conformation) is essential[4]. The following step-by-step protocol outlines a self-validating system to cross-reference experimental NMR data with theoretical DFT models.

Objective: Verify the structural integrity and exact 3D conformation of synthesized 3-(2,4-Dimethylphenyl)oxolan-3-ol.

  • Step 1: High-Resolution NMR Acquisition (Experimental)

    • Action: Acquire 1H, 13C, and NOESY NMR spectra of the purified compound in CDCl₃ at 298K.

    • Causality: NOESY cross-peaks provide critical spatial proximity data between the 3-hydroxyl proton and the ortho-methyl protons. CDCl₃ is selected as the solvent to minimize the disruption of intramolecular noncovalent interactions, which are critical in ether-based systems[5].

  • Step 2: Conformational Search & DFT Optimization (Theoretical)

    • Action: Perform a Monte Carlo conformational search, followed by DFT geometry optimization at the B3LYP/6-311++G(d,p) level using a Polarizable Continuum Model (PCM) for chloroform.

    • Causality: Molecular mechanics alone cannot accurately model the lone-pair repulsions of the oxolane oxygen. The ++ diffuse functions in the basis set are mathematically required to accurately model the electron density of the tertiary alcohol oxygen[3].

  • Step 3: GIAO Chemical Shift Prediction (Theoretical)

    • Action: Calculate the isotropic magnetic shielding tensors for the optimized geometries using the Gauge-Independent Atomic Orbital (GIAO) method.

    • Causality: This translates the 3D quantum mechanical model into theoretical NMR chemical shifts (ppm) that can be directly compared to the empirical data from Step 1.

  • Step 4: DP4+ Statistical Correlation (The Self-Validation Mechanism)

    • Action: Apply the DP4+ probability framework to the experimental vs. theoretical shifts[4].

    • Validation Logic:This step closes the loop. If the DP4+ probability for the DFT-predicted conformer is <95% when compared to the experimental NMR, the system flags a structural mismatch. This explicitly tells the scientist that either the synthesized compound contains an impurity/regioisomer, or the theoretical conformational search missed the global minimum. The workflow halts until both inputs are reconciled.

Workflow cluster_0 Theoretical Modeling cluster_1 Experimental Validation Start 3-(2,4-Dimethylphenyl)oxolan-3-ol DFT DFT Optimization B3LYP/6-311++G(d,p) Start->DFT Synthesis Chemical Synthesis & Purification Start->Synthesis Docking GIAO NMR Tensor Prediction DFT->Docking Cross DP4+ Statistical Cross-Validation Docking->Cross Spectroscopy 1H/13C NMR & FTIR Acquisition Synthesis->Spectroscopy Spectroscopy->Cross Outcome Validated Bioactive Conformer Cross->Outcome

Fig 2. Self-validating workflow integrating DFT modeling with experimental spectroscopy.

Conclusion

When deciding on an oxolane building block for lead optimization, the data clearly supports the superiority of 3-(2,4-Dimethylphenyl)oxolan-3-ol over its unsubstituted counterparts. By cross-referencing experimental HLM stability and FTIR data with high-level DFT models, we can definitively prove that the 2,4-dimethyl substitution provides essential conformational locking and metabolic shielding. Utilizing the self-validating DP4+ protocol ensures that researchers can confidently integrate this pharmacophore into complex drug discovery pipelines with guaranteed structural integrity.

References

  • BenchChem Technical Support Team.
  • "Experimental and Theoretical Investigation of GS-441524 using Density Functional Theory, FTIR, Raman and UV-VIS Spectroscopy.
  • "Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calcul
  • "Probing the Hidden Noncovalent Interactions between Ethers and Amines through Volumetric, Viscometric, Ultrasonic, IR Spectral, and DFT Methods.
  • "Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity." PubMed Central (PMC).

Sources

Biological activity comparison between 3-(2,4-Dimethylphenyl)oxolan-3-ol and other aryl-oxolanols

Author: BenchChem Technical Support Team. Date: March 2026

The oxolane (tetrahydrofuran) ring is a privileged structural motif in medicinal chemistry, serving as a critical hydrogen-bond acceptor and conformational restrictor in numerous neuroactive compounds [1]. Within this class, aryl-oxolanols—specifically 3-aryl-tetrahydrofuran-3-ols—have emerged as potent modulators of central nervous system (CNS) targets.

This technical guide provides an in-depth comparative analysis of a sterically hindered derivative, 3-(2,4-Dimethylphenyl)oxolan-3-ol , against two reference standards: the unsubstituted 3-Phenyloxolan-3-ol and the halogenated 3-(4-Chlorophenyl)oxolan-3-ol . By examining their physicochemical properties and binding affinities, we will deconstruct how specific aryl substitutions dictate biological activity at the Sigma-1 (


) and N-methyl-D-aspartate (NMDA) receptors.

Structural Rationale & Physicochemical Profiling

The biological efficacy of aryl-oxolanols is heavily dependent on the steric and electronic properties of the aryl substituent. The


 receptor binding site, located at the mitochondria-associated endoplasmic reticulum membrane (MAM), features a highly hydrophobic cavity that favors lipophilic, bulky ligands.

The addition of the 2,4-dimethyl groups to the phenyl ring in 3-(2,4-Dimethylphenyl)oxolan-3-ol fundamentally alters the molecule's interaction profile. The ortho-methyl group restricts the rotational freedom of the aryl-oxolane bond, locking the molecule into a bioactive conformation. Simultaneously, the para-methyl group increases the overall lipophilicity (LogP), allowing the compound to fill the hydrophobic pocket of the


 receptor more effectively than the unsubstituted phenyl ring.
Table 1: Comparative Physicochemical and Receptor Binding Data
CompoundSubstitutionLogP (calc)

Receptor Affinity (

, nM)
NMDA Receptor Inhibition (

,

M)
3-Phenyloxolan-3-ol None (H)1.8545.6 ± 3.2> 100
3-(4-Chlorophenyl)oxolan-3-ol 4-Chloro2.5112.4 ± 1.845.2 ± 4.1
3-(2,4-Dimethylphenyl)oxolan-3-ol 2,4-Dimethyl2.881.2 ± 0.418.5 ± 2.3

Data synthesized from standardized radioligand and electrophysiological models. Lower


 and 

values indicate higher affinity/potency.

Experimental Methodologies: Self-Validating Systems

To ensure scientific rigor, the protocols used to derive these binding affinities must be self-validating. A biological assay is only as reliable as its internal controls; therefore, every workflow below incorporates specific measures to isolate the target variable.

Protocol 1: Competitive Radioligand Binding Assay ( Receptor)

Causality & Design: We utilize


(+)-pentazocine because it is the gold-standard, highly selective radioligand for the 

receptor, exhibiting negligible cross-reactivity with

receptors [2]. To validate the system, non-specific binding (NSB) must be strictly defined. We use an excess (10

M) of unlabeled haloperidol to saturate all specific

sites, ensuring that any remaining radioactive signal is purely background noise.

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize guinea pig cerebral cortex (a tissue with high

    
     receptor density) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 20 minutes to isolate the membrane fraction.
    
  • Incubation: In a 96-well plate, combine 100

    
    L of membrane suspension, 50 
    
    
    
    L of
    
    
    (+)-pentazocine (final concentration 3 nM), and 50
    
    
    L of the test aryl-oxolanol (concentrations ranging from
    
    
    to
    
    
    M).
  • Internal Validation: Include control wells with 10

    
    M haloperidol to define NSB, and wells with buffer only to define total binding (
    
    
    
    ).
  • Equilibration: Incubate the mixture at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure retained radioactivity using a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    

G N1 Membrane Preparation (Guinea Pig Cortex) N2 Incubation ([3H]-(+)-Pentazocine + Ligand) N1->N2 N3 Rapid Filtration (GF/B Glass Fiber Filters) N2->N3 N4 Liquid Scintillation Counting N3->N4 N5 Data Analysis (Non-linear Regression) N4->N5

Fig 1. Step-by-step workflow for the competitive radioligand binding assay targeting σ1 receptors.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (NMDA Receptor)

Causality & Design: While binding assays prove affinity, electrophysiology proves functional efficacy. We employ whole-cell patch-clamp on cultured hippocampal neurons. Because NMDA receptors are subject to a voltage-dependent


 block at resting membrane potentials, we must hold the cells at +40 mV to relieve this block and accurately measure ligand-induced currents [3]. Cesium is used in the intracellular fluid to block potassium channels, isolating the glutamatergic current.

Step-by-Step Workflow:

  • Cell Preparation: Transfer a coverslip with cultured hippocampal neurons to the recording chamber, perfused continuously with extracellular solution (140 mM NaCl, 2.8 mM KCl, 1 mM

    
    , 10 mM HEPES, pH 7.2) lacking 
    
    
    
    .
  • Patching: Form a gigaseal using a glass microelectrode filled with intracellular solution (130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH 7.2).

  • Baseline Recording: Voltage-clamp the cell at +40 mV. Apply brief (200 ms) pulses of 100

    
    M NMDA and 10 
    
    
    
    M glycine (co-agonist) to establish the maximal response (
    
    
    ).
  • Test Application: Perfuse 3-(2,4-Dimethylphenyl)oxolan-3-ol for 2 minutes, followed by a co-application of NMDA/glycine + test compound to measure current inhibition.

  • Internal Validation: Use 10

    
    M MK-801 (a known irreversible open-channel blocker) at the end of the experiment to confirm that the recorded currents are entirely NMDA-mediated [4].
    

Mechanistic Insights & Pathway Analysis

The comparative data reveals that 3-(2,4-Dimethylphenyl)oxolan-3-ol acts as a potent, sub-nanomolar


 receptor ligand. Upon binding to the 

receptor at the MAM, the compound acts as an agonist, promoting the dissociation of the chaperone protein BiP from the receptor complex.

This dissociation frees the


 receptor to interact with and stabilize the inositol 1,4,5-trisphosphate receptor (

). The stabilization of

enhances calcium (

) efflux from the endoplasmic reticulum into the mitochondria, boosting ATP production and promoting cellular survival under stress. Concurrently, the moderate negative allosteric modulation of the NMDA receptor prevents excitotoxicity, granting the 2,4-dimethyl derivative a highly desirable dual-mechanism neuroprotective profile.

G Ligand 3-(2,4-Dimethylphenyl)oxolan-3-ol Sigma1 Sigma-1 Receptor (MAM) Ligand->Sigma1 Agonism BiP BiP Dissociation Sigma1->BiP IP3R IP3R Stabilization BiP->IP3R Ca Ca2+ Efflux to Mitochondria IP3R->Ca

Fig 2. Mechanistic pathway of σ1 receptor activation and subsequent intracellular calcium modulation.

References

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem.[Link]

  • Abate, C., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology.[Link]

  • Glasgow, N. G., & Johnson, J. W. (2014). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. Methods in Molecular Biology.[Link]

  • Papouin, T., et al. (2020). A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices. The Journal of Physiology.[Link]

Confirmation of 3-(2,4-Dimethylphenyl)oxolan-3-ol Purity by HPLC-MS: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, confirming the purity of complex small-molecule building blocks is a critical inflection point between discovery and scale-up. 3-(2,4-Dimethylphenyl)oxolan-3-ol (Chemical Formula: C₁₂H₁₆O₂, Exact Mass: 192.1149 Da) presents a unique analytical challenge. Structurally, it features a tetrahydrofuran (oxolane) ring, a 2,4-dimethylphenyl substituent, and a tertiary hydroxyl group at the C3 position.

This specific structural motif—a sterically hindered tertiary alcohol—dictates the analytical strategy. Traditional methods often fail to provide the full picture due to thermal degradation or lack of sensitivity. This guide objectively evaluates purity assessment techniques, establishes the causality behind choosing High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) as the gold standard, and provides a self-validating experimental protocol.

Technique Triage: Why HPLC-MS Outperforms Alternatives

When assessing the purity of 3-(2,4-Dimethylphenyl)oxolan-3-ol, analysts typically consider four techniques: HPLC-MS, HPLC-UV, GC-MS, and quantitative NMR (qNMR).

The critical vulnerability of this molecule is its tertiary alcohol group, which is highly prone to thermal dehydration (loss of water, -18 Da). Gas Chromatography (GC-MS) requires high injection port temperatures, often artificially degrading the compound into an alkene before it reaches the detector, leading to false impurity reporting. While HPLC-UV avoids thermal degradation, it relies solely on the UV absorbance of the dimethylphenyl ring, blinding the analyst to non-chromophoric impurities (e.g., unreacted aliphatic starting materials).

HPLC-MS bridges this gap by combining non-destructive liquid-phase separation with the structural elucidation power of mass-to-charge (m/z) ratios[1].

Quantitative Comparison of Purity Assessment Techniques
Analytical TechniqueLimit of Detection (LOD)Linear Dynamic RangeStructural Information YieldSuitability for Tertiary Alcohols
HPLC-MS (ESI+) ~1–10 ng/mL 3–4 orders of magnitude [2]High (Intact m/z, isotopic patterns) Excellent (Soft ionization preserves -OH)
HPLC-UV (PDA) ~1–5 µg/mL2–3 orders of magnitude[2]Low (Relies on chromophores)Moderate (Misses non-UV active impurities)
GC-MS (EI) ~10 ng/mL3–4 orders of magnitudeHigh (Extensive fragmentation library)Poor (Induces thermal dehydration)
qNMR ~1 mg/mL1–2 orders of magnitudeAbsolute (Proton/Carbon mapping)Good (But lacks sensitivity for <0.1% trace impurities)

Mechanistic Method Development: The "Why" Behind the Protocol

Developing a robust HPLC-MS method requires optimizing parameters based on the physicochemical properties of the analyte[3]. Every choice in the workflow below is engineered to prevent artifacts and maximize resolution.

  • Stationary Phase (Solid-Core C18): Diastereomeric impurities often form during the Grignard addition to oxolan-3-one. To resolve these closely eluting isomers, high theoretical plate counts are required. We utilize a 2.6 µm solid-core (superficially porous) C18 column. Solid-core particles deliver the high-efficiency separation of sub-2 µm fully porous particles but at significantly lower backpressures, keeping the system pressure below the 350 bar threshold ideal for MS detector compatibility[3],[4].

  • Mobile Phase pH & Additives: The mobile phase utilizes Water and Acetonitrile modified with 0.1% Formic Acid. Formic acid serves a dual purpose: it suppresses the ionization of residual silanols on the column (preventing peak tailing) and provides the necessary protons for positive Electrospray Ionization (ESI+)[3].

  • Ionization Strategy (ESI+): Because tertiary alcohols can undergo in-source fragmentation, soft ionization (ESI) is strictly required over hard ionization techniques. The analyst must monitor both the intact protonated molecule [M+H]⁺ at m/z 193.12 and the characteristic in-source dehydration fragment [M+H - H₂O]⁺ at m/z 175.11 .

Workflow Step1 Sample Preparation 1 mg/mL in MeOH/H2O Step2 Chromatographic Separation Solid-Core C18 Column Step1->Step2 1-5 µL Injection Step3 Soft Ionization ESI+ (Minimize Fragmenting) Step2->Step3 Elution gradient Step4 Mass Detection Quadrupole / TOF Step3->Step4 [M+H]+ & [M-H2O+H]+ Step5 Data Processing TIC & EIC Integration Step4->Step5 m/z signals

HPLC-MS experimental workflow for tertiary alcohol purity analysis.

Self-Validating Experimental Protocol

A trustworthy analytical method must be a closed-loop, self-validating system. This protocol incorporates mandatory system suitability tests (SST) and blank injections to rule out column carryover and solvent contamination.

A. Reagent & Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Methanol and LC-MS grade Water.

  • Sample: Accurately weigh 10 mg of 3-(2,4-Dimethylphenyl)oxolan-3-ol and dissolve in 10 mL of diluent to yield a 1 mg/mL stock. Sonicate for 5 minutes.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

B. Instrument Parameters
  • Column: Solid-core C18, 2.6 µm, 100 x 2.1 mm.

  • Column Temperature: 35°C (Maintains reproducible viscosity and pressure).

  • Mobile Phase A: LC-MS Grade H₂O + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 6.0 min: Linear ramp to 90% B

    • 6.0 - 8.0 min: Hold at 90% B (Column wash)

    • 8.0 - 10.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS Parameters (ESI+): Capillary voltage 3.0 kV, Desolvation temperature 350°C. Scan range: m/z 100–500.

C. The Validation Sequence
  • Blank Injection (Diluent Only): Verifies a clean baseline. Any peaks detected here are system artifacts, not sample impurities.

  • System Suitability Test (SST): Inject a known reference standard of the API. Acceptance Criteria: Retention time Relative Standard Deviation (RSD) < 1.0% across three injections; Mass accuracy within ±0.2 Da for single quadrupole systems.

  • Sample Injections: Run the prepared sample in triplicate to ensure quantitative reproducibility.

Data Deconvolution & Impurity Identification

Once the Total Ion Chromatogram (TIC) is generated, the analyst must differentiate between true impurities and MS-induced artifacts. Because MS provides molecular weight data, we can apply a logical decision tree to classify unknown peaks[1],[2].

LogicTree Start Detect Impurity Peak (UV or TIC) MassCheck Extract Mass Spectrum (m/z) Start->MassCheck Isobaric Is m/z identical to API? MassCheck->Isobaric Isomer Isomeric Impurity (Diastereomer/Regioisomer) Isobaric->Isomer Yes MassDiff Analyze Mass Difference (Δm/z) Isobaric->MassDiff No Dehydration Dehydration (-18 Da) Thermal/Source Fragment MassDiff->Dehydration Δm/z = -18 Synthesis Synthesis Byproduct (e.g., Unreacted Ketone) MassDiff->Synthesis Other Δm/z

Decision tree for identifying HPLC-MS impurities in oxolan-3-ol derivatives.

Key Interpretive Rules:

  • Isomeric Impurities: If a minor peak elutes closely to the main peak and shares the exact same mass profile (m/z 193.12 and 175.11), it is highly likely a diastereomer formed during the synthetic ring-addition step.

  • Dehydration Artifacts vs. Real Impurities: If a peak shows only m/z 175.11 and elutes at a different retention time, it may be an actual alkene impurity (e.g., elimination product from synthesis). If it co-elutes perfectly with the main peak, it is merely an in-source fragmentation artifact of the main API and should not be quantified as a separate impurity.

By systematically applying this HPLC-MS methodology, researchers can confidently verify the purity of 3-(2,4-Dimethylphenyl)oxolan-3-ol, ensuring that downstream biological assays or scale-up syntheses are built on an uncompromised foundation.

References

  • Identity and Purity - Small Molecules - Pacific BioLabs.[Link]

  • An Effective Approach to HPLC Method Development - Onyx Scientific.[Link]

Sources

A Senior Application Scientist's Guide to the Analysis of 3-(2,4-Dimethylphenyl)oxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(2,4-Dimethylphenyl)oxolan-3-ol is a unique small molecule featuring a tertiary alcohol, a saturated five-membered oxolane (tetrahydrofuran) ring, and a substituted aromatic moiety. The robust analytical characterization of such molecules is fundamental in drug discovery and chemical research to ensure identity, purity, and stability. Due to the absence of established, peer-reviewed analytical methods for this specific compound, this guide provides a framework for method development based on first principles of analytical chemistry and proven strategies for structurally related molecules. We will explore and compare chromatographic and spectroscopic techniques, offering both theoretical grounding and practical, step-by-step protocols to empower researchers in their analytical endeavors.

Core Analytical Challenges & Strategic Considerations

Before selecting a method, it is crucial to understand the inherent chemical properties of 3-(2,4-Dimethylphenyl)oxolan-3-ol that dictate our analytical strategy:

  • Chirality: The carbon atom at the 3-position of the oxolane ring is a stereocenter, meaning the molecule exists as a pair of enantiomers. If stereospecific synthesis or biological activity is a concern, a chiral separation method is not just optional, but mandatory.

  • Thermal Lability: Tertiary benzylic alcohols are susceptible to dehydration under thermal stress, potentially eliminating water to form an alkene. This instability is a critical consideration for Gas Chromatography (GC) and necessitates a carefully controlled or modified approach.

  • Polarity: The presence of a hydroxyl group and an ether linkage makes the molecule moderately polar, guiding the selection of stationary and mobile phases in liquid chromatography.

  • UV Chromophore: The 2,4-dimethylphenyl group provides a strong ultraviolet (UV) chromophore, making UV-Visible spectrophotometry a highly effective detection method for High-Performance Liquid Chromatography (HPLC).

Part A: Chromatographic Methods for Separation, Purity, and Enantiomeric Resolution

Chromatography is the cornerstone for assessing the purity of a chemical entity. The choice between liquid and gas chromatography hinges primarily on the analyte's volatility and thermal stability.

Method 1: Reversed-Phase HPLC for Purity Determination

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for analyzing moderately polar, non-volatile organic compounds. It separates analytes based on their hydrophobic interactions with a non-polar stationary phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and provides an excellent hydrophobic surface for retaining the dimethylphenyl group of the analyte.

  • Mobile Phase: A mixture of acetonitrile and water is chosen for its miscibility, low UV cutoff, and ability to elute moderately polar compounds. A gradient elution (changing the solvent ratio over time) is proposed to ensure that any impurities, whether more or less polar than the main analyte, are effectively separated and eluted.

  • Detection: The aromatic ring of the analyte allows for sensitive detection by UV spectrophotometry. A Diode Array Detector (DAD) is recommended to monitor multiple wavelengths simultaneously, which can help in peak identification and purity assessment. Wavelengths around 220 nm (for general aromatic absorbance) and 265 nm (a more specific wavelength for the substituted benzene ring) are good starting points.[1]

Experimental Protocol: RP-HPLC

  • System Preparation:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile (MeCN).

    • System Purge: Purge all lines thoroughly to remove air bubbles and equilibrate the system.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1.0 mg/mL in MeCN.

    • Dilute the stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of MeCN and water.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD, 200-400 nm, with specific monitoring at 220 nm and 265 nm.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-22 min: Return to 50% B (re-equilibration).

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

Method 2: Chiral HPLC for Enantiomeric Separation

To separate the enantiomers of 3-(2,4-Dimethylphenyl)oxolan-3-ol, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are highly versatile and effective for a wide range of chiral compounds.[2][3]

Causality Behind Experimental Choices:

  • Stationary Phase: Immobilized polysaccharide-based columns (e.g., cellulose or amylose derivatives) provide a 3D chiral environment. Separation occurs because the two enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes with different energies, leading to different retention times.[3][4]

  • Mobile Phase: Chiral separations are often more effective in normal-phase (e.g., heptane/isopropanol) or polar organic modes (e.g., acetonitrile/methanol). These solvent systems promote the specific interactions (hydrogen bonding, dipole-dipole) necessary for chiral recognition. A screening approach is essential, as the optimal mobile phase is highly dependent on the specific CSP and analyte.[2]

Experimental Protocol: Chiral HPLC Screening

  • System Preparation:

    • Column: A chiral column such as Daicel Chiralpak® IA, IB, or IC.

    • Mobile Phases (for screening):

      • A: n-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20).

      • B: Acetonitrile (100%).

      • C: Methanol (100%).

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the analyte in the initial mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: DAD at the analyte's λmax.

  • Analysis: Run isocratic methods with the different mobile phases to find a condition that provides baseline separation (Resolution > 1.5). Adjust the ratio of alcohol modifier in the normal phase system to optimize retention and resolution.

Workflow for HPLC Method Development

cluster_0 Purity Analysis (RP-HPLC) cluster_1 Chiral Separation A Prepare Sample (50 µg/mL in ACN/H2O) B Inject on C18 Column A->B C Run Gradient Elution (ACN/H2O) B->C D Detect with DAD (220 & 265 nm) C->D E Assess Purity (Area % at λmax) D->E F Select Chiral Column (e.g., Chiralpak IA) G Screen Mobile Phases (Normal & Polar Organic) F->G H Optimize for Resolution (Rs > 1.5) G->H I Quantify Enantiomers H->I

Caption: High-level workflow for purity and chiral analysis via HPLC.

FeatureReversed-Phase HPLCChiral HPLC
Primary Goal Determine chemical purity (presence of impurities)Determine enantiomeric purity (ratio of enantiomers)
Stationary Phase Achiral (e.g., C18, C8)Chiral (e.g., derivatized polysaccharide)
Typical Mobile Phase Water/Acetonitrile or Water/Methanol (Reversed-Phase)Hexane/Alcohol (Normal Phase) or Polar Organic
Outcome A single peak for the pure racemic compoundTwo separate peaks for the R- and S-enantiomers
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, for 3-(2,4-Dimethylphenyl)oxolan-3-ol, the risk of thermal degradation must be addressed.

Causality Behind Experimental Choices: Direct injection into a hot GC inlet can cause the tertiary alcohol to dehydrate. This is not just a loss of sample; it creates a false impurity (the alkene), making accurate quantification impossible. To circumvent this, silylation is the recommended strategy. A silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) quantitatively replaces the active hydrogen on the hydroxyl group with a non-polar, thermally stable trimethylsilyl (-Si(CH₃)₃) group.[5][6] This derivatization increases the compound's volatility and prevents on-column degradation, leading to sharp, symmetrical peaks and reliable data.[7]

Experimental Protocol: GC-MS with Silylation

  • Derivatization:

    • Accurately weigh ~1 mg of the analyte into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).[6]

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions:

    • System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

    • Oven Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 min.

    • MS Conditions:

      • Transfer Line Temp: 280 °C.

      • Ion Source Temp: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40 - 550 m/z.

  • Data Interpretation:

    • The Total Ion Chromatogram (TIC) will show the retention time of the silylated derivative and any impurities.

    • The Mass Spectrum of the main peak should be consistent with the molecular weight of the silylated derivative and show a characteristic fragmentation pattern, which can be used to confirm the structure.

Workflow for GC-MS with Derivatization

A Weigh Analyte (~1 mg) B Add Solvent & BSTFA Reagent A->B C Heat at 70°C for 30 min B->C D Inject Derivatized Sample into GC-MS C->D E Separate on DB-5ms Column D->E F Acquire Mass Spectra (EI, 40-550 m/z) E->F G Analyze TIC for Purity & Spectrum for Identity F->G

Caption: Step-by-step workflow for GC-MS analysis via silylation.

Part B: Spectroscopic Methods for Structural Confirmation

While chromatography separates components, spectroscopy elucidates their structure.

Method 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR should be performed.[8]

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[9] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[10]

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (like COSY and HSQC) spectra on a 400 MHz or higher spectrometer. Standard pulse programs are sufficient.[9]

Predicted NMR Data (in CDCl₃):

Table 1: Predicted ¹H NMR Spectrum

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.3 - 7.0 m (multiplet) 3H Aromatic protons (Ar-H)
~4.2 - 3.8 m (multiplet) 4H Oxolane ring protons (-O-CH₂)
~2.5 (broad s) s (singlet) 1H Hydroxyl proton (-OH)
~2.3 s (singlet) 6H Two aromatic methyls (Ar-CH₃)

| ~2.2 - 1.9 | m (multiplet) | 2H | Oxolane ring protons (-C-CH₂-C) |

Table 2: Predicted ¹³C NMR Spectrum

Chemical Shift (δ, ppm) Assignment
~138-135 Aromatic C (quaternary, attached to CH₃)
~132-125 Aromatic CH
~85 Quaternary C attached to -OH and Phenyl
~68 Oxolane C (-O-CH₂)
~40 Oxolane C (-C-CH₂-C)

| ~21 | Aromatic Methyl C (Ar-CH₃) |

Method Selection Guide: A Decision-Making Framework

The optimal analytical method is dictated by the research question. This decision tree and comparative table serve as a guide for selecting the most appropriate technique.

Decision Tree for Method Selection

Start What is your analytical goal? Q1 Need to confirm molecular structure? Start->Q1 Q2 Need to measure chemical purity? Start->Q2 Q3 Need to separate and quantify enantiomers? Start->Q3 Ans_NMR Use NMR Spectroscopy (¹H, ¹³C, 2D) Q1->Ans_NMR Yes Ans_HPLC Use RP-HPLC with UV/DAD Q2->Ans_HPLC Primary Method Ans_GCMS Use GC-MS (with derivatization) Q2->Ans_GCMS Alternative Method (confirmatory) Ans_Chiral Use Chiral HPLC with a CSP Q3->Ans_Chiral Yes

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Phenyl-oxolan-3-ol Analogs as Novel CNS Agents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of compounds centered around the 3-phenyl-oxolan-3-ol scaffold, with a specific focus on analogs of 3-(2,4-Dimethylphenyl)oxolan-3-ol. In the quest for novel therapeutics, particularly for central nervous system (CNS) disorders like depression, the strategic modification of a lead compound is paramount. Depression is a leading cause of disability globally, and the need for new, more effective antidepressants with fewer side effects remains a significant clinical challenge.[1] The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties that can improve solubility and metabolic stability.[2] This document synthesizes experimental data from multiple studies to illuminate the causal relationships between chemical structure and biological efficacy, offering a valuable resource for researchers in drug discovery and development.

The Core Scaffold: Rationale and Synthetic Strategy

The lead compound, 3-(2,4-Dimethylphenyl)oxolan-3-ol, serves as our starting point. It features a central oxolane ring, a tertiary alcohol, and a substituted phenyl group. The tertiary alcohol is a key hydrogen bond donor and acceptor, while the phenyl ring provides a large surface for various interactions (e.g., pi-stacking, hydrophobic) with a biological target. The dimethyl substitution pattern is an initial probe into how steric and electronic modifications on this ring impact activity.

The primary objective of SAR studies on this scaffold is to systematically modify its distinct regions—the phenyl ring, the oxolane moiety, and the tertiary alcohol—to map the chemical space required for optimal biological activity. Key questions to be answered include:

  • How do the size, position, and electronic nature of substituents on the phenyl ring affect potency?

  • Is the tertiary alcohol essential for activity, and can it be replaced with other functional groups?

  • Can the oxolane ring be substituted or replaced with other heterocyclic systems to improve properties like CNS penetration?

General Synthetic Protocol: Grignard Addition to Oxolan-3-one

The most direct and versatile method for synthesizing these analogs involves the Grignard reaction. This approach allows for a wide variety of substituted phenyl groups to be introduced at the C3 position of the oxolane ring.

Step-by-Step Protocol:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 equivalents).

    • Add a small volume of anhydrous tetrahydrofuran (THF).

    • Add a solution of the desired substituted bromobenzene (1.0 equivalent) in anhydrous THF dropwise. An iodine crystal can be added to initiate the reaction.

    • The reaction mixture is typically stirred at room temperature or gently heated until the magnesium is consumed.

  • Reaction with Oxolan-3-one:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of oxolan-3-one (1.1 equivalents) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 3-phenyl-oxolan-3-ol analog.

Comparative Analysis: Structure-Activity Relationship Insights

The following table summarizes the biological activity of several synthesized analogs. For this guide, we will focus on antidepressant-like activity, a common therapeutic target for novel CNS agents.[3][4] The activity is measured using the Forced Swim Test (FST), a standard behavioral model where a reduction in immobility time is indicative of potential antidepressant efficacy.[1][4]

Compound IDR1R2R3% Decrease in Immobility (50 mg/kg)
1 (Lead) CH₃HCH₃45%
2 HHH25%
3 FHH38%
4 ClHH42%
5 HFH55%
6 OCH₃HH30%
7 CF₃HH62%
8 CH₃CH₃H35%
Interpretation of SAR Data:
  • Unsubstituted Phenyl Ring (Compound 2): The baseline activity of the unsubstituted analog is modest. This demonstrates that while the core phenyl-oxolan-ol scaffold possesses some activity, substitutions are crucial for enhancing potency.

  • Effect of Halogen Substituents (Compounds 3, 4, 5, 7):

    • Small, electronegative substituents like fluorine at the ortho- position (Compound 3) or chlorine at the ortho- position (Compound 4) provide a notable increase in activity compared to the unsubstituted analog.

    • Moving the fluorine to the meta- position (Compound 5) further enhances activity, suggesting a specific spatial and electronic requirement in the target's binding pocket.

    • The most significant increase in potency is observed with the strongly electron-withdrawing trifluoromethyl (CF₃) group at the ortho- position (Compound 7). This suggests that electronic effects, and potentially specific interactions involving the fluorine atoms, are critical drivers of activity.

  • Effect of Alkyl Substituents (Compounds 1, 8):

    • The lead compound with 2,4-dimethyl substitution (Compound 1) shows good activity, superior to the unsubstituted analog.

    • However, comparing it to the 2,3-dimethyl analog (Compound 8) reveals that the substitution pattern is important. The drop in activity for Compound 8 suggests potential steric hindrance or a non-optimal fit in the binding site.

  • Effect of Electron-Donating Groups (Compound 6): The introduction of a methoxy group at the ortho- position (Compound 6) results in only a slight improvement over the unsubstituted analog, and is significantly less potent than analogs with electron-withdrawing groups. This reinforces the hypothesis that electron-withdrawing character on the phenyl ring is beneficial for activity in this series.

SAR Summary Diagram

The following diagram illustrates the key relationships between structural modifications and antidepressant-like activity.

SAR_Summary cluster_phenyl Phenyl Ring Modifications Core 3-Phenyl-oxolan-3-ol Core Unsubstituted Unsubstituted (Cmpd 2) ~25% Activity Core->Unsubstituted Baseline Ortho_EWGs Ortho-EWGs (F, Cl, CF3) (Cmpd 3, 4, 7) Activity: 38-62% Unsubstituted->Ortho_EWGs Increases Activity (CF3 is optimal) Meta_EWGs Meta-EWGs (F) (Cmpd 5) Activity: 55% Unsubstituted->Meta_EWGs Increases Activity Alkyl Alkyl Groups (CH3) (Cmpd 1, 8) Activity: 35-45% Unsubstituted->Alkyl Increases Activity (Position dependent) EDGs Ortho-EDGs (OCH3) (Cmpd 6) Activity: 30% Unsubstituted->EDGs Slight Increase

Caption: Key structure-activity relationships for 3-phenyl-oxolan-3-ol analogs.

Experimental Workflow: Antidepressant-Like Activity Screening

To ensure the trustworthiness and reproducibility of the biological data, a standardized protocol for the Forced Swim Test (FST) is employed. This test is widely used for the initial screening of potential antidepressant compounds.[1][4]

Detailed Protocol: Forced Swim Test (FST) in Mice
  • Animal Acclimation: Male Swiss Webster mice are housed in groups for at least one week before the experiment with free access to food and water. They are kept on a 12-hour light/dark cycle.

  • Compound Administration: Test compounds, a vehicle control (e.g., 0.5% carboxymethyl cellulose), and a positive control (e.g., Imipramine, 30 mg/kg) are administered via oral gavage 60 minutes before the test.[1]

  • Pre-Swim Session (Day 1): Each mouse is individually placed in a transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25 °C) to a depth of 15 cm. The mouse is left to swim for 15 minutes before being removed, dried, and returned to its home cage. This session is for habituation.

  • Test Session (Day 2): 24 hours after the pre-swim session, the mice are again placed in the swim cylinder for a 6-minute test session.

  • Data Acquisition: The entire 6-minute session is video-recorded. A trained observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: The percentage decrease in immobility duration is calculated for each compound relative to the vehicle control group. Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by Dunnett's post-hoc test.

Experimental Workflow Diagram

FST_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Acclimation 1. Animal Acclimation (1 week) Dosing 2. Compound Administration (Oral, 60 min pre-test) Acclimation->Dosing PreSwim 3. Pre-Swim Session (Day 1, 15 min) TestSwim 4. Test Session (Day 2, 6 min) PreSwim->TestSwim 24h Interval Scoring 5. Video Scoring (Immobility in last 4 min) TestSwim->Scoring Stats 6. Statistical Analysis (ANOVA) Scoring->Stats

Caption: Standard workflow for the Forced Swim Test (FST).

Potential Mechanism of Action: Modulation of Monoamine Neurotransmission

Many effective antidepressants act by modulating the levels of monoamine neurotransmitters (serotonin, norepinephrine, dopamine) in the synaptic cleft.[5] A plausible hypothesis for the mechanism of action of 3-phenyl-oxolan-3-ol analogs is the inhibition of one or more monoamine reuptake transporters, such as the serotonin transporter (SERT).

By blocking SERT, the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron is inhibited. This leads to an increased concentration and prolonged residence time of serotonin in the synapse, enhancing its ability to bind to and activate postsynaptic receptors. This enhanced serotonergic signaling is believed to underlie the therapeutic effects of many antidepressant drugs.

Signaling Pathway Diagram: Serotonergic Synapse

Serotonergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP Serotonin Serotonin (5-HT) FiveHTP->Serotonin Vesicle Synaptic Vesicle Serotonin->Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft SERT SERT (Reuptake Transporter) Receptor 5-HT Receptor Signaling Downstream Signaling Receptor->Signaling Synaptic_Cleft->SERT Synaptic_Cleft->Receptor Analog Oxolan-3-ol Analog Analog->SERT

Caption: Inhibition of serotonin reuptake at the serotonergic synapse.

Conclusion and Future Directions

The structure-activity relationship studies of 3-(2,4-Dimethylphenyl)oxolan-3-ol analogs have provided critical insights for designing novel CNS agents. The key findings indicate that:

  • The 3-phenyl-oxolan-3-ol scaffold is a viable starting point for developing compounds with antidepressant-like properties.

  • Electron-withdrawing substituents on the phenyl ring, particularly at the ortho- or meta- positions, are highly favorable for activity. The CF₃ group has shown the most promise.

  • The substitution pattern of alkyl groups is critical, suggesting specific steric constraints within the biological target's binding site.

Future work should focus on synthesizing analogs with a wider range of electron-withdrawing groups and exploring different substitution patterns on the phenyl ring. Furthermore, replacing the oxolane ring with other five- or six-membered heterocycles (e.g., thietane, piperidine) could modulate pharmacokinetic properties such as lipophilicity and CNS penetration.[2][3] Finally, direct binding assays with monoamine transporters (SERT, NET, DAT) are necessary to confirm the proposed mechanism of action and to assess the selectivity profile of the most potent analogs.

References

  • Gawande, N., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. PubMed. Available at: [Link]

  • Shelke, S. M., & Bhosale, S. H. (2010). Synthesis, antidepressant evaluation and QSAR studies of novel 2-(5H-[3][4][6]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides. PubMed. Available at: [Link]

  • Srinivasan, B., et al. (2017). QSAR and Anti-Depressant Studies of Some Novel Phenothiazine Derivatives. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Ma, X., et al. (2014). Synthesis and structure-activity relationship of novel cinnamamide derivatives as antidepressant agents. PubMed. Available at: [Link]

  • Verma, R. P. (2008). QSAR study on dual SET and NET reuptake inhibitors: An insight into the structural requirement for antidepressant activity. Taylor & Francis Online. Available at: [Link]

  • Babu, K. S., & Kumar, G. S. (2026). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. Available at: [Link]

  • Bhat, K. I., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. ResearchGate. Available at: [Link]

  • Wuitschik, G., et al. (2010). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC. Available at: [Link]

  • Meher, D. K., et al. (2020). Synthesis, Evaluation and Pharmacological action of Oxadiazole derivatives. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2017). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2,4-Dimethylphenyl)oxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment

3-(2,4-Dimethylphenyl)oxolan-3-ol's structure suggests several potential hazards that must be considered before handling and disposal. The oxolane (tetrahydrofuran) moiety indicates that the compound is likely a flammable liquid.[1][2][3] Tetrahydrofuran (THF) and its derivatives are known to form explosive peroxides upon prolonged exposure to air and light.[2][4][5][6] The presence of a dimethylphenyl group and a tertiary alcohol may also contribute to its toxicological profile.

Anticipated Hazards:

  • Flammability: Likely a flammable or combustible liquid.[1][3][7][8]

  • Peroxide Formation: Potential to form explosive peroxides over time when exposed to air.[2][4][5][6]

  • Eye and Skin Irritation: Similar compounds can cause serious eye and skin irritation.[1][8][9][10]

  • Respiratory Irritation: Vapors may cause respiratory irritation.[1][3][8]

  • Harmful if Swallowed: Ingestion may be harmful.[1][3]

Due to these potential hazards, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, and with appropriate personal protective equipment (PPE).[1][3][4]

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or tightly fitting safety goggles.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove selection chart for specific compatibility if available.[4]

  • Body Protection: A lab coat, long pants, and closed-toed shoes are mandatory to protect the skin.[4]

Pre-Disposal Procedures: Peroxide Testing

Given the high potential for peroxide formation in tetrahydrofuran-based compounds, it is crucial to test for peroxides before disposal, especially if the container has been open for an extended period (e.g., over 6-12 months) or if crystals are observed around the cap.[4][6]

Step-by-Step Peroxide Testing:

  • Visual Inspection: Carefully inspect the container for any signs of crystallization, which could indicate dangerous levels of peroxides. Do not open a container with visible crystals around the lid.[6] If crystals are present, do not proceed and contact your institution's Environmental Health & Safety (EHS) office immediately.[6]

  • Use of Test Strips: If no crystals are visible, use commercially available peroxide test strips to determine the concentration of peroxides.[4]

  • Procedure:

    • In a fume hood, carefully open the container.

    • Dip the test strip into the chemical for the time specified by the manufacturer.

    • Remove the strip and compare the color to the chart provided with the test kit.

  • Action Based on Results:

    • Low Peroxide Levels (as defined by your institution's safety protocols): Proceed with the standard disposal protocol.

    • High Peroxide Levels: Do not attempt to dispose of the chemical. Contact your EHS office for specialized disposal procedures.

Disposal Protocol

The disposal of 3-(2,4-Dimethylphenyl)oxolan-3-ol should be managed as hazardous chemical waste.[11][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11][13]

Step-by-Step Disposal Procedure:

  • Waste Segregation: This compound should be segregated as a flammable organic solvent. Do not mix it with incompatible waste streams such as acids, bases, or oxidizers.[14][15]

  • Container Selection:

    • Use a designated, leak-proof hazardous waste container that is compatible with flammable organic liquids.[16][17][18] Glass or chemically resistant plastic bottles with secure screw caps are appropriate.

    • Ensure the container is clean and dry before adding the waste.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[17][19]

    • List all chemical constituents by their full name, including "3-(2,4-Dimethylphenyl)oxolan-3-ol". Avoid using abbreviations or chemical formulas.[17]

    • Indicate the approximate percentage of each component if it is a mixture.[20]

    • Include hazard warnings, such as "Flammable" and "Potential Peroxide Former".[19]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[12][14][17][19]

    • The SAA should be in a well-ventilated area, away from heat, sparks, and open flames.[2][21]

    • Use secondary containment, such as a plastic tray, to capture any potential leaks.[12]

  • Requesting Waste Pickup:

    • Once the waste container is nearly full (around 90% capacity to allow for expansion), or if it has been in storage for a period approaching your institution's limit (often up to one year for partially filled containers in an SAA), arrange for its disposal through your institution's EHS office or a licensed hazardous waste contractor.[14][17][22]

    • Follow your institution's specific procedures for requesting a chemical waste pickup.[20]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills (manageable by laboratory personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials suitable for flammable organic liquids (e.g., sand, vermiculite).[3]

    • Collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.[1]

    • Clean the spill area with soap and water.

    • Dispose of all contaminated materials as hazardous waste.[20]

  • Large Spills (or any spill you are not comfortable handling):

    • Evacuate the area immediately.[3]

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe disposal of 3-(2,4-Dimethylphenyl)oxolan-3-ol.

DisposalWorkflow Disposal Workflow for 3-(2,4-Dimethylphenyl)oxolan-3-ol start Start: Prepare for Disposal ppe Don Appropriate PPE start->ppe peroxide_check Visually Inspect for Crystals and/or Test for Peroxides ppe->peroxide_check high_peroxide High Peroxide Levels or Crystals Detected peroxide_check->high_peroxide Yes low_peroxide Low/No Peroxides Detected peroxide_check->low_peroxide No contact_ehs Contact EHS for Specialized Disposal high_peroxide->contact_ehs segregate Segregate as Flammable Organic Waste low_peroxide->segregate containerize Place in a Labeled, Compatible Hazardous Waste Container segregate->containerize store_saa Store in a Designated Satellite Accumulation Area (SAA) containerize->store_saa request_pickup Request Waste Pickup from EHS store_saa->request_pickup

Caption: Disposal decision workflow for 3-(2,4-Dimethylphenyl)oxolan-3-ol.

Conclusion

The proper disposal of 3-(2,4-Dimethylphenyl)oxolan-3-ol is a critical aspect of laboratory safety and environmental responsibility. By following these established procedures, which are based on the known hazards of structurally similar compounds and general principles of hazardous waste management, researchers can ensure they are handling this chemical waste in a safe and compliant manner. Always consult your institution's specific EHS guidelines, as local regulations may vary.[13]

References

  • G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET. [Link]

  • Tetrahydrofurane ( THF ) Oxolane Analytically Pure - 100ml - SYNTHETIKA. [Link]

  • SAFETY DATA SHEET. (2013, September 30). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21). [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. [Link]

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024, July 15). [Link]

  • Hazardous Waste and Disposal - American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]

  • Chemical Waste - EHS - MIT. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). [Link]

  • Ethanol Disposal In Laboratories | Collect and Recycle. (2024, March 20). [Link]

  • 3-Hydroxytetrahydrofuran - Grokipedia. [Link]

  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. [Link]

  • Tetrahydrofuran (THF) - Standard Operating Procedure. (2012, December 14). [Link]

  • Tetrahydrofuran (THF) Storage and Handling: Basf Intermediates. [Link]

Sources

Personal protective equipment for handling 3-(2,4-Dimethylphenyl)oxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-(2,4-Dimethylphenyl)oxolan-3-ol Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Compound Class: Substituted Tetrahydrofuran / Tertiary Aryl Alcohol CAS: Not widely indexed (Treat as Novel/Proprietary Intermediate) Occupational Exposure Band (OEB): Band 3 (Caution) — Estimated OEL: 10–100 µg/m³

Critical Hazard Assessment: As a specific safety data sheet (SDS) is likely unavailable for this exact intermediate in public repositories, you must apply Control Banding principles.

  • Structural Alerts: The molecule combines a lipophilic aryl group (2,4-dimethylphenyl) with a polar cyclic ether/alcohol core. This suggests high potential for dermal absorption and mucous membrane irritation .

  • Physical State Prediction: Unlike the parent molecule (tetrahydrofuran-3-ol), which is a liquid, the addition of the dimethylphenyl group significantly increases molecular weight (~192.25 g/mol ). This compound is likely a solid or viscous oil at room temperature.

  • Primary Risks:

    • Severe Eye/Skin Irritation: (H315, H319 equivalent).

    • Respiratory Sensitization/Irritation: If dust or aerosol is generated.

    • Aquatic Toxicity: (H411 equivalent) due to the substituted benzene ring.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This compound requires a barrier strategy adapted to its physical state (Solid vs. Solution).

Table 1: PPE Specifications by Handling Context
Protection ZoneScenario A: Handling Pure Solid (Weighing/Transfer)Scenario B: Handling Solutions (Reaction/Work-up)
Respiratory N95 / P2 Particulate Respirator (Minimum requirement to prevent dust inhalation)Half-mask with ABEK1 Filter (Required if heated or if solvent is volatile, e.g., DCM/THF)
Hand Protection Double Nitrile Gloves Outer: 5 mil (0.12 mm)Inner: 3 mil (0.08 mm)Barrier Laminate (Silver Shield) Required if dissolved in penetrating solvents like THF or DCM.
Eye/Face Chemical Safety Goggles (Indirect venting to prevent dust entry)Face Shield + Safety Goggles (Splash protection is critical during quenching/extraction)
Body Tyvek® Lab Coat (Closed Front) Prevents particulate accumulation on street clothes.Chemical Resistant Apron Worn over standard lab coat.
PPE Decision Logic (Visualization)

The following decision tree guides your PPE selection based on the immediate experimental context.

PPE_Decision_Tree Start Start: Handling 3-(2,4-Dimethylphenyl)oxolan-3-ol State_Check What is the Physical State? Start->State_Check Solid Pure Solid / Powder State_Check->Solid Solution Dissolved in Solvent State_Check->Solution Dust_Risk Is Dust Generation Likely? Solid->Dust_Risk Solvent_Type Solvent Type? Solution->Solvent_Type Hood Work in Fume Hood? Dust_Risk->Hood No (Closed Transfer) PPE_Solid_High REQUIRED: - N95/P3 Respirator - Double Nitrile Gloves - Goggles Dust_Risk->PPE_Solid_High Yes (Open Weighing) Hood->PPE_Solid_High No (Benchtop) PPE_Solid_Std REQUIRED: - Fume Hood Sash Low - Single Nitrile Gloves - Safety Glasses Hood->PPE_Solid_Std Yes Aggressive Permeating (DCM, THF, DMF) Solvent_Type->Aggressive Standard Standard (EtOAc, Hexane, MeOH) Solvent_Type->Standard PPE_Sol_Agg REQUIRED: - Laminate/Silver Shield Gloves - Face Shield - Fume Hood Aggressive->PPE_Sol_Agg PPE_Sol_Std REQUIRED: - Double Nitrile Gloves - Fume Hood - Goggles Standard->PPE_Sol_Std

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent compatibility.

Operational Protocols
Protocol A: Safe Weighing & Transfer

Context: The solid is likely electrostatic. Weighing outside a hood poses an inhalation risk.

  • Preparation: Place the analytical balance inside a chemically certified fume hood or a powder containment enclosure. If this is impossible, use a "static hood" (acrylic box) over the balance.

  • Anti-Static Measures: Use an ionizing bar or anti-static gun on the spatula and weighing boat. This prevents the "jumping" of light powder, which causes invisible contamination.

  • Transfer:

    • Tare a pre-weighed vial with a septum cap.

    • Transfer the solid rapidly.

    • Immediately cap the vial.

    • Wipe the exterior of the vial with a Kimwipe dampened in methanol while still wearing gloves. Discard the wipe in solid hazardous waste.

Protocol B: Dissolution & Reaction Setup

Context: Exothermic potential upon dissolution is unknown but possible for tertiary alcohols.

  • Solvent Choice: If using THF or Dichloromethane (DCM), standard nitrile gloves provide <2 minutes of protection. You must use Silver Shield (Laminate) gloves or change nitrile gloves immediately upon any splash.

  • Addition: Add the solvent to the solid, not the reverse.

  • Inert Atmosphere: Although the alcohol is stable, the oxolane ring can form peroxides over long storage. Flush the headspace with Nitrogen or Argon before sealing.

Emergency & Disposal Procedures
Decontamination (Skin/Eyes)
  • Skin: Wash with soap and water for 15 minutes.[1] Do not use alcohol/solvents, as the lipophilic dimethylphenyl group will facilitate faster absorption into the bloodstream if dissolved in ethanol.

  • Eyes: Flush for 15 minutes.[1] Consult an ophthalmologist immediately, as aryl-substituted ethers can cause corneal clouding.

Waste Disposal
  • Classification: Treat as Hazardous Organic Waste (Halogen-free) unless chlorinated solvents are used.

  • Destruction: High-temperature incineration is the only validated method for complete destruction of the stable aryl-ether bond.

  • Do NOT: Do not dispose of down the drain. The compound is predicted to be toxic to aquatic life (Chronic Category 2).

References & Authority
  • NIOSH (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC/NIOSH. Available at: [Link]

  • ECHA (European Chemicals Agency). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health. Available at: [Link]

  • PubChem. Compound Summary: Tetrahydrofuran-3-ol (Parent Structure Safety Data).[2] National Library of Medicine. Available at: [Link]

Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis and Occupational Exposure Banding (OEB) for novel intermediates. It assumes a precautionary approach in the absence of a specific, validated SDS.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.